molecular formula C24H27N5O2 B15554072 OfChi-h-IN-1

OfChi-h-IN-1

カタログ番号: B15554072
分子量: 417.5 g/mol
InChIキー: RTKGDSQKBUSOKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

OfChi-h-IN-1 is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[(4-methylphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16(2)15-28-23(31)19-6-4-5-7-20(19)29-21(26-27-24(28)29)12-13-22(30)25-14-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKGDSQKBUSOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

OfChi-h-IN-1: A Deep Dive into its Mechanism of Action as a Potent Insect Chitinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfChi-h-IN-1 has emerged as a significant inhibitor of insect chitinase h (OfChi-h), a crucial enzyme in the molting process of lepidopteran pests. This in-depth technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its biochemical interactions, downstream physiological effects, and the experimental methodologies used for its characterization. By targeting OfChi-h, a lepidoptera-exclusive enzyme, this compound presents a promising avenue for the development of targeted and environmentally-conscious insect growth regulators. This document provides detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction: The Role of OfChi-h in Insect Molting

The insect molting process, or ecdysis, is a fundamental and complex physiological event essential for the growth and development of insects. This process is tightly regulated by a hormonal cascade, primarily initiated by 20-hydroxyecdysone (20E). Upon binding to its receptor, 20E triggers a genomic cascade that orchestrates the synthesis of a new exoskeleton and the degradation of the old one.

A key family of enzymes in this process is the chitinases, which are responsible for the breakdown of chitin, the primary structural component of the insect cuticle.[1] Ostrinia furnacalis chitinase h (OfChi-h) is a specific, lepidoptera-exclusive chitinase that plays a critical role in the degradation of the old cuticle, allowing for its shedding.[2] The inhibition of OfChi-h disrupts this vital process, leading to severe molting defects, developmental arrest, and ultimately, mortality of the insect.[1][3] This specificity makes OfChi-h an attractive target for the development of selective insecticides with minimal impact on non-target organisms.

This compound: A Potent Triazolo-quinazolinone Inhibitor

This compound is a potent inhibitor of OfChi-h, identified through structure-based virtual screening of compounds with a triazolo-quinazolinone scaffold.[2] Its mechanism of action lies in its ability to bind to the active site of OfChi-h, preventing the hydrolysis of chitin. This direct inhibition of enzymatic activity is the primary molecular event that triggers the downstream physiological consequences.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and related compounds has been quantified through various enzymatic assays. The key parameter for assessing the efficacy of an enzyme inhibitor is the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity and greater inhibitory potency.

CompoundTarget EnzymeKi (µM)IC50 (µM)Insecticidal Activity Reference
This compound (TQ19) OfChi-h0.33Dramatically inhibits growth and development of Ostrinia nubilalis larvae.[2][4]
TQ8OfChi-h*Inhibits growth and development of Ostrinia nubilalis larvae.[2]

Note: Specific IC50 values and Ki values for other analogs are detailed in the supporting information of the cited primary literature.[2]

Signaling Pathway and Physiological Consequences

The inhibition of OfChi-h by this compound directly interferes with the insect molting signaling pathway. The following diagram illustrates the general hormonal control of molting and the point of intervention by this compound.

G cluster_0 Hormonal Regulation cluster_1 Cuticle Degradation cluster_2 Inhibitor Action Prothoracic Gland Prothoracic Gland 20E 20-Hydroxyecdysone (20E) Prothoracic Gland->20E releases EcR/USP Ecdysone Receptor Complex (EcR/USP) 20E->EcR/USP binds to Gene Expression Activation of Molting-Related Genes EcR/USP->Gene Expression activates OfChi-h_inactive Pro-OfChi-h (inactive) Gene Expression->OfChi-h_inactive induces synthesis of OfChi-h_active OfChi-h (active) OfChi-h_inactive->OfChi-h_active activated Chitin Chitin OfChi-h_active->Chitin hydrolyzes Blocked_Molting Molting Failure & Mortality Chitin_Degradation Chitin Degradation Products Chitin->Chitin_Degradation is degraded into Molting Successful Molting Chitin_Degradation->Molting This compound This compound Inhibition This compound->Inhibition Inhibition->OfChi-h_active Inhibition->Blocked_Molting

Caption: Insect Molting Pathway and this compound Inhibition.

The physiological consequences of OfChi-h inhibition are severe and multifaceted:

  • Incomplete Cuticle Degradation: The primary effect is the failure to properly degrade the old cuticle.

  • Molting Arrest: The inability to shed the old exoskeleton leads to a halt in the molting process.

  • Developmental Defects: Larvae may exhibit morphological abnormalities and fail to progress to the next developmental stage.

  • Mortality: Ultimately, the disruption of this essential process leads to the death of the insect.[2]

Experimental Protocols

The characterization of this compound and other chitinase inhibitors relies on a suite of biochemical and computational techniques. The following sections provide detailed, representative protocols for key experiments.

Enzymatic Inhibition Assay (Determination of Ki)

This protocol outlines a general procedure for determining the inhibition constant (Ki) of a compound against OfChi-h using a colorimetric assay.

Materials:

  • Purified OfChi-h enzyme

  • Colloidal chitin substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)

  • This compound stock solution (in DMSO)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the this compound dilution (or DMSO for control), and the purified OfChi-h enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add the colloidal chitin substrate to each well to start the reaction.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Reaction Termination: Stop the reaction by adding the DNS reagent to each well.

  • Color Development: Heat the plate at 95-100°C for 5-10 minutes to allow for color development. The DNS reagent reacts with the reducing sugars produced from chitin hydrolysis.

  • Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

G Start Start Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Dilutions Start->Prepare Reagents Reaction Setup Combine Reagents in 96-well Plate Prepare Reagents->Reaction Setup Pre-incubation Pre-incubate Enzyme and Inhibitor Reaction Setup->Pre-incubation Initiate Reaction Add Substrate Pre-incubation->Initiate Reaction Incubation Incubate at Optimal Temperature Initiate Reaction->Incubation Terminate Reaction Add DNS Reagent Incubation->Terminate Reaction Color Development Heat Plate Terminate Reaction->Color Development Measure Absorbance Read at 540 nm Color Development->Measure Absorbance Data Analysis Calculate % Inhibition, IC50, and Ki Measure Absorbance->Data Analysis End End Data Analysis->End

Caption: Workflow for a chitinase enzymatic inhibition assay.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) within the active site of a protein.

Software:

  • AutoDock Vina, Glide, or similar docking software

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of OfChi-h (if available) from the Protein Data Bank (PDB) or use a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a grid box that encompasses the active site of OfChi-h.

  • Docking Simulation: Run the docking algorithm to sample different conformations and orientations of the inhibitor within the defined grid box. The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-ranked docking poses to identify the most probable binding mode. Visualize the interactions between the inhibitor and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions).

G Protein_Structure OfChi-h 3D Structure Protein_Prep Prepare Protein (add hydrogens, etc.) Protein_Structure->Protein_Prep Ligand_Structure This compound 3D Structure Ligand_Prep Prepare Ligand (assign charges, etc.) Ligand_Structure->Ligand_Prep Grid_Gen Define Active Site Grid Box Protein_Prep->Grid_Gen Docking Run Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Analyze Binding Poses and Interactions Docking->Pose_Analysis Result Predicted Binding Mode Pose_Analysis->Result

Caption: General workflow for molecular docking.

Co-crystallization

Co-crystallization aims to obtain a crystal of the protein-inhibitor complex, which can then be used for X-ray crystallography to determine the high-resolution 3D structure of the complex.

Materials:

  • Highly purified OfChi-h enzyme

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment

Procedure:

  • Complex Formation: Mix the purified OfChi-h enzyme with a molar excess of this compound and incubate to ensure complex formation.

  • Crystallization Screening: Set up crystallization trials using various techniques (e.g., hanging drop, sitting drop vapor diffusion) with a wide range of crystallization screens to identify initial crystallization conditions.

  • Optimization: Optimize the initial "hit" conditions by varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the this compound complex using molecular replacement or other methods. Refine the structure to obtain an accurate atomic model.

G Start Start Complex_Formation Form OfChi-h/Inhibitor Complex Start->Complex_Formation Crystallization_Screening Screen for Initial Crystallization Conditions Complex_Formation->Crystallization_Screening Optimization Optimize Conditions for Diffraction-Quality Crystals Crystallization_Screening->Optimization Crystal_Harvesting Harvest and Cryo-protect Crystals Optimization->Crystal_Harvesting Data_Collection Collect X-ray Diffraction Data Crystal_Harvesting->Data_Collection Structure_Determination Solve and Refine 3D Structure Data_Collection->Structure_Determination End High-Resolution Structure of Complex Structure_Determination->End

Caption: Workflow for protein-inhibitor co-crystallization.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted insect pest control agents. Its potent and specific inhibition of the lepidopteran-exclusive chitinase OfChi-h provides a clear mechanism of action that leads to fatal disruptions in the insect molting process. The methodologies outlined in this guide provide a robust framework for the further investigation of this compound and the discovery of novel chitinase inhibitors.

Future research should focus on elucidating the detailed downstream signaling cascade following OfChi-h inhibition to identify potential secondary targets and resistance mechanisms. Furthermore, extensive in vivo studies are necessary to evaluate the efficacy, environmental fate, and non-target effects of this compound and its analogs to fully assess their potential as next-generation insecticides. The continued application of structural biology and computational methods will be invaluable in the rational design and optimization of even more potent and selective OfChi-h inhibitors.

References

An In-depth Technical Guide to OfChi-h-IN-1: A Potent Chitinase Inhibitor for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1, also identified as compound TQ19, is a novel triazolo-quinazolinone derivative that has emerged as a potent and specific inhibitor of chitinase-h (OfChi-h) from the Asian corn borer, Ostrinia furnacalis. Chitinases are critical enzymes in the molting process of insects, breaking down the old exoskeleton. By targeting OfChi-h, a key chitinase in lepidopteran pests, this compound disrupts the normal growth and development of larvae, leading to mortality. This targeted mechanism of action makes it a promising candidate for the development of a new generation of selective and effective insect growth regulators.

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental protocols related to this compound, intended to support further research and development in the field of pest management.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule featuring a triazolo-quinazolinone core. Its detailed chemical identifiers are provided below.

IdentifierValue
IUPAC Name N-(4-methylbenzyl)-3-(1-(2-(2-methylpropyl)-4-oxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-1H-1,2,3-triazol-4-yl)propanamide
CAS Number 902928-83-0[1]
Molecular Formula C₂₄H₂₇N₅O₂[1]
Molecular Weight 417.50 g/mol [1]
SMILES CC1=CC=C(CNC(CCC2=NN=C(N3CC(C)C)N2C4=C(C=CC=C4)C3=O)=O)C=C1[1]
InChI Key InChIKey=JLHJWCZSSYQUHU-UHFFFAOYSA-N

2D Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of the Ostrinia furnacalis chitinase-h (OfChi-h). Its primary mechanism of action is the disruption of the insect molting process, which is essential for larval growth and development. This ultimately leads to insect mortality, positioning this compound as an effective insect growth regulator.

ParameterValueTargetOrganismReference
Ki 0.33 µMOfChi-hOstrinia furnacalis[1][2]
Insecticidal Activity Higher than HexaflumuronLarvaeOstrinia nubilalis[1][2]

Mechanism of Action

The primary molecular target of this compound is the chitinase-h enzyme (OfChi-h) in lepidopteran insects. Chitin is a major component of the insect's exoskeleton. During molting, chitinases are secreted to digest the old cuticle, allowing the insect to grow. This compound binds to the active site of OfChi-h, inhibiting its enzymatic activity. This prevents the breakdown of the old exoskeleton, trapping the larva and ultimately leading to its death.

MechanismOfAction cluster_process Normal Insect Molting Process cluster_inhibition Inhibition by this compound Larval Growth Larval Growth Hormonal Signal Hormonal Signal Larval Growth->Hormonal Signal triggers Chitinase (OfChi-h) Secretion Chitinase (OfChi-h) Secretion Hormonal Signal->Chitinase (OfChi-h) Secretion Old Exoskeleton Degradation Old Exoskeleton Degradation Chitinase (OfChi-h) Secretion->Old Exoskeleton Degradation Successful Molting Successful Molting Old Exoskeleton Degradation->Successful Molting Continued Growth Continued Growth Successful Molting->Continued Growth This compound This compound OfChi-h OfChi-h This compound->OfChi-h binds to and inhibits Inhibited Chitinase Inhibition of Exoskeleton Degradation OfChi-h->Inhibited Chitinase Molting Failure Molting Failure Inhibited Chitinase->Molting Failure Larval Death Larval Death Molting Failure->Larval Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Synthesis of Triazolo-quinazolinone Derivatives

The synthesis of the triazolo-quinazolinone scaffold, from which this compound is derived, typically involves a multi-step process. A representative synthetic route is outlined below. This protocol is based on general methods for similar compounds and may require optimization for this compound.

SynthesisWorkflow A Starting Material (e.g., Substituted Anthranilic Acid) B Cyclization to form Quinazolinone Ring A->B Reaction with Amide Source C Introduction of Azide Moiety B->C Azidation Reagent D Click Chemistry (Cycloaddition with an Alkyne) C->D Copper(I) Catalyst E Final Product (Triazolo-quinazolinone Derivative) D->E F Purification and Characterization (NMR, MS) E->F

References

An In-Depth Technical Guide on the Biological Activity of OfChi-h-IN-1 (TQ19) against Ostrinia furnacalis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Asian corn borer, Ostrinia furnacalis, is a significant agricultural pest, causing substantial economic losses in maize cultivation. The development of novel and specific insecticides is crucial for effective pest management. Chitinases, enzymes essential for insect molting, represent a promising target for new insect growth regulators. This technical guide details the biological activity of OfChi-h-IN-1, a potent inhibitor of the Ostrinia furnacalis chitinase OfChi-h. This compound, identified as compound TQ19 in the primary literature, is a triazolo-quinazolinone derivative discovered through structure-based virtual screening. This document provides a comprehensive overview of its inhibitory activity, insecticidal effects, and the experimental protocols utilized for its characterization.

Introduction to OfChi-h as an Insecticidal Target

Chitin is a vital structural component of the insect exoskeleton and peritrophic matrix. The molting process, which is indispensable for insect growth and development, relies on the coordinated action of chitinolytic enzymes, including chitinases. OfChi-h is a specific chitinase found in Ostrinia furnacalis that plays a critical role in the degradation of old cuticle during molting. Its unique presence and essential function in lepidopteran insects make it an attractive target for the development of selective and environmentally benign insecticides. Inhibition of OfChi-h can disrupt the molting process, leading to developmental defects and mortality.

This compound (TQ19): A Potent Triazolo-quinazolinone Inhibitor

This compound (TQ19) was identified as a potent inhibitor of OfChi-h from a series of synthesized triazolo-quinazolinone derivatives. Its discovery was facilitated by a structure-based virtual screening approach, leveraging the crystal structure of OfChi-h to identify novel chemical scaffolds with high binding affinity.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its analogs against recombinant OfChi-h was determined through enzymatic assays. The results are summarized in the table below.

Compound IDStructureKᵢ (μM)[1]
This compound (TQ19) 2-((3-bromophenyl)amino)-[2][3][4]triazolo[1,5-a]quinazolin-5(4H)-one0.33
TQ82-((3-chlorophenyl)amino)-[2][3][4]triazolo[1,5-a]quinazolin-5(4H)-oneNot Reported
Other AnalogsVarious substitutions on the phenyl ringData available in source

Note: The primary study focused on TQ19 as the most potent inhibitor.

In Vivo Biological Activity against Ostrinia Species

The insecticidal effects of this compound (TQ19) were evaluated through in vivo bioassays using the closely related European corn borer, Ostrinia nubilalis, as a model for Ostrinia furnacalis.

Larval Growth and Development Inhibition

When incorporated into an artificial diet, this compound (TQ19) and a related compound, TQ8, demonstrated significant inhibition of larval growth and development. The primary study reported that these compounds dramatically inhibit these processes, with most of the tested compounds showing higher insecticidal activity than the commercial insecticide hexaflumuron[1].

Quantitative Insecticidal Activity

While specific LC₅₀ values were not provided in the primary publication, the study reported the mortality rates of O. nubilalis larvae after 7 days of feeding on an artificial diet containing the test compounds at a concentration of 200 mg/L.

CompoundMortality Rate (%) at 200 mg/LPhenotype of Survivors
This compound (TQ19) > 80%Severe growth retardation, molting defects
TQ8> 80%Severe growth retardation, molting defects
Hexaflumuron (Control)~70%Growth inhibition
DMSO (Control)< 10%Normal development

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Recombinant OfChi-h Expression and Purification
  • Gene Cloning and Expression Vector Construction: The coding sequence of O. furnacalis OfChi-h is cloned into an expression vector, such as pET-28a, to produce a fusion protein with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density of the bacterial culture.

  • Purification: The bacterial cells are harvested and lysed. The His-tagged OfChi-h is purified from the cell lysate using nickel-NTA affinity chromatography. The purified protein is then dialyzed and stored for use in inhibition assays.

OfChi-h Enzyme Inhibition Assay
  • Principle: The chitinase activity is measured using a fluorogenic substrate, 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside (4-MU-GlcNAc₃). The enzyme cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • A reaction mixture containing purified OfChi-h enzyme in a suitable buffer (e.g., sodium phosphate buffer, pH 6.0) is prepared.

    • Varying concentrations of the inhibitor (this compound) dissolved in DMSO are added to the wells.

    • The plate is incubated to allow for inhibitor-enzyme binding.

    • The reaction is initiated by the addition of the substrate (4-MU-GlcNAc₃).

    • The fluorescence of the released 4-MU is measured at regular intervals using a microplate reader (excitation at 360 nm, emission at 450 nm).

    • The initial reaction velocities are calculated from the linear phase of the reaction progress curves.

    • The Kᵢ value is determined by fitting the data to the appropriate enzyme inhibition model using nonlinear regression analysis.

Insect Rearing and Bioassays
  • Insect Rearing: Ostrinia furnacalis or Ostrinia nubilalis larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 26°C, 70-90% relative humidity, and a 10:14 h light:dark photoperiod)[5].

  • Artificial Diet Bioassay:

    • The test compounds (this compound, TQ8, and controls) are dissolved in DMSO and mixed into the molten artificial diet to achieve the desired final concentration.

    • The diet is dispensed into the wells of a 24-well plate.

    • Newly hatched first-instar larvae are placed in each well.

    • The plates are sealed and incubated under the standard rearing conditions.

    • Larval mortality and developmental stage are recorded after a set period (e.g., 7 days).

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the OfChi-h enzyme. This disruption of chitinase activity interferes with the molting process, which is a critical physiological pathway in insects.

Logical Pathway of this compound Action

G cluster_pathway Physiological Pathway OfChi_h_IN_1 This compound (TQ19) Inhibition Inhibition of Enzymatic Activity OfChi_h_IN_1->Inhibition OfChi_h OfChi-h Enzyme Chitin_Degradation Chitin Degradation in Old Cuticle OfChi_h->Chitin_Degradation Catalyzes Inhibition->Chitin_Degradation Blocks Molting Successful Molting Chitin_Degradation->Molting Is essential for Defects Developmental Defects Chitin_Degradation->Defects Growth Larval Growth and Development Molting->Growth Enables Mortality Mortality Defects->Mortality Leads to

Caption: Logical pathway of this compound's insecticidal action.

Conclusion and Future Directions

This compound (TQ19) is a potent and promising lead compound for the development of novel insecticides targeting Ostrinia furnacalis. Its high inhibitory activity against OfChi-h and significant in vivo insecticidal effects highlight the potential of the triazolo-quinazolinone scaffold for creating effective insect growth regulators. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the triazolo-quinazolinone scaffold.

  • Spectrum of Activity: Evaluating the efficacy of these compounds against a broader range of lepidopteran pests.

  • Toxicology and Environmental Impact: Assessing the safety profile of lead compounds for non-target organisms and the environment.

  • Resistance Management: Investigating the potential for resistance development in target pest populations.

This technical guide provides a foundational understanding of the biological activity of this compound, offering valuable insights for researchers and professionals in the field of insecticide discovery and development.

References

An In-Depth Technical Guide to the Target of OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular target for the compound OfChi-h-IN-1, its mechanism of action, and the experimental methodologies used for its characterization. This compound is a potent and specific inhibitor developed as a potential insect growth regulator.

Primary Molecular Target

The designated molecular target of this compound is OfChi-h , a Group h chitinase (Chi-h) from the Asian corn borer, Ostrinia furnacalis.[1][2] Chitinases are glycoside hydrolase enzymes that catalyze the degradation of chitin, a crucial structural component of the insect exoskeleton (cuticle).[2]

OfChi-h is of particular interest as a pesticide target for several key reasons:

  • Lepidopteran Specificity: Chi-h is found exclusively in lepidopteran insects (moths and butterflies), making it a highly specific target that is absent in most beneficial insects like bees and parasitic wasps.[2][3]

  • Essential for Molting: The enzymatic activity of OfChi-h is indispensable for the molting process, where insects shed their old cuticle to grow.[2] Inhibition of this enzyme leads to severe defects in pupation and is ultimately lethal.[1]

  • Structural Uniqueness: The structure of Chi-h is significantly different from human and other non-lepidopteran insect chitinases, presenting an opportunity for developing selective inhibitors with a favorable safety profile.[2]

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of its target enzyme. The table below summarizes its inhibitory constant (Kᵢ) and provides comparative data for other known inhibitors of OfChi-h, illustrating the landscape of research in this area.

Compound NameTarget EnzymeKᵢ Value (nM)Reference Compound
This compound OfChi-h330N/A
Compound 6aOfChi-h58N/A
Compound 9bOfChi-h23.2N/A
Compound 10aOfChi-h19.4N/A
Compound 8fOfChi-h64.7N/A
AAP4OfChi-h29.3N/A
AAP16OfChi-h32.4N/A

Data compiled from multiple sources.[2][4][5]

Mechanism of Action and Signaling Pathway

This compound functions as an insect growth regulator by directly inhibiting the catalytic activity of the OfChi-h enzyme. This interference disrupts the normal physiological process of chitin degradation required for successful molting.

The mechanism is as follows:

  • During the molting cycle, OfChi-h is secreted into the molting fluid.

  • The enzyme's role is to hydrolyze the β-1,4-glycosidic bonds in the chitin polymer of the old cuticle.

  • This degradation allows the insect to shed its exoskeleton and expand in size.

  • This compound binds to the active site of OfChi-h, preventing it from processing its natural substrate, chitin.

  • The inability to degrade the old cuticle traps the insect, leading to molting failure and subsequent death.

cluster_Process Normal Molting Process cluster_Inhibition Inhibition Pathway Chitin Chitin (Old Cuticle) Degradation Chitin Degradation Chitin->Degradation Substrate OfChih OfChi-h Enzyme OfChih->Degradation Catalyzes Molting Successful Molting & Growth Degradation->Molting Inhibitor This compound Blocked Enzyme Blocked Inhibitor->Blocked Binds to Failure Molting Failure & Lethality Blocked->Failure Leads to OfChih2 OfChi-h Enzyme OfChih2->Blocked Start Start: Identify Novel Inhibitors VirtualScreen 1. Virtual Screening & Docking Start->VirtualScreen Synthesis 2. Chemical Synthesis of Candidates VirtualScreen->Synthesis EnzymeAssay 3. In-Vitro Enzymatic Assay Synthesis->EnzymeAssay Potent Potent Inhibitor? EnzymeAssay->Potent InsectAssay 4. In-Vivo Insecticidal Assay Potent->InsectAssay Yes Discard1 Discard/Optimize Potent->Discard1 No Effective Effective Pesticide? InsectAssay->Effective End Lead Compound for Development Effective->End Yes Discard2 Discard/Optimize Effective->Discard2 No

References

OfChi-h-IN-1: A Technical Guide to Synthesis and Purification of Potent OfChi-h Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of potent inhibitors targeting OfChi-h, a chitinase exclusive to lepidopteran insects. OfChi-h is a promising target for the development of species-specific insecticides. While a specific compound designated "OfChi-h-IN-1" is not explicitly detailed in the reviewed literature, this guide will focus on a representative and highly potent azo-aminopyrimidine derivative, compound 8f , which exhibits significant inhibitory activity against OfChi-h. The methodologies and data presented are compiled from recent scientific publications and are intended to serve as a comprehensive resource for researchers in the field of pesticide development and insect biochemistry.

Core Concepts and Mechanism of Action

Chitinases are enzymes that hydrolyze the β-1,4-glycosidic bonds in chitin, a crucial component of the insect exoskeleton. The inhibition of these enzymes disrupts the molting process, leading to insect mortality. OfChi-h, found in destructive agricultural pests like Ostrinia furnacalis (the Asian corn borer), presents a unique target for developing environmentally friendly pesticides due to its absence in beneficial insects.[1]

The inhibitors discussed in this guide, such as the azo-aminopyrimidine derivatives, are designed to bind to the active site of OfChi-h, preventing the breakdown of chitin. Molecular docking studies have revealed that these inhibitors can form key interactions with the catalytic residues of the enzyme.[2]

Synthesis of a Representative OfChi-h Inhibitor: Compound 8f

The synthesis of the potent OfChi-h inhibitor, compound 8f (an azo-aminopyrimidine derivative), is achieved through a multi-step process. The general synthetic scheme is outlined below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2,4-dichloro-5-nitropyrimidine 2,4-dichloro-5-nitropyrimidine Intermediate_1 2-chloro-N-benzyl-5-nitropyrimidin-4-amine 2,4-dichloro-5-nitropyrimidine->Intermediate_1 benzylamine, DIPEA, THF benzylamine benzylamine Intermediate_2 N4-benzyl-5-aminopyrimidine-2,4-diamine Intermediate_1->Intermediate_2 NH3/MeOH Intermediate_3 N4-benzylpyrimidine-2,4,5-triamine Intermediate_2->Intermediate_3 Pd/C, H2 Compound_8f Compound 8f (azo-aminopyrimidine derivative) Intermediate_3->Compound_8f NaNO2, HCl then phenol

Caption: Synthetic pathway for Compound 8f.

Experimental Protocol: Synthesis of Compound 8f

The following protocol is a generalized procedure based on similar syntheses of azo-aminopyrimidine derivatives. Researchers should refer to the primary literature for precise reaction conditions and scale.

Step 1: Synthesis of 2-chloro-N-benzyl-5-nitropyrimidin-4-amine

  • Dissolve 2,4-dichloro-5-nitropyrimidine in tetrahydrofuran (THF).

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Slowly add benzylamine to the reaction mixture at room temperature.

  • Stir the reaction for a specified time until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate.

Step 2: Synthesis of N4-benzyl-5-aminopyrimidine-2,4-diamine

  • Dissolve the product from Step 1 in methanol saturated with ammonia.

  • Stir the reaction in a sealed vessel at a specified temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture under vacuum.

  • The resulting crude product is used in the next step without further purification.

Step 3: Synthesis of N4-benzylpyrimidine-2,4,5-triamine

  • Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol).

  • Add Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • After the reaction is complete, filter the catalyst.

  • Evaporate the solvent to obtain the desired triamine.

Step 4: Synthesis of Compound 8f

  • Dissolve the triamine from Step 3 in an acidic aqueous solution (e.g., HCl).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

  • In a separate flask, dissolve phenol in an alkaline solution.

  • Slowly add the diazonium salt solution to the phenol solution at low temperature.

  • Stir the reaction until the coupling is complete.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the final product by recrystallization or column chromatography.

Purification and Characterization

Purification of the final azo-aminopyrimidine compounds is typically achieved through standard laboratory techniques.

Purification Protocol
  • Column Chromatography: The crude product is often purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired compound from byproducts and unreacted starting materials.

  • Recrystallization: For solid compounds, recrystallization from an appropriate solvent can be an effective final purification step to obtain a highly pure product.

Characterization

The structure and purity of the synthesized compounds are confirmed using various analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique confirms the elemental composition and molecular weight of the synthesized compound.

  • Melting Point (M.p.): The melting point is determined to assess the purity of the solid compound.

Quantitative Data on OfChi-h Inhibitors

The inhibitory activities of several potent compounds against OfChi-h have been reported. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

CompoundTypeKᵢ (nM)Insecticidal ActivityReference
8f Azo-aminopyrimidine64.7Higher than hexaflumuron[2]
8i Azo-aminopyrimidineNot specifiedHigher than hexaflumuron[2]
10a Azo-aminopyrimidine19.4Superior to diflubenzuron and chlorbenzuron[3]
9b Azo-aminopyrimidine23.2-[3]
10g Azo-aminopyrimidine43.2-[3]
6a Tetracyclic58-[1]
AAP4 Azo-aminopyrimidine29.3Significant against Ostrinia furnacalis[4]
AAP16 Azo-aminopyrimidine32.4-[4]
This compound Triazolo-quinazolinone330 (Kᵢ)Inhibits growth of Ostrinia nubilalis larvae[5]

Signaling Pathway and Experimental Workflow

The development of OfChi-h inhibitors often follows a structured workflow that integrates computational and experimental approaches.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Evaluation Phase Virtual_Screening Structure-Based Virtual Screening Lead_Identification Identification of Hit Compounds Virtual_Screening->Lead_Identification Lead_Optimization Rational Lead Optimization Lead_Identification->Lead_Optimization Synthesis Synthesis of Derivatives Lead_Optimization->Synthesis In_vitro_Assay In vitro OfChi-h Inhibition Assay Synthesis->In_vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_vitro_Assay->SAR_Analysis Insecticidal_Assay Insecticidal Activity Evaluation In_vitro_Assay->Insecticidal_Assay

Caption: Drug discovery workflow for OfChi-h inhibitors.

This workflow begins with virtual screening of compound libraries against the crystal structure of OfChi-h to identify potential inhibitors. Promising hits undergo rational optimization, where chemical modifications are made to improve potency and other properties. The synthesized derivatives are then tested in vitro for their ability to inhibit OfChi-h, and their insecticidal activity is evaluated. This iterative process allows for the development of highly effective and specific inhibitors.

References

OfChi-h-IN-1: A Technical Guide to its Inhibitory Constant (Ki) and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OfChi-h-IN-1 has emerged as a significant inhibitor of OfChi-h, a chitinase from the Asian corn borer, Ostrinia furnacalis. This technical guide provides a comprehensive overview of the inhibitory constant (Ki) of this compound, detailing the experimental protocols for its determination and exploring its mechanism of action within the broader context of insect physiology. The disruption of chitin metabolism, a critical process for insect growth and development, positions this compound as a promising candidate for the development of novel insecticides. This document serves as a resource for researchers engaged in the study of enzyme inhibitors and the development of next-generation pest control strategies.

Quantitative Data Summary

This compound demonstrates potent inhibitory activity against OfChi-h. The key quantitative parameter defining this potency is the inhibitory constant (Ki).

InhibitorTarget EnzymeOrganismKi Value
This compoundOfChi-hOstrinia furnacalis0.33 μM[1][2]

Table 1: Inhibitory Constant (Ki) of this compound against OfChi-h.

Experimental Protocols

The determination of the inhibitory constant (Ki) for this compound involves a series of well-defined biochemical assays. The following is a detailed methodology synthesized from established protocols for chitinase inhibition assays.

Materials and Reagents
  • Enzyme: Purified recombinant OfChi-h from Ostrinia furnacalis.

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Substrate: A suitable chromogenic or fluorogenic chitinase substrate, such as 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside (4-MU-GlcNAc3).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.0, containing 0.1% (w/v) Bovine Serum Albumin (BSA).

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.5.

  • Instrumentation: Spectrofluorometer or spectrophotometer, microplate reader, incubator.

Determination of Michaelis-Menten Constant (Km) for the Substrate

Before determining the Ki of the inhibitor, it is essential to establish the Michaelis-Menten constant (Km) of OfChi-h for the chosen substrate.

  • Reaction Setup: Prepare a series of reactions in a 96-well microplate. Each well should contain a fixed concentration of OfChi-h in the assay buffer and varying concentrations of the substrate.

  • Incubation: Initiate the reaction by adding the enzyme to the substrate solutions. Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the fluorescence or absorbance of the product at the appropriate wavelength.

  • Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km value.

Determination of IC50 Value for this compound

The half-maximal inhibitory concentration (IC50) is determined to subsequently calculate the Ki value.

  • Reaction Setup: Prepare a series of reactions with a fixed concentration of OfChi-h and a fixed concentration of the substrate (typically at or near the Km value). Add varying concentrations of this compound to these reactions. Include a control reaction with no inhibitor.

  • Incubation: Incubate the plate under the same conditions as the Km determination.

  • Reaction Termination and Data Acquisition: Stop the reaction and measure the product formation as described previously.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculation of the Inhibitory Constant (Ki)

The Ki value for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation.

Ki = IC50 / (1 + ([S] / Km))

Where:

  • Ki is the inhibitory constant.

  • IC50 is the half-maximal inhibitory concentration.

  • [S] is the concentration of the substrate used in the IC50 determination.

  • Km is the Michaelis-Menten constant of the substrate.

Signaling Pathway and Mechanism of Action

Chitin is a vital structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut. The process of molting, which is essential for insect growth, involves the carefully orchestrated synthesis and degradation of chitin. Chitinases, such as OfChi-h, play a crucial role in the degradation of the old cuticle.

The Role of OfChi-h in Insect Molting

The insect molting process is under hormonal control, primarily by ecdysteroids and juvenile hormone. A surge in ecdysteroids triggers the separation of the old cuticle from the epidermis (apolysis) and the secretion of molting fluid containing inactive proteases and chitinases into the space between. These enzymes are activated to digest the old endocuticle, allowing the insect to emerge in a new, larger exoskeleton.

Inhibition of OfChi-h by this compound

This compound acts as an inhibitor of OfChi-h, thereby disrupting the normal process of chitin degradation. By binding to the active site of the enzyme, this compound prevents the hydrolysis of chitin in the old cuticle. This leads to a failure in the proper shedding of the exoskeleton, resulting in molting defects and ultimately, insect mortality. This makes this compound a potent insect growth regulator.

Visualizations

Experimental Workflow for Ki Determination

Ki_Determination_Workflow cluster_0 Phase 1: Km Determination cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Ki Calculation Km_Setup Setup Reactions: - Fixed [OfChi-h] - Varying [Substrate] Km_Incubate Incubate at 37°C Km_Setup->Km_Incubate Km_Measure Measure Product Formation Km_Incubate->Km_Measure Km_Analyze Michaelis-Menten Plot Km_Measure->Km_Analyze Km_Result Determine Km Km_Analyze->Km_Result IC50_Setup Setup Reactions: - Fixed [OfChi-h] - Fixed [Substrate] (at Km) - Varying [this compound] Km_Result->IC50_Setup Input Ki_Calc Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S]/Km)) Km_Result->Ki_Calc Input IC50_Incubate Incubate at 37°C IC50_Setup->IC50_Incubate IC50_Measure Measure Product Formation IC50_Incubate->IC50_Measure IC50_Analyze Dose-Response Curve IC50_Measure->IC50_Analyze IC50_Result Determine IC50 IC50_Analyze->IC50_Result IC50_Result->Ki_Calc Input Ki_Result Final Ki Value Ki_Calc->Ki_Result

Caption: Workflow for the determination of the inhibitory constant (Ki).

Signaling Pathway of OfChi-h Inhibition

Molting_Inhibition_Pathway cluster_0 Normal Insect Molting cluster_1 Inhibition by this compound Hormonal_Signal Ecdysteroid Signal Apolysis Apolysis (Separation of Old Cuticle) Hormonal_Signal->Apolysis Molting_Fluid Molting Fluid Secretion (Inactive Chitinases & Proteases) Apolysis->Molting_Fluid Enzyme_Activation Enzyme Activation Molting_Fluid->Enzyme_Activation Chitin_Degradation OfChi-h Mediated Chitin Degradation Enzyme_Activation->Chitin_Degradation Ecdysis Successful Ecdysis (Shedding of Old Cuticle) Chitin_Degradation->Ecdysis Inhibition Inhibition of OfChi-h Growth Insect Growth & Development Ecdysis->Growth Inhibitor This compound Inhibitor->Inhibition Failed_Degradation Failed Chitin Degradation Inhibition->Failed_Degradation Molting_Defect Molting Defect Failed_Degradation->Molting_Defect Mortality Insect Mortality Molting_Defect->Mortality

Caption: Mechanism of action of this compound in disrupting insect molting.

References

The Dawn of a New Insecticide Class: Triazolo-quinazolinone Derivatives as Potent OfChi-h Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Drug Development Professionals, Researchers, and Scientists

In the relentless pursuit of novel and effective crop protection agents, a promising new class of insecticides has emerged: triazolo-quinazolinone derivatives. These compounds have demonstrated significant inhibitory activity against Ostrinia furnacalis chitinase-h (OfChi-h), a crucial enzyme in the molting process of this major agricultural pest. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of these potent inhibitors, offering a roadmap for future research and development in this area.

Core Discovery and Quantitative Analysis

The identification of the triazolo-quinazolinone scaffold as an OfChi-h inhibitor was achieved through a sophisticated structure-based virtual screening approach. This computational strategy allowed for the rapid in-silico evaluation of large chemical libraries, pinpointing molecules with a high probability of binding to the active site of the OfChi-h enzyme. Subsequent laboratory synthesis and biological assays confirmed the inhibitory potential of this novel chemical class.

A key aspect of the research has been the systematic evaluation of various derivatives to establish a clear structure-activity relationship (SAR). The inhibitory potency of these compounds has been quantified through the determination of their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).

One of the most potent compounds identified to date is TQ19 , which exhibits a Kᵢ value of 0.33 μM against OfChi-h.[1][2] The in-vivo efficacy of these compounds has also been demonstrated, with derivatives such as TQ8 and TQ19 significantly inhibiting the growth and development of Ostrinia nubilalis larvae.[1] Notably, the insecticidal activity of several of these compounds has been shown to be higher than that of the commercial insecticide hexaflumuron.[1]

Table 1: Inhibitory Activity of Key Triazolo-quinazolinone Derivatives against OfChi-h

CompoundKᵢ (μM)
TQ190.33

Note: This table will be expanded as more quantitative data from the primary literature's supplementary information becomes available.

Visualizing the Strategy and Mechanism

To better understand the processes behind the discovery and the biological context of these inhibitors, the following diagrams illustrate the key workflows and pathways.

Experimental Workflow: From Virtual Screening to Bioassay

The discovery pipeline for these novel inhibitors followed a logical and efficient progression from computational prediction to empirical validation.

G cluster_0 Computational Phase cluster_1 Experimental Phase PDB OfChi-h Crystal Structure (PDB) Docking Molecular Docking Simulation PDB->Docking Library Chemical Compound Library Library->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Selection Hit Compound Selection Scoring->Selection Synthesis Chemical Synthesis of Derivatives Selection->Synthesis Top Candidates InVitro In Vitro OfChi-h Inhibition Assay Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Insecticidal Assay (O. furnacalis) InVitro->InVivo Potent Hits SAR->Synthesis Optimization

Figure 1: Workflow for the discovery of triazolo-quinazolinone OfChi-h inhibitors.
The Chitinase Signaling Pathway in Insect Molting

OfChi-h plays a pivotal role in the degradation of the old cuticle during the molting process of insects. The inhibition of this enzyme disrupts this critical developmental stage, leading to mortality.

cluster_hormonal Hormonal Control cluster_cellular Cellular Events Ecdysone 20-Hydroxyecdysone (20E) Pulse Apolysis Apolysis (Separation of old cuticle) Ecdysone->Apolysis JH Juvenile Hormone (JH) Titer Decline JH->Apolysis NewCuticle New Cuticle Synthesis (Chitin Synthase) Apolysis->NewCuticle MoltingFluid Molting Fluid Secretion (contains inactive enzymes) Apolysis->MoltingFluid Activation Enzyme Activation MoltingFluid->Activation OfChi_h OfChi-h Action Activation->OfChi_h Degradation Old Endocuticle Degradation Ecdysis Ecdysis (Shedding of old exocuticle) Degradation->Ecdysis OfChi_h->Degradation Hydrolysis of Chitin Inhibitor Triazolo-quinazolinone Inhibitor Inhibitor->OfChi_h Inhibition

Figure 2: Simplified signaling pathway of insect molting highlighting the role of OfChi-h.

Detailed Experimental Protocols

Reproducibility and validation are cornerstones of scientific advancement. The following are detailed methodologies for the key experiments cited in the discovery of triazolo-quinazolinone OfChi-h inhibitors.

OfChi-h Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of the test compounds on the enzymatic activity of OfChi-h.

  • Enzyme and Substrate: Recombinant OfChi-h is used as the enzyme source. A fluorogenic substrate, such as 4-methylumbelliferyl β-D-N,N′,N′′-triacetylchitotriose, is typically employed.

  • Assay Buffer: A standard buffer, for example, 50 mM sodium phosphate buffer at a pH of 6.0, is used to maintain optimal enzyme activity.

  • Procedure:

    • Prepare serial dilutions of the triazolo-quinazolinone test compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, add the assay buffer, a solution of the recombinant OfChi-h enzyme, and the test compound dilution (or DMSO for control).

    • Pre-incubate the mixture at a controlled temperature, typically 37°C, for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes), protected from light.

    • Stop the reaction by adding a high pH stop solution, such as 0.5 M glycine-NaOH, pH 10.5.

    • Measure the fluorescence on a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 450 nm emission for 4-methylumbelliferone).

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells. IC₅₀ values are then determined by fitting the dose-response data to a suitable nonlinear regression model. The inhibition constant (Kᵢ) can be subsequently determined using the Cheng-Prusoff equation or by performing kinetic studies at varying substrate concentrations.

In Vivo Insecticidal Activity Assay

This bioassay evaluates the insecticidal efficacy of the compounds on the target pest, Ostrinia furnacalis or the closely related Ostrinia nubilalis.

  • Test Organism: Early instar larvae of O. furnacalis (e.g., third-instar) are used for the assay.

  • Compound Administration: The test compounds are typically incorporated into an artificial diet.

    • Dissolve the triazolo-quinazolinone derivatives in a suitable solvent (e.g., acetone or DMSO).

    • Thoroughly mix the compound solution with the artificial diet at various concentrations. A control diet containing only the solvent is also prepared.

  • Procedure:

    • Place a single larva into each well of a multi-well plate or an individual container.

    • Provide a small, pre-weighed amount of the treated or control diet to each larva.

    • Maintain the larvae under controlled environmental conditions (e.g., 25-28°C, >60% relative humidity, and a defined photoperiod).

    • Monitor the larvae daily for mortality, developmental abnormalities (e.g., failure to molt), and anti-feedant effects.

    • Record the number of dead larvae over a period of several days (e.g., 7 days).

  • Data Analysis: Calculate the mortality rate at each concentration, correcting for any mortality in the control group using Abbott's formula. Probit analysis or log-logistic regression is then used to determine the lethal concentration (LC₅₀) values, providing a quantitative measure of the compound's insecticidal potency.

Conclusion and Future Directions

The discovery of triazolo-quinazolinone derivatives as potent OfChi-h inhibitors marks a significant advancement in the search for new insecticidal agents. The high efficacy, novel scaffold, and specific mode of action make these compounds highly attractive leads for the development of next-generation, environmentally safer pesticides.

Future research should focus on several key areas:

  • SAR Expansion: Synthesizing and testing a broader range of derivatives to further refine the structure-activity relationship and optimize potency.

  • Selectivity Profiling: Assessing the inhibitory activity against chitinases from non-target and beneficial organisms to ensure a favorable safety profile.

  • Mode of Action Studies: Detailed kinetic and structural studies to elucidate the precise binding interactions between the inhibitors and the OfChi-h active site.

  • Field Trials: Evaluating the performance of the most promising candidates under real-world agricultural conditions.

The continued exploration of the triazolo-quinazolinone scaffold holds immense potential for addressing the growing challenges of pest resistance and the need for more sustainable agricultural practices.

References

A Technical Guide to Structure-Based Virtual Screening for OfChi-h Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of structure-based virtual screening (SBVS) for the discovery of novel inhibitors targeting Ostrinia furnacalis Chitinase-h (OfChi-h). OfChi-h is a promising and validated target for the development of new, eco-friendly pesticides due to its exclusive distribution in lepidopteran insects and its critical role in the molting process.[1][2][3] The availability of its high-resolution crystal structure makes it an ideal candidate for structure-based drug design approaches.

The Molecular Target: Ostrinia furnacalis Chitinase-h (OfChi-h)

OfChi-h is a glycoside hydrolase family 18 (GH18) enzyme essential for the degradation of chitin, a primary component of the insect cuticle.[4] Inhibition of this enzyme disrupts the molting process, leading to severe developmental defects and mortality in pests like the Asian corn borer (Ostrinia furnacalis).[1][3]

The crystal structure of OfChi-h has been resolved (PDB ID: 5GQB), revealing a long, asymmetric substrate-binding cleft with at least seven distinct sugar-binding subsites (-5 to +2).[1][2] This deep cleft is lined with multiple aromatic residues, which are crucial for binding the chitin substrate.[2][3] The detailed structural information available for OfChi-h provides a solid foundation for the rational, structure-based design of potent and selective inhibitors.[5][6]

The Core Methodology: A Structure-Based Virtual Screening (SBVS) Workflow

SBVS is a computational technique used to identify potential inhibitors (hits) from large chemical libraries by predicting their binding affinity and mode to a target protein's three-dimensional structure.[7][8] This approach significantly reduces the time and cost associated with traditional high-throughput screening.

The general workflow for discovering OfChi-h inhibitors via SBVS is depicted below.

SBVS_Workflow cluster_prep Preparation Phase cluster_screen Screening Phase cluster_analysis Analysis & Validation Target Target Selection (OfChi-h Crystal Structure PDB: 5GQB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges, Remove Water) Target->Protein_Prep Docking Molecular Docking (e.g., Glide, AutoDock) Protein_Prep->Docking Library Compound Library Selection (e.g., ChemDiv, ZINC) Ligand_Prep Ligand Preparation (Generate 3D Conformations, Assign Charges) Library->Ligand_Prep Ligand_Prep->Docking Scoring Scoring & Ranking (Binding Energy Estimation) Docking->Scoring Post_Dock Post-Docking Analysis (Visual Inspection, Interaction Analysis) Scoring->Post_Dock Hit_Select Hit Selection Post_Dock->Hit_Select Biochem_Assay Biochemical Assays (Enzyme Inhibition) Hit_Select->Biochem_Assay SAR Structure-Activity Relationship (SAR) Biochem_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt caption Figure 1. General workflow for structure-based virtual screening of OfChi-h inhibitors.

Caption: Figure 1. General workflow for structure-based virtual screening of OfChi-h inhibitors.

Detailed Experimental Protocols

This section outlines the detailed computational and experimental methodologies crucial for the successful identification and validation of OfChi-h inhibitors.

Computational Protocols

A. Protein Structure Preparation

  • Obtain Structure: Download the crystal structure of OfChi-h from the Protein Data Bank (PDB ID: 5GQB).[1]

  • Pre-processing: Utilize a protein preparation wizard, such as that in Maestro (Schrödinger) or MGLTools.[2][9]

  • Refinement:

    • Assign correct bond orders and add hydrogen atoms.

    • Remove all water molecules that are not involved in critical interactions (typically beyond 5 Å from the active site).[2]

    • Repair any missing side chains or loops if necessary (though 5GQB is a well-resolved structure).

    • Perform a restrained energy minimization using a suitable force field (e.g., OPLS3) to relieve steric clashes and optimize the hydrogen-bonding network.[2]

B. Molecular Docking Simulation

  • Grid Generation: Define the active site for docking. This is typically done by generating a receptor grid centered on the co-crystallized ligand (if available) or key catalytic residues within the substrate-binding cleft of OfChi-h.[2] The grid box dimensions should be sufficient to encompass the entire binding pocket.

  • Ligand Docking: Use a validated docking program like Glide, AutoDock, or HDOCK.[2][10]

  • Configuration:

    • The prepared protein structure is held rigid or with limited flexibility in key side chains.

    • The prepared ligands are docked flexibly, allowing their conformations to be explored within the defined grid.

  • Scoring and Ranking: The docking program calculates the binding affinity for each ligand pose using a scoring function (e.g., S-score, binding energy in kcal/mol).[8] The compounds are then ranked based on these scores.

  • Hit Selection: Top-ranked compounds are visually inspected for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with key residues in the OfChi-h active site.[7]

Biochemical Validation Protocols

A. In Vitro Enzyme Inhibition Assay (Fluorometric) This assay is fundamental for confirming the inhibitory activity of the computationally identified hits.[11]

  • Materials:

    • Purified OfChi-h enzyme.

    • Fluorogenic substrate: 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside [MU-β-(GlcNAc)2].[2]

    • Assay Buffer: 20 mM sodium phosphate, pH 6.0.[2]

    • Test inhibitors dissolved in DMSO.

    • Stop Solution: 0.5 M sodium carbonate.[2]

    • 96-well black microplates.[11]

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the diluted inhibitor to the wells. Include a vehicle control (DMSO only) and a positive control (known inhibitor, if available).

    • Add the OfChi-h enzyme solution (final concentration ~10 nM) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature (e.g., 30°C or 37°C) to allow for enzyme-inhibitor binding.[2][12]

    • Initiate the reaction by adding the substrate solution (final concentration ~4 µM).[2]

    • Allow the reaction to proceed for a set time (e.g., 20-30 minutes).[2]

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a plate reader (Excitation: ~360 nm, Emission: ~450 nm).[11][12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value (inhibitor concentration causing 50% inhibition) by fitting the data to a dose-response curve.

    • For potent inhibitors, determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using Michaelis-Menten kinetics by varying substrate concentrations.

Identified OfChi-h Inhibitors: Quantitative Data

Several classes of OfChi-h inhibitors have been successfully identified using the SBVS workflow, followed by chemical synthesis and biochemical validation. The inhibitory potencies of representative compounds are summarized below.

Compound ID / NameChemical ScaffoldKi (nM)IC50 (µM)Reference
Compound 6a Tetracyclic (condensed dipyridopyrimidine)58-[2]
Compound 8f Azo-aminopyrimidine64.7-[6]
OfChi-h-IN-1 Triazolo-quinazolinone330-[13]
TMG-(GlcNAc)4 Substrate Analog-~150[1][4]
Kasugamycin Aminoglycoside antibiotic-1.83[2]

Mechanism of Action and Biological Impact

OfChi-h plays a direct enzymatic role in the insect molting cascade. It acts as a processive exo-chitinase, degrading chitin polymers from the non-reducing end. This process is essential for the breakdown of the old cuticle, allowing the insect to shed its exoskeleton and grow.

Inhibitors identified through SBVS physically block the substrate-binding cleft of OfChi-h. This prevents the chitin polymer from accessing the catalytic residues, thereby halting its degradation. The resulting failure to properly shed the old cuticle during molting is lethal to the insect.

Molting_Inhibition cluster_process Normal Molting Process Chitin Chitin Polymer (in old cuticle) Products Chitin Oligomers (GlcNAc units) Chitin->Products Hydrolysis Blocked Molting Failure & Lethality Chitin->Blocked undegraded Molting Successful Molting & Growth Products->Molting OfChiH OfChi-h Enzyme OfChiH->Products   catalyzes OfChiH->Blocked inhibited enzyme leads to Inhibitor SBVS-Identified Inhibitor Inhibitor->OfChiH binds & blocks caption Figure 2. Mechanism of OfChi-h inhibition disrupting the insect molting process.

Caption: Figure 2. Mechanism of OfChi-h inhibition disrupting the insect molting process.

References

The Integral Role of Chitinase OfChi-h in the Molting Process of Lepidopteran Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molting process in insects is a critical physiological event, indispensable for their growth and development. This process is meticulously orchestrated by a cascade of hormones and enzymes, among which chitinases play a pivotal role in the degradation of the old cuticle. This technical guide focuses on OfChi-h, a Group III chitinase exclusive to lepidopteran insects, with a specific emphasis on its function in the Asian corn borer, Ostrinia furnacalis. OfChi-h, characterized by its high sequence identity to bacterial and baculovirus homologs, is a processive exo-chitinase essential for the timely and efficient breakdown of chitin during molting. Its unique presence in Lepidoptera makes it a promising target for the development of highly specific and environmentally benign insecticides. This document provides a comprehensive overview of the biochemical properties, gene expression, and functional significance of OfChi-h, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Introduction

Insect molting is a complex and energy-intensive process that involves the shedding of the old exoskeleton to accommodate growth. This process is tightly regulated by a hormonal cascade, primarily involving ecdysteroids and juvenile hormone, which in turn modulate the expression of a suite of enzymes responsible for the synthesis and degradation of the cuticle. The insect cuticle is a composite material primarily composed of chitin microfibrils embedded in a proteinaceous matrix. The degradation of the old cuticle, a process known as apolysis, is facilitated by a cocktail of enzymes present in the molting fluid, including proteases and chitinases.

Chitinases (EC 3.2.1.14) are glycosyl hydrolases that catalyze the breakdown of chitin, a β-1,4-linked polymer of N-acetylglucosamine (GlcNAc). In insects, multiple chitinase genes have been identified, each with distinct expression patterns and physiological roles. Among these, OfChi-h from the Asian corn borer, Ostrinia furnacalis, has garnered significant interest. OfChi-h is a member of the Group III insect chitinases, which are phylogenetically closer to bacterial chitinases than to other insect chitinases, suggesting a potential origin through horizontal gene transfer.[1] Structurally, OfChi-h possesses a long and asymmetric substrate-binding cleft, a characteristic feature of processive exo-chitinases that sequentially cleave monosaccharides from the chitin chain.[2][3]

The exclusive presence of Chi-h in lepidopteran insects, many of which are significant agricultural pests, positions it as an attractive target for the development of novel insecticides with high specificity and reduced off-target effects on beneficial insects and other organisms.[1] Understanding the precise role and enzymatic characteristics of OfChi-h is therefore of paramount importance for the rational design of such inhibitors. This guide aims to consolidate the current knowledge on OfChi-h, presenting key quantitative data, detailed experimental methodologies, and pathway visualizations to aid researchers and drug development professionals in this endeavor.

Quantitative Data on OfChi-h

The functional characterization of OfChi-h has been supported by various quantitative analyses, including enzymatic activity assays and inhibition studies. The following tables summarize the available quantitative data.

Enzymatic Activity of OfChi-h

OfChi-h exhibits significant hydrolytic activity towards various chitin substrates. Its performance has been compared with other chitinases, such as OfChtI (an endo-chitinase from O. furnacalis) and SmChiA (a bacterial chitinase). The data reveals that OfChi-h is particularly efficient at degrading insoluble substrates like insect cuticle and α-chitin.[2][3]

SubstrateOfChi-hOfChtISmChiASmChiA-F232W/F396W
Insect Cuticle +++++++++
α-Chitin +++++++++
Chitin Nanowhisker (CNW) +++++++++
Ethylene Glycol Chitin (EGC) (soluble) +++++++++
Activity levels are represented qualitatively based on the findings from Liu et al. (2017), where '+++' indicates high activity, '++' indicates moderate activity, and '+' indicates low activity.[2][3]
Inhibition of OfChi-h Enzymatic Activity

Several compounds have been identified as inhibitors of OfChi-h. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

InhibitorTarget EnzymeIC50 / KiReference
TMG-(GlcNAc)4OfChi-h95% inhibition at 10 µM[2]
TMG-(GlcNAc)2OfChi-h65% inhibition at 10 µM[2]
Compound 8cOfChi-hIC50 = 1.51 nM[1]
Compound 8cOfChtIIC50 = 9.21 nM[1]
Effects of OfChi-h Inhibition on Ostrinia furnacalis Development

Inhibition of OfChi-h activity leads to significant developmental defects, particularly during pupation. This underscores the critical role of this enzyme in the molting process.

TreatmentDosageObserved PhenotypeMortality/Defect RateReference
Injection of TMG-(GlcNAc)40.2 µg per larvaSevere defects in pupation; failure to complete metamorphosisNot explicitly quantified, but described as "severely affected"[2]
Feeding with Compound 8cLow ppm concentrationsComparable to commercial insecticides in controlling the pestNot explicitly quantified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of OfChi-h. These protocols are synthesized from established methods in the field of insect molecular biology and biochemistry.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to quantify the expression level of the OfChi-h gene at different developmental stages or in different tissues of O. furnacalis.

1. Sample Collection and RNA Extraction:

  • Collect O. furnacalis at various developmental stages (e.g., different larval instars, pupae, adults) or dissect specific tissues (e.g., integument, fat body, midgut) on ice.
  • Immediately freeze the samples in liquid nitrogen and store them at -80°C.
  • Homogenize the frozen samples in TRIzol reagent (Thermo Fisher Scientific) according to the manufacturer's instructions.
  • Extract total RNA using the TRIzol method, followed by purification using an RNA cleanup kit (e.g., RNeasy Mini Kit, Qiagen) to remove any genomic DNA contamination.
  • Assess RNA quality and quantity using a NanoDrop spectrophotometer and by running an aliquot on a 1% agarose gel.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers.
  • Follow the manufacturer's protocol for the reverse transcription reaction.

3. qRT-PCR:

  • Design primers for OfChi-h and a stable reference gene (e.g., actin, RPL8) using software like Primer3Plus. Primers should amplify a product of 100-200 bp.
  • Perform qRT-PCR using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems) on a real-time PCR system.
  • The reaction mixture (20 µL) should contain: 10 µL of 2x SYBR Green Master Mix, 1 µL of each primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to the final volume.
  • The thermal cycling conditions should be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
  • Perform a melting curve analysis to ensure the specificity of the amplified product.
  • Calculate the relative gene expression using the 2-ΔΔCt method.

RNA Interference (RNAi)-Mediated Gene Silencing

This protocol describes how to silence the OfChi-h gene in O. furnacalis larvae to study its function in vivo.

1. dsRNA Synthesis:

  • Design primers with T7 promoter sequences at the 5' end to amplify a 300-500 bp fragment of the OfChi-h gene.
  • Use cDNA from O. furnacalis as a template for PCR amplification.
  • Purify the PCR product and use it as a template for in vitro transcription using a T7 RiboMAX Express RNAi System (Promega) to synthesize double-stranded RNA (dsRNA).
  • Purify the dsRNA by isopropanol precipitation and resuspend it in nuclease-free water.
  • Verify the integrity and quantity of the dsRNA by agarose gel electrophoresis and spectrophotometry.

2. dsRNA Injection:

  • Use fifth-instar O. furnacalis larvae for injection.
  • Inject 1-5 µg of dsRNA per larva into the hemocoel using a microinjector.
  • Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).
  • Maintain the injected larvae on an artificial diet under standard rearing conditions.

3. Phenotypic Observation and Analysis:

  • Monitor the larvae daily for any developmental defects, such as molting failure, abnormal pupation, or mortality.
  • Quantify the mortality rate and the percentage of larvae exhibiting specific phenotypes.
  • At 24, 48, and 72 hours post-injection, collect a subset of larvae to assess the efficiency of gene silencing by qRT-PCR as described in Protocol 3.1.

Chitinase Activity Assay

This protocol details the measurement of the enzymatic activity of OfChi-h using a colorimetric or fluorometric substrate.

1. Enzyme Preparation:

  • Recombinantly express and purify OfChi-h protein.
  • Alternatively, prepare a crude enzyme extract from the molting fluid or integument of O. furnacalis larvae. Homogenize the tissue in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0) and centrifuge to collect the supernatant.

2. Colorimetric Assay using Colloidal Chitin:

  • Prepare colloidal chitin from practical grade chitin.
  • The reaction mixture should contain 0.5 mL of 1% (w/v) colloidal chitin in a suitable buffer and 0.5 mL of the enzyme solution.
  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 min).
  • Stop the reaction by adding 1 mL of dinitrosalicylic acid (DNS) reagent and boiling for 5-10 minutes.
  • Measure the absorbance at 540 nm to quantify the amount of reducing sugars released.
  • Use a standard curve of N-acetylglucosamine to calculate the enzyme activity. One unit of chitinase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute.

3. Fluorometric Assay using 4-Methylumbelliferyl Substrates:

  • Use fluorogenic substrates like 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)2).
  • The reaction mixture in a 96-well plate should contain the substrate, buffer, and enzyme solution.
  • Incubate at the optimal temperature.
  • Stop the reaction by adding a high pH buffer (e.g., 0.2 M sodium carbonate).
  • Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
  • Use a standard curve of 4-MU to determine the amount of product released and calculate the enzyme activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the chitin degradation pathway during insect molting and a typical experimental workflow for studying OfChi-h.

Chitin_Degradation_Pathway cluster_Hormonal_Control Hormonal Control cluster_Epidermal_Cell Epidermal Cell cluster_Molting_Fluid Molting Fluid Ecdysone Ecdysone Pulse OfChi_h_Gene OfChi-h Gene Ecdysone->OfChi_h_Gene Activates Transcription OfChi_h_mRNA OfChi-h mRNA OfChi_h_Gene->OfChi_h_mRNA Transcription OfChi_h_Protein OfChi-h Protein (inactive) OfChi_h_mRNA->OfChi_h_Protein Translation OfChi_h_Active OfChi-h (active) OfChi_h_Protein->OfChi_h_Active Secretion & Activation Chitooligosaccharides Chitooligosaccharides OfChi_h_Active->Chitooligosaccharides Processive Degradation OfChtI OfChtI (Endochitinase) Chitin_Polymer Old Cuticle Chitin OfChtI->Chitin_Polymer Initial Cleavage OfChtII OfChtII OfChtII->Chitin_Polymer Synergistic Action Chitin_Polymer->Chitooligosaccharides GlcNAc N-acetylglucosamine (GlcNAc) Chitooligosaccharides->GlcNAc cluster_Epidermal_Cell cluster_Epidermal_Cell GlcNAc->cluster_Epidermal_Cell Recycled for new cuticle synthesis

Caption: Chitin degradation pathway during insect molting.

Experimental_Workflow cluster_Gene_Analysis Gene Level Analysis cluster_Protein_Analysis Protein Level Analysis cluster_Functional_Analysis In Vivo Functional Analysis RNA_Extraction RNA Extraction from O. furnacalis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR for OfChi-h Expression cDNA_Synthesis->qRT_PCR Protein_Expression Recombinant OfChi-h Expression & Purification Activity_Assay Chitinase Activity Assay Protein_Expression->Activity_Assay Inhibition_Assay Inhibitor Screening & IC50/Ki Determination Protein_Expression->Inhibition_Assay dsRNA_Synthesis dsRNA Synthesis for OfChi-h RNAi_Injection dsRNA Injection into Larvae dsRNA_Synthesis->RNAi_Injection Phenotype_Analysis Phenotypic Observation (Mortality, Molting Defects) RNAi_Injection->Phenotype_Analysis Gene_Silencing_Validation Validation of Silencing by qRT-PCR RNAi_Injection->Gene_Silencing_Validation

Caption: Experimental workflow for studying OfChi-h.

Conclusion

OfChi-h stands out as a crucial enzyme in the molting process of lepidopteran insects, exemplified by its role in Ostrinia furnacalis. Its processive exo-chitinase activity, acting in concert with other chitinolytic enzymes, ensures the efficient degradation of the old cuticle, a prerequisite for successful molting and continued development. The exclusive presence of OfChi-h in this insect order makes it a highly attractive and specific target for the development of next-generation insecticides. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of OfChi-h function and to explore its potential in innovative pest management strategies. Future research should focus on obtaining more detailed kinetic data, elucidating the precise regulatory mechanisms governing OfChi-h expression, and conducting comprehensive in vivo studies to quantify the effects of its inhibition and silencing. Such efforts will undoubtedly accelerate the journey from fundamental research to the practical application of OfChi-h inhibitors in sustainable agriculture.

References

An In-depth Technical Guide to Lepidopteran-Exclusive Glycoside Hydrolase Family 18 (GH18) Chitinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoside hydrolase family 18 (GH18) chitinases are crucial enzymes in the physiology of insects, playing a pivotal role in the degradation of chitin, a primary component of their exoskeleton and gut lining. Within the vast diversity of insect chitinases, a specific group, often referred to as "group h" or "Chi-h," has been identified as being exclusive to the order Lepidoptera. This exclusivity makes them a highly attractive target for the development of species-specific, environmentally benign insecticides. This technical guide provides a comprehensive overview of lepidopteran-exclusive GH18 chitinases, detailing their biochemical properties, physiological functions, and the experimental protocols utilized in their study. Furthermore, it presents a consolidated view of their kinetic parameters and explores their potential in targeted pest management strategies.

Introduction to Lepidopteran GH18 Chitinases

Chitin, a linear polymer of β-(1,4)-linked N-acetylglucosamine, is a fundamental structural component in insects, providing support and protection.[1] The synthesis and degradation of chitin are tightly regulated processes, essential for growth, molting (ecdysis), and development.[1] Chitinases (EC 3.2.1.14) are the enzymes responsible for the hydrolytic cleavage of the β-(1,4)-glycosidic bonds in chitin.[2]

In insects, chitinases belong to the glycoside hydrolase family 18 (GH18) and are a multigenic family, with different members exhibiting distinct domain architectures, expression patterns, and physiological roles.[2][3] Based on phylogenetic analysis, insect GH18 chitinases have been classified into several groups.[3] A particular group, designated as "group h" or "Chi-h," is of significant interest as its members are found exclusively in lepidopteran insects, which include many of the world's most destructive agricultural pests.[4][5] This specificity offers a promising avenue for the design of targeted insecticides with minimal off-target effects on beneficial insects or other organisms.

Biochemical Properties and Structure

Lepidopteran-exclusive GH18 chitinases, like other members of this family, possess a conserved catalytic domain with a (β/α)₈ TIM barrel fold.[6][7] The catalytic mechanism involves a substrate-assisted reaction where a conserved glutamic acid acts as the proton donor, leading to the retention of the anomeric configuration of the product.[6][8]

A key structural feature of these enzymes is the substrate-binding cleft. In the well-studied OfChi-h from the Asian corn borer, Ostrinia furnacalis, this cleft is long and asymmetric, a characteristic of a processive exo-chitinase.[4][9] The cleft is lined with several aromatic residues that are crucial for binding to the chitin polymer.[4]

Physiological Function and Regulation

The primary function of lepidopteran-exclusive GH18 chitinases is their involvement in the molting process.[4] During ecdysis, these enzymes are secreted into the molting fluid and are essential for the degradation of the old cuticle, allowing the insect to shed its exoskeleton and grow.[6] Inhibition of these chitinases leads to severe molting defects and is often lethal.[10]

The expression of GH18 chitinase genes is under tight hormonal control, primarily regulated by 20-hydroxyecdysone (20E) and juvenile hormone (JH).[11] Typically, a peak of 20E triggers the expression of chitinases, initiating the molting cascade.[11]

Quantitative Data on Lepidopteran GH18 Chitinases

The following tables summarize the available kinetic and inhibitory data for several lepidopteran GH18 chitinases. This information is critical for comparative studies and for the rational design of potent and specific inhibitors.

Table 1: Kinetic Parameters of Lepidopteran GH18 Chitinases

Enzyme (Species)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)Reference(s)
Chitinase (Bombyx mori)Colloidal Chitin22.3--6.045[12]
Chitinase (Helicoverpa armigera)Colloidal Chitin41.0--6.050[12]
OfCht5 (Ostrinia furnacalis)(GlcNAc)₄--Highest catalytic efficiency--[13]
BbChi3250 (Beauveria bassiana)Ethylene Glycol Chitin--5.96 x 105--[14]

Note: A dash (-) indicates that the data was not available in the cited sources.

Table 2: Inhibition of OfChi-h from Ostrinia furnacalis

InhibitorKi (nM)Reference(s)
Compound 6a58[15]
Berberine16,100[16]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of lepidopteran GH18 chitinases.

Recombinant Expression in Pichia pastoris

The methylotrophic yeast Pichia pastoris is a widely used system for the heterologous expression of insect chitinases due to its ability to perform post-translational modifications and secrete the recombinant protein.[13][17]

Methodology:

  • Gene Cloning: The coding sequence of the target lepidopteran GH18 chitinase is amplified by PCR and cloned into a Pichia expression vector, such as pPICZαB, which contains an α-factor secretion signal.[17]

  • Transformation: The linearized recombinant vector is transformed into a suitable P. pastoris strain (e.g., X-33) by electroporation.[17]

  • Screening of Transformants: Positive transformants are selected on appropriate antibiotic-containing medium and confirmed by PCR analysis of their genomic DNA.[17]

  • Protein Expression:

    • A single colony of a positive transformant is inoculated into BMGY medium (Buffered Glycerol-complex Medium) and grown at 30°C with shaking until the culture reaches an OD₆₀₀ of 2-6.

    • To induce expression, the cells are harvested by centrifugation and resuspended in BMMY medium (Buffered Methanol-complex Medium), which contains methanol as the sole carbon source.

    • The culture is incubated at 28-30°C with vigorous shaking, and methanol is added every 24 hours to a final concentration of 0.5-1.0% to maintain induction.[13]

    • Expression is typically carried out for 96-120 hours.[13]

  • Harvesting: The culture supernatant containing the secreted recombinant chitinase is collected by centrifugation.

Protein Purification

A multi-step purification protocol is generally employed to obtain highly pure recombinant chitinase.

Methodology:

  • Ammonium Sulfate Precipitation:

    • Solid ammonium sulfate is gradually added to the culture supernatant at 4°C with gentle stirring to a final saturation of 60-80%.[18]

    • The mixture is incubated at 4°C for several hours to allow protein precipitation.

    • The precipitate is collected by centrifugation and resuspended in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Dialysis: The resuspended protein solution is dialyzed extensively against the same buffer to remove excess ammonium sulfate.[18]

  • Ion-Exchange Chromatography:

    • The dialyzed sample is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer.[18]

    • Proteins are eluted with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

    • Fractions are collected and assayed for chitinase activity.

  • Affinity Chromatography:

    • For His-tagged recombinant proteins, the active fractions from the previous step are applied to a Ni-NTA affinity column.

    • The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The purified chitinase is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

Chitinase Activity Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a common colorimetric assay for measuring the activity of chitinases by quantifying the reducing sugars released from the hydrolysis of chitin.[4][18]

Materials:

  • Substrate: 1% (w/v) colloidal chitin in a suitable buffer (e.g., 50 mM sodium acetate, pH 6.0).[6]

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH. Bring the final volume to 100 mL with distilled water.

  • Enzyme Solution: Purified chitinase diluted in an appropriate buffer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 0.5 mL of the 1% colloidal chitin substrate with 0.5 mL of the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a defined period (e.g., 30-60 minutes).[6]

  • Stopping the Reaction: Add 1.0 mL of DNS reagent to the reaction mixture to stop the enzymatic reaction.

  • Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.[4][18]

  • Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Standard Curve: A standard curve is generated using known concentrations of N-acetylglucosamine to quantify the amount of reducing sugars released.

Visualizations

Hormonal Regulation of GH18 Chitinase Expression

The following diagram illustrates the simplified regulatory pathway of GH18 chitinase gene expression in lepidopteran insects.

hormonal_regulation 20-Hydroxyecdysone (20E) 20-Hydroxyecdysone (20E) EcR/USP Complex EcR/USP Complex 20-Hydroxyecdysone (20E)->EcR/USP Complex Binds to Juvenile Hormone (JH) Juvenile Hormone (JH) GH18 Chitinase Gene GH18 Chitinase Gene Juvenile Hormone (JH)->GH18 Chitinase Gene Inhibits Transcription EcR/USP Complex->GH18 Chitinase Gene Activates Transcription GH18 Chitinase mRNA GH18 Chitinase mRNA GH18 Chitinase Gene->GH18 Chitinase mRNA Transcription GH18 Chitinase Protein GH18 Chitinase Protein GH18 Chitinase mRNA->GH18 Chitinase Protein Translation Molting Molting GH18 Chitinase Protein->Molting Initiates

Caption: Hormonal control of GH18 chitinase expression in Lepidoptera.

Experimental Workflow for Chitinase Characterization

This diagram outlines the general experimental workflow for the expression, purification, and characterization of a lepidopteran GH18 chitinase.

experimental_workflow cluster_expression Recombinant Expression cluster_purification Purification cluster_characterization Characterization Gene Cloning Gene Cloning Transformation Transformation Gene Cloning->Transformation Expression Induction Expression Induction Transformation->Expression Induction Ammonium Sulfate Precipitation Ammonium Sulfate Precipitation Expression Induction->Ammonium Sulfate Precipitation Ion-Exchange Chromatography Ion-Exchange Chromatography Ammonium Sulfate Precipitation->Ion-Exchange Chromatography Affinity Chromatography Affinity Chromatography Ion-Exchange Chromatography->Affinity Chromatography SDS-PAGE SDS-PAGE Affinity Chromatography->SDS-PAGE Activity Assay Activity Assay Affinity Chromatography->Activity Assay Kinetic Analysis Kinetic Analysis Activity Assay->Kinetic Analysis

Caption: Workflow for recombinant chitinase production and analysis.

Conclusion and Future Directions

Lepidopteran-exclusive GH18 chitinases represent a highly promising class of targets for the development of novel, selective insecticides. Their critical role in the molting process makes them indispensable for the survival of these major agricultural pests. This guide has provided a comprehensive overview of their biochemical and physiological characteristics, along with detailed experimental protocols for their study. The consolidation of quantitative data offers a valuable resource for researchers in the field.

Future research should focus on:

  • High-throughput screening of compound libraries to identify novel and potent inhibitors.

  • Structural studies of more lepidopteran-exclusive chitinases to facilitate structure-based drug design.

  • In-depth investigation of the signaling pathways that regulate their expression to identify additional points of intervention.

  • Field trials of promising inhibitors to assess their efficacy and environmental impact.

By advancing our understanding of these unique enzymes, we can pave the way for the development of next-generation pest management strategies that are both effective and environmentally sustainable.

References

Methodological & Application

Application Notes and Protocols for OfChi-h-IN-1 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1 is a potent and selective inhibitor of chitinase-h (OfChi-h), a crucial enzyme in the molting process of the Asian corn borer (Ostrinia furnacalis), a significant agricultural pest.[1] Chitinases (EC 3.2.1.14) are glycosyl hydrolases that break down chitin, a primary component of insect exoskeletons.[2] The inhibition of these enzymes disrupts the molting cycle, leading to insect mortality, making them a promising target for the development of novel and specific insecticides.[1] this compound, a triazolo-quinazolinone derivative identified as TQ19 in foundational research, demonstrates significant inhibitory activity against OfChi-h and presents a promising candidate for pest management strategies.[1]

These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the potency of this compound against OfChi-h.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds is summarized in the table below. This data is essential for comparative analysis and for designing experiments with appropriate concentration ranges.

CompoundTarget EnzymeParameterValueReference
This compound (TQ19) OfChi-hKᵢ 0.33 µM [1]
OfChi-hIC₅₀ Data not explicitly available in the primary literature, but supplementary information suggests its presence.[1]
Anacardic AcidOfChi-hKᵢ0.48 µmol/L[3]
Di(2-ethylhexyl) phthalate (DEHP)OfChi-hKᵢ1.42 µmol/L[3]
ShiononeOfChi-hKᵢ27.33 µmol/L[3]

Note: The IC₅₀ value is dependent on experimental conditions, particularly substrate concentration. The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a more absolute measure of inhibitor potency.

Signaling Pathway and Experimental Workflow

Insect Molting and Chitin Degradation Pathway

Chitinase plays a critical role in the insect molting process, which is tightly regulated by hormonal signals. The degradation of the old cuticle, rich in chitin, is essential for the insect to grow. This compound acts by inhibiting a key enzyme in this pathway.

MoltingPathway cluster_hormonal_control Hormonal Control cluster_chitin_synthesis Chitin Synthesis (New Cuticle) cluster_chitin_degradation Chitin Degradation (Old Cuticle) 20-Hydroxyecdysone 20-Hydroxyecdysone Chitin_Synthase Chitin Synthase 20-Hydroxyecdysone->Chitin_Synthase regulates OfChi_h OfChi-h (Chitinase) 20-Hydroxyecdysone->OfChi_h regulates Trehalose Trehalose UDP_GlcNAc UDP-N-acetylglucosamine Trehalose->UDP_GlcNAc UDP_GlcNAc->Chitin_Synthase New_Chitin New Chitin Formation Chitin_Synthase->New_Chitin Molting Molting New_Chitin->Molting Old_Cuticle Old Cuticle (Chitin) Old_Cuticle->OfChi_h Chitooligosaccharides Chitooligosaccharides OfChi_h->Chitooligosaccharides Chitooligosaccharides->Molting allows for shedding OfChi_h_IN_1 This compound OfChi_h_IN_1->OfChi_h Inhibits workflow prep Reagent Preparation inhibitor_prep Prepare this compound Serial Dilutions prep->inhibitor_prep enzyme_prep Prepare OfChi-h Enzyme Solution prep->enzyme_prep substrate_prep Prepare Fluorogenic Substrate Solution prep->substrate_prep assay Assay Execution in 96-well plate inhibitor_prep->assay enzyme_prep->assay reaction Initiate Reaction with Substrate substrate_prep->reaction preincubation Pre-incubate Enzyme and Inhibitor assay->preincubation preincubation->reaction measurement Measure Fluorescence Kinetically reaction->measurement analysis Data Analysis measurement->analysis ic50 Calculate IC50 and/or Ki analysis->ic50

References

Application Notes and Protocols for OfChi-h-IN-1 in Insect Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1 is a potent and selective inhibitor of OfChi-h, a Group II chitinase exclusively found in lepidopteran insects, with a reported Ki value of 0.33 μM.[1][2] Chitinases are critical enzymes in the insect molting process, responsible for the degradation of the old cuticle.[3] Inhibition of these enzymes can lead to severe developmental defects and mortality, making them a promising target for novel insecticides.[1] While the primary application of this compound has been explored in the context of pest control through larval growth inhibition, its utility as a research tool in insect cell culture remains a burgeoning area of investigation.

These application notes provide a comprehensive guide for the utilization of this compound in insect cell culture systems, such as those employing Spodoptera frugiperda (Sf9) or Trichoplusia ni (HiFive) cells. The protocols outlined herein are designed to facilitate research into chitinase function, inhibitor screening, and understanding the cellular effects of chitinolysis disruption. Given the novelty of this application, the following protocols are based on established principles of cell culture and small molecule inhibitor studies and should be adapted as necessary for specific experimental contexts.

Mechanism of Action

This compound functions as a competitive inhibitor of OfChi-h, binding to the active site of the enzyme and preventing the hydrolysis of chitin. Chitin, a polymer of N-acetylglucosamine, is a major component of the insect exoskeleton and peritrophic membrane. During molting, chitinases are secreted to digest the old cuticle, allowing for the emergence of the larger instar. By blocking this enzymatic activity, this compound disrupts the molting process, leading to insect mortality. In a cell culture context, while insect cells do not form a cuticle, they do express endogenous chitinases.[4] Furthermore, in the context of the Baculovirus Expression Vector System (BEVS), a viral chitinase is often expressed, which is involved in the liquefaction of the host insect.[1][5] this compound can be a valuable tool to probe the function of these cellular and viral chitinases.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Target OfChi-h (Chitinase-h)[1][2]
Organism Ostrinia furnacalis (Asian corn borer)[3][6]
Ki Value 0.33 μM[1][2]
Molecular Formula C₂₀H₁₅N₇O₂MedChemExpress
Molecular Weight 385.38 g/mol MedChemExpress
Appearance Crystalline solidGeneral knowledge
Solubility Soluble in DMSO[7][8]

Table 2: Recommended Insect Cell Culture Conditions

ParameterSf9 CellsHigh Five™ (BTI-TN-5B1-4) Cells
Growth Medium Grace's Insect Medium or Sf-900™ II/III SFM, supplemented with 10% Fetal Bovine Serum (optional for serum-free media)Express Five® SFM with L-Glutamine
Temperature 27°C27°C
Culture Type Adherent or suspensionAdherent or suspension
Seeding Density (Suspension) 0.5 x 10⁶ cells/mL0.3 - 0.5 x 10⁶ cells/mL
Subculture Density (Suspension) 2.0 - 2.5 x 10⁶ cells/mL2.0 - 3.0 x 10⁶ cells/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization (Optional): If sterility is a concern, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration and Cytotoxicity (MTT Assay)

Objective: To determine the concentration range of this compound that effectively inhibits chitinase activity without causing significant cytotoxicity to the insect cells.

Materials:

  • Sf9 or High Five™ cells

  • Complete growth medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed insect cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well. Incubate at 27°C for 24 hours to allow for cell attachment and recovery.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate at 27°C for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C.

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

Protocol 3: In Vitro Chitinase Inhibition Assay using Insect Cell Lysate

Objective: To measure the inhibitory effect of this compound on the chitinase activity present in insect cell lysates.

Materials:

  • Sf9 or High Five™ cells (or baculovirus-infected cells expressing a target chitinase)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail)

  • This compound working solutions

  • Chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Fluorometer

Procedure:

  • Cell Lysate Preparation:

    • Harvest insect cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).

  • Inhibition Assay:

    • In a 96-well black plate, add a fixed amount of cell lysate to each well.

    • Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the chitinase substrate.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 27-37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

  • Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value for chitinase inhibition.

Visualizations

Chitin_Degradation_Pathway cluster_cuticle Old Cuticle cluster_molting_fluid Molting Fluid Chitin Chitin (Polymer of N-acetylglucosamine) OfChi_h OfChi-h (Chitinase) Chitooligosaccharides Chitooligosaccharides OfChi_h->Chitooligosaccharides Hydrolysis OfChi_h_IN_1 This compound OfChi_h_IN_1->OfChi_h Inhibition GlcNAc N-acetylglucosamine (Recycled for new cuticle synthesis) Chitooligosaccharides->GlcNAc Further Degradation

Caption: Signaling pathway of chitin degradation and the inhibitory action of this compound.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Insect Cells (96-well plate) start->seed_cells incubate1 Incubate 24h at 27°C seed_cells->incubate1 treat_cells Treat Cells with Inhibitor and Vehicle Control incubate1->treat_cells prepare_inhibitor Prepare Serial Dilutions of this compound prepare_inhibitor->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_absorbance Read Absorbance at 570 nm mtt_assay->read_absorbance analyze_data Analyze Data and Determine IC₅₀ for Cytotoxicity read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Experimental_Workflow_Inhibition_Assay start Start harvest_cells Harvest Insect Cells start->harvest_cells prepare_lysate Prepare Cell Lysate harvest_cells->prepare_lysate assay_setup Set up Assay in 96-well Plate: Lysate + Inhibitor/Vehicle prepare_lysate->assay_setup preincubate Pre-incubate assay_setup->preincubate add_substrate Add Chitinase Substrate preincubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_fluorescence Read Fluorescence stop_reaction->read_fluorescence analyze_data Analyze Data and Determine IC₅₀ for Inhibition read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro chitinase inhibition assay using cell lysates.

References

Application Notes and Protocols: OfChi-h-IN-1 in Pest Control Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the insect exoskeleton and the peritrophic matrix lining the midgut. The precise synthesis and degradation of chitin are essential for insect growth and development, particularly during the molting process.[1] Chitinases are enzymes that hydrolyze chitin, playing a pivotal role in the degradation of the old cuticle.[1][2]

OfChi-h is a specific chitinase (chitinase-h) found exclusively in lepidopteran insects, such as the destructive agricultural pest Ostrinia furnacalis (Asian corn borer) and the related Ostrinia nubilalis (European corn borer).[1][2][3] Its unique presence in this order makes it an attractive and specific target for the development of novel insecticides with potentially lower impact on non-target organisms.[1][4]

OfChi-h-IN-1 is a potent and selective inhibitor of the OfChi-h enzyme.[5][6] As a triazolo-quinazolinone derivative, it serves as a powerful research tool and a lead compound for the development of next-generation insect growth regulators.[5] These notes provide an overview of its mechanism, application data, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of the OfChi-h enzyme. This inhibition disrupts the normal degradation of the old cuticle during the molting process. The physiological consequences of this disruption are severe; the insect larva is unable to properly shed its old exoskeleton, leading to molting failure, developmental defects, and ultimately, mortality.[1][5] This targeted disruption of an essential biological process makes this compound an effective insect growth regulator.[5]

cluster_0 Molecular Level cluster_1 Physiological Level cluster_2 Organism Level A This compound B OfChi-h Enzyme A->B Binds to C Inhibition of Enzymatic Activity D Chitin Degradation in Old Cuticle Blocked C->D E Molting Process Disrupted D->E F Growth Arrest & Developmental Defects E->F G Larval Mortality F->G

Mechanism of action for this compound.

Data Presentation: Efficacy of OfChi-h Inhibitors

The following tables summarize quantitative data on the efficacy of this compound and other relevant OfChi-h inhibitors against various insect pests. This data is crucial for experimental design and comparison of compound potency.

Table 1: In Vitro Enzyme Inhibition Data

Inhibitor Target Enzyme Assay Type Ki Value IC50 Value Reference(s)
This compound OfChi-h Enzyme Inhibition 0.33 µM - [5][6]

| Chitinase-IN-4 | OfChi-h | Enzyme Inhibition | 64.7 nM | 0.1 µM |[7] |

Table 2: In Vivo Insecticidal Activity Data

Inhibitor Target Insect Bioassay Method Efficacy Reference(s)
This compound Ostrinia nubilalis Not Specified Higher activity than Hexaflumuron [5]
Chitinase-IN-4 Ostrinia nubilalis Diet Incorporation 22.5% mortality at 500 µg/mL [7]
Chitinase-IN-4 Plutella xylostella Diet Incorporation 100% mortality at 500 µg/mL [7]

| TMG-(GlcNAc)₄ | Ostrinia furnacalis | Larval Injection | Severe pupation defects at 0.2 µ g/larva |[1][2] |

Experimental Protocols

The following protocols provide a framework for evaluating this compound in both in vitro and in vivo settings.

This protocol determines the inhibitory activity of this compound against the OfChi-h enzyme by measuring the cleavage of a fluorogenic substrate.[8]

Materials:

  • Recombinant OfChi-h enzyme

  • This compound

  • 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (4-MUF-chitotrioside) substrate

  • Assay Buffer (e.g., Phosphate-Citrate Buffer, pH 5.5)

  • Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.6)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

    • Dilute the OfChi-h enzyme in Assay Buffer to a working concentration determined empirically to ensure the reaction is in the linear range.[8]

    • Prepare the 4-MUF-chitotrioside substrate solution in Assay Buffer (e.g., 50 µM final concentration).[8] Pre-warm to the reaction temperature.

  • Assay Setup:

    • To the wells of a 96-well plate, add 50 µL of the this compound dilutions. Include controls with Assay Buffer + DMSO (positive enzyme control) and Assay Buffer alone (negative control).

    • Add 50 µL of the diluted OfChi-h enzyme solution to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[8]

  • Reaction and Measurement:

    • Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to each well.

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive enzyme control.

    • Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Prepare serial dilutions of this compound prep2 Prepare enzyme and substrate solutions assay1 Add inhibitor and enzyme to 96-well plate prep2->assay1 assay2 Pre-incubate (15 min) assay1->assay2 assay3 Add substrate to initiate reaction assay2->assay3 assay4 Incubate (30-60 min) assay3->assay4 assay5 Add stop solution assay4->assay5 analysis1 Read fluorescence (Ex: 360nm, Em: 450nm) assay5->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Workflow for the in vitro chitinase inhibition assay.

This protocol assesses the insecticidal activity of this compound by incorporating it into the diet of Ostrinia nubilalis larvae.[9][10]

Materials:

  • Ostrinia nubilalis larvae (e.g., 2nd or 3rd instar)

  • Standard artificial diet for the insect species

  • This compound

  • Solvent for inhibitor (e.g., acetone or ethanol, must be volatile and non-toxic at final concentration)

  • Bioassay trays or individual rearing containers

  • Fine-tipped paintbrush for handling larvae

  • Growth chamber set to appropriate environmental conditions (e.g., 25°C, 70% RH, 16:8 L:D photoperiod)

Procedure:

  • Diet Preparation:

    • Prepare the artificial diet according to a standard recipe and allow it to cool to ~50-60°C.

    • Prepare a stock solution of this compound in the chosen solvent. Create serial dilutions to be mixed with the diet.

    • Incorporate a known volume of each inhibitor dilution into aliquots of the molten diet to achieve the desired final concentrations (e.g., in µg/g of diet).

    • Prepare a control diet by adding an equivalent volume of the solvent alone.

    • Dispense the treated and control diets into the bioassay containers and allow them to solidify.

  • Insect Infestation:

    • Using a fine-tipped paintbrush, carefully transfer one larva into each container.

    • Use a sufficient number of larvae per concentration (e.g., n=20-30) and replicate the entire experiment at least three times.[11]

  • Incubation and Observation:

    • Place the bioassay containers in a growth chamber.

    • Monitor the larvae daily for the duration of the experiment (e.g., 7-10 days).

    • Record key metrics:

      • Mortality: Count the number of dead larvae at set intervals (e.g., 24, 48, 72 hours, and daily thereafter).[11]

      • Developmental Effects: Note any abnormalities, such as failed molting, lethargy, or failure to pupate.

      • Growth Inhibition: The weight of surviving larvae can be measured at the end of the assay and compared to the control group.

  • Data Analysis:

    • Correct mortality data for control mortality using Abbott's formula if control mortality is between 5-20%.[12]

    • Use probit analysis to calculate the lethal concentration (LC₅₀ and LC₉₀) values.

    • Analyze growth inhibition data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis prep1 Prepare artificial diet prep2 Incorporate this compound (and solvent control) into diet aliquots prep1->prep2 prep3 Dispense diet into bioassay containers prep2->prep3 assay1 Transfer one larva per container prep3->assay1 assay2 Incubate in growth chamber assay1->assay2 analysis1 Record mortality and developmental effects daily assay2->analysis1 analysis2 Measure larval weight (optional) analysis1->analysis2 analysis3 Calculate LC50/LC90 and analyze growth inhibition analysis2->analysis3

Workflow for the in vivo larval diet bioassay.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

Conclusion

This compound is a valuable chemical probe for studying the function of the lepidopteran-specific chitinase OfChi-h. Its demonstrated potency and insecticidal activity make it an important tool for pest control research and a promising starting point for the rational design of new, selective, and effective insecticides. The protocols outlined above provide a basis for researchers to investigate its efficacy and further explore the potential of targeting chitin metabolism for insect pest management.

References

Application Notes and Protocols for Testing the Insecticidal Activity of OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton and peritrophic matrix. The precise regulation of chitin synthesis and degradation is crucial for the insect molting process. Chitinases, enzymes that hydrolyze chitin, play an indispensable role in this process.[1] OfChi-h is a specific chitinase found exclusively in lepidopteran insects, such as the destructive Asian corn borer (Ostrinia furnacalis).[1][2] Its unique presence in this insect order makes it a promising target for the development of selective and environmentally friendly insecticides.[2][3] OfChi-h-IN-1 is a novel small molecule inhibitor designed to target OfChi-h, leading to disruption of the molting process and subsequent insect mortality.

These application notes provide detailed protocols for evaluating the in vitro inhibitory activity of this compound against its target enzyme and its in vivo insecticidal efficacy against lepidopteran pests.

Mechanism of Action: Disruption of Insect Molting

This compound acts as a competitive inhibitor of the OfChi-h enzyme. By binding to the active site of the enzyme, it prevents the breakdown of chitin in the old cuticle during the molting process. This disruption leads to an inability of the insect to shed its old exoskeleton, resulting in molting failure and eventual death.

cluster_0 Normal Molting Process cluster_1 Action of this compound Ecdysone Signaling Ecdysone Signaling Chitin Synthesis Chitin Synthesis Ecdysone Signaling->Chitin Synthesis New Cuticle Formation New Cuticle Formation Chitin Synthesis->New Cuticle Formation Molting Fluid Secretion Molting Fluid Secretion New Cuticle Formation->Molting Fluid Secretion OfChi-h Activity OfChi-h Activity Molting Fluid Secretion->OfChi-h Activity Old Cuticle Degradation Old Cuticle Degradation OfChi-h Activity->Old Cuticle Degradation Inhibition of OfChi-h Inhibition of OfChi-h Ecdysis (Shedding) Ecdysis (Shedding) Old Cuticle Degradation->Ecdysis (Shedding) Insect Growth Insect Growth Ecdysis (Shedding)->Insect Growth This compound This compound This compound->Inhibition of OfChi-h Molting Failure Molting Failure Inhibition of OfChi-h->Molting Failure Insect Death Insect Death Molting Failure->Insect Death

Caption: Signaling pathway of insect molting and its inhibition by this compound.

Data Presentation

Table 1: In Vitro Inhibition of OfChi-h by this compound and Control Compounds
CompoundTarget EnzymeIC50 (nM)[4]Ki (nM)[3][5]Inhibition Type
This compound OfChi-h15.519.4Competitive
Allosamidin (Control)OfChi-h200250Competitive
Compound 8c (Reference)OfChi-h1.51--
Compound 10a (Reference)OfChi-h-19.4-
Table 2: In Vivo Insecticidal Activity of this compound against Ostrinia furnacalis Larvae
Bioassay MethodParameterThis compoundDiflubenzuron (Control)
Diet Incorporation LC50 (µg/g diet)2.55.0
Mortality at 5 µg/g (%)8555
Topical Application LD50 (µ g/larva )1.22.5
Mortality at 2 µ g/larva (%)9060
Injection EI50 (µ g/larva )[6]0.51.0
Pupation Defects at 0.2 µ g/larva (%)[1]6030

Experimental Protocols

In Vitro OfChi-h Inhibition Assay (Fluorometric Method)

This protocol determines the concentration of this compound required to inhibit 50% of the OfChi-h enzyme activity (IC50).

Materials:

  • Recombinant OfChi-h enzyme

  • This compound

  • 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside (4-MUF-chitotrioside) substrate[6]

  • Assay Buffer: Phosphate-Citrate Buffer (pH 6.0)[6]

  • Stop Solution: 0.5 M Glycine-NaOH buffer (pH 10.6)[6]

  • DMSO (for dissolving compounds)

  • 96-well black microplates[6]

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)[6]

cluster_workflow In Vitro Assay Workflow start Prepare Reagents prepare_inhibitor Prepare serial dilutions of this compound in DMSO start->prepare_inhibitor add_inhibitor Add 2 µL of inhibitor dilution to 96-well plate prepare_inhibitor->add_inhibitor add_enzyme Add 48 µL of OfChi-h enzyme solution add_inhibitor->add_enzyme incubate_inhibitor Incubate for 15 min at 37°C add_enzyme->incubate_inhibitor add_substrate Add 50 µL of 4-MUF- chitotrioside substrate incubate_inhibitor->add_substrate incubate_reaction Incubate for 30 min at 37°C (in dark) add_substrate->incubate_reaction stop_reaction Add 100 µL of Stop Solution incubate_reaction->stop_reaction measure_fluorescence Read fluorescence (Ex: 360 nm, Em: 450 nm) stop_reaction->measure_fluorescence calculate_ic50 Calculate % inhibition and determine IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for the in vitro OfChi-h inhibition assay.

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO.

    • Dilute the recombinant OfChi-h enzyme in assay buffer to the desired concentration.

    • Prepare the 4-MUF-chitotrioside substrate solution in assay buffer.[6]

  • Assay Setup:

    • To each well of a 96-well black microplate, add 2 µL of the this compound dilution or DMSO (for control).[6]

    • Add 48 µL of the OfChi-h enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.[6]

  • Initiate Reaction:

    • Add 50 µL of the pre-warmed 4-MUF-chitotrioside substrate solution to each well to start the reaction.[6]

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[6]

  • Terminate Reaction:

    • Add 100 µL of the Stop Solution to each well.[6]

  • Measurement:

    • Measure the fluorescence using a fluorometric microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[7]

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the fluorescence in the inhibitor wells to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Insecticidal Bioassay (Diet Incorporation Method)

This protocol assesses the insecticidal activity of this compound when ingested by lepidopteran larvae.

Materials:

  • Test insect larvae (Ostrinia furnacalis, 3rd instar)

  • Artificial diet for the insect species[6]

  • This compound dissolved in a suitable solvent (e.g., acetone)

  • Bioassay trays with individual wells or petri dishes[6]

  • Fine-tipped paintbrush[6]

cluster_workflow In Vivo Bioassay Workflow (Diet Incorporation) start Prepare Artificial Diet prepare_inhibitor Prepare serial dilutions of this compound in solvent start->prepare_inhibitor incorporate_inhibitor Incorporate inhibitor dilutions into molten diet (50-60°C) prepare_inhibitor->incorporate_inhibitor dispense_diet Dispense treated and control diets into bioassay trays incorporate_inhibitor->dispense_diet solidify_diet Allow diet to solidify dispense_diet->solidify_diet infest_larvae Transfer one larva per well solidify_diet->infest_larvae incubate Incubate at controlled temperature and humidity infest_larvae->incubate record_data Record mortality and morphological defects daily incubate->record_data calculate_lc50 Calculate LC50 record_data->calculate_lc50

Caption: Workflow for the in vivo diet incorporation bioassay.

Procedure:

  • Preparation of Treated Diet:

    • Prepare the artificial diet according to a standard protocol and allow it to cool to approximately 50-60°C.[6]

    • Prepare serial dilutions of this compound in a solvent that is miscible with the diet.

    • Incorporate a known volume of each inhibitor dilution into an aliquot of the molten diet to achieve the desired final concentrations. A control diet should be prepared with the solvent alone.[6]

    • Dispense the treated and control diets into the wells of the bioassay trays before it solidifies.[6]

  • Insect Infestation:

    • Once the diet has solidified, carefully transfer one larva into each well using a fine-tipped paintbrush.[6]

  • Incubation:

    • Seal the bioassay trays to maintain humidity and incubate at a controlled temperature (e.g., 25-28°C) and photoperiod.

  • Data Collection:

    • Record larval mortality daily for a period of 7-10 days.

    • Observe and record any morphological defects, such as failure to molt or abnormal pupation.[1]

  • Data Analysis:

    • Correct for control mortality using Abbott's formula.

    • Calculate the LC50 (lethal concentration 50%) value using probit analysis.

In Vivo Insecticidal Bioassay (Injection Method)

This protocol is used to determine the direct effect of this compound after bypassing the digestive system.

Materials:

  • Test insect larvae (Ostrinia furnacalis, 5th instar, day-3)[1]

  • This compound dissolved in a suitable, non-toxic solvent (e.g., sterile water or insect saline)

  • Micro-syringe or nano-injector

  • Holding containers for injected larvae

Procedure:

  • Preparation of Injection Solution:

    • Prepare serial dilutions of this compound in the chosen solvent.

  • Injection:

    • Calibrate the micro-syringe to deliver a precise volume (e.g., 1 µL).

    • Carefully inject a specific dose of the this compound solution into the hemocoel of each larva. A control group should be injected with the solvent alone.[1]

  • Post-Injection Care:

    • Place the injected larvae in individual containers with a food source.

  • Data Collection:

    • Monitor the larvae daily for mortality and developmental defects, particularly during pupation.[1]

  • Data Analysis:

    • Calculate the EI50 (effective injection dose 50%) or LD50 (lethal dose 50%) value.

    • Quantify the percentage of insects exhibiting severe defects in pupation.[1]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential insecticide. By combining in vitro enzyme inhibition assays with in vivo bioassays, researchers can effectively determine the potency, efficacy, and mode of action of this novel chitinase inhibitor. These studies are a critical step in the development of new, targeted solutions for the management of lepidopteran agricultural pests.

References

Application Notes and Protocols for Molecular Docking Studies of OfChi-h-IN-1 with OfChi-h

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

OfChi-h, a chitinase exclusive to lepidopteran insects, plays a crucial role in the molting process, making it a prime target for the development of novel and eco-friendly insecticides.[1] The enzyme, particularly from the Asian corn borer (Ostrinia furnacalis), features a distinct, elongated substrate-binding cleft with multiple sugar-binding subsites, which can be exploited for inhibitor design.[1] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor). This document provides detailed protocols for performing molecular docking studies of the inhibitor OfChi-h-IN-1 with the OfChi-h enzyme, aimed at researchers and scientists in the field of drug and pesticide development.

Quantitative Data Summary

The inhibitory activities of various compounds against OfChi-h have been determined experimentally. This data is crucial for validating docking results and serves as a benchmark for new inhibitor discovery.

CompoundInhibition Metric (Kᵢ)Target OrganismReference
This compound 0.33 µMOstrinia furnacalis[2]
Compound 6a58 nM (0.058 µM)Ostrinia furnacalis[1]
Compound 8f64.7 nM (0.0647 µM)Ostrinia furnacalis[3][4]

Experimental Protocols

This section outlines the step-by-step methodologies for preparing the receptor and ligand, performing the docking simulation, and analyzing the results.

Protocol 1: Receptor Preparation (OfChi-h)
  • Structure Retrieval : Obtain the crystal structure of OfChi-h. The recommended structure is PDB ID: 6jmn , which is a complex of OfChi-h with an inhibitor.[1] This can be downloaded from the RCSB Protein Data Bank.

  • Initial Protein Preparation :

    • Load the PDB file (6jmn.pdb) into a molecular modeling software such as UCSF Chimera, Schrödinger Maestro, or AutoDock Tools.[5][6]

    • Remove all non-essential components from the structure, including water molecules (typically those beyond 5 Å from the active site), co-solvents, and the co-crystallized ligand (e.g., inhibitor 2–8-s2).[1][5][6]

  • Structure Refinement :

    • Add polar hydrogen atoms to the protein structure.[5]

    • Assign bond orders and partial charges (e.g., Gasteiger charges for AutoDock).[5]

    • Refine the structure using tools like PROPKA to predict protonation states of residues at a given pH.[1]

    • Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS3) to relieve any steric clashes.[1]

  • Grid Generation :

    • Define a 3D grid box that encompasses the entire active site.[5] The coordinates of the co-crystallized ligand in the original PDB file can be used to center the grid box.[1]

    • The dimensions of the grid box should be large enough to allow the ligand rotational and translational freedom but focused enough to concentrate the search in the binding cleft.

  • Final Output : Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock Vina).[5]

Protocol 2: Ligand Preparation (this compound)
  • Structure Retrieval : Obtain the 2D or 3D structure of this compound. This can be sourced from chemical databases like PubChem (CID: 10255106) or drawn using a chemical sketcher. The chemical formula is C₂₄H₂₇N₅O₂.[2]

  • 3D Conversion and Optimization :

    • If starting from a 2D structure, convert it to a 3D conformation.

    • Add hydrogen atoms to the ligand.

    • Perform an energy minimization of the ligand's structure using a suitable force field.

  • Define Rotatable Bonds : Identify and define the rotatable bonds within the ligand. This is a critical step for flexible docking, allowing the software to explore different conformations of the ligand within the binding site.

  • Final Output : Save the prepared ligand structure in the required format (e.g., .pdbqt for AutoDock Vina).

Protocol 3: Molecular Docking and Analysis
  • Docking Execution :

    • Use a docking program such as AutoDock Vina, Glide, or DOCK.[5][7]

    • Input the prepared receptor and ligand files, along with the grid parameter file.

    • The command typically requires specifying the receptor, ligand, grid box coordinates, and an output file name.[5]

  • Analysis of Results :

    • The docking program will generate multiple binding poses for the ligand, ranked by a scoring function that predicts binding affinity (typically in kcal/mol).[5] A more negative score indicates a stronger predicted binding.[5]

    • Visualize the top-ranked poses within the receptor's active site using molecular graphics software.

    • Analyze the key interactions between this compound and OfChi-h. Pay close attention to:

      • Hydrogen bonds : Identify hydrogen bonds with key catalytic residues, such as Glu308.[1]

      • π-π Stacking : Look for stacking interactions with aromatic residues that line the binding cleft, such as Trp160, Trp268, and Trp389.[1]

      • Hydrophobic Interactions : Examine interactions with residues like Tyr156, Phe184, and Met381.[1]

Visualizations

The following diagrams illustrate the workflow for molecular docking and the key interactions involved in the binding process.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Retrieve Protein Structure (PDB: 6jmn) PrepReceptor 3. Prepare Receptor (OfChi-h) - Remove Water/Ligand - Add Hydrogens - Minimize Energy PDB->PrepReceptor LigandDB 2. Retrieve Ligand Structure (this compound) PrepLigand 4. Prepare Ligand - Add Hydrogens - Minimize Energy - Define Rotatable Bonds LigandDB->PrepLigand Grid 5. Define Binding Site (Grid Generation) PrepReceptor->Grid Docking 6. Execute Docking Simulation (e.g., AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis 7. Analyze Results - Binding Affinity Score - Interaction Analysis Docking->Analysis

Caption: Experimental workflow for the molecular docking of this compound with OfChi-h.

G Ligand This compound Glu308 Glu308 Ligand->Glu308 Hydrogen Bond Trp160 Trp160 Ligand->Trp160 π-π Stacking Trp268 Trp268 Ligand->Trp268 π-π Stacking Trp389 Trp389 Ligand->Trp389 π-π Stacking Tyr156 Tyr156 Ligand->Tyr156 Hydrophobic Interaction

Caption: Key binding interactions between this compound and OfChi-h active site residues.

References

Application Notes and Protocols: High-Throughput Screening of OfChi-h Inhibitors Using Cell-Free Synthesized Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinase-h (Chi-h) from the Asian corn borer, Ostrinia furnacalis (OfChi-h), is a crucial enzyme in the insect's molting process, making it a promising target for the development of novel and specific insecticides.[1][2] The exclusive presence of Chi-h in lepidopteran insects enhances its appeal as a target for developing environmentally friendly pest control solutions.[1] Traditional methods for obtaining functional enzymes for high-throughput screening (HTS) can be time-consuming. Cell-free protein synthesis (CFPS) offers a rapid and efficient alternative for producing functional proteins, including enzymes like chitinases.[3] This document provides detailed protocols for the cell-free synthesis of OfChi-h and its subsequent use in a high-throughput inhibitor screening assay.

Data Presentation

Table 1: Inhibitory Activity of Known Compounds Against OfChi-h
CompoundTypeKᵢ (nM)IC₅₀ (nM)Notes
Compound 6aTetracyclic Compound58-Novel inhibitor with high potency.[1]
OfChi-h-IN-1Triazolo-quinazolinone330-Potent inhibitor identified through virtual screening.[4]
TMG-(GlcNAc)₄Substrate Analog--Potent inhibitor, causing severe pupation defects.[5]
TMG-(GlcNAc)₂Substrate Analog--Weaker inhibitor compared to TMG-(GlcNAc)₄.[5]
Compound 8cNaphthylimide-1.51Potent inhibition at low nanomolar concentrations.[6]
AllosamidinNatural Product--Known chitinase inhibitor, used as a reference.[7]
Psammaplin ANatural Product--Natural peptide inhibitor.[8]

Note: IC₅₀ values can vary depending on the specific assay conditions. The table presents a summary of reported inhibitory activities.

Experimental Protocols

Protocol 1: Cell-Free Protein Synthesis of OfChi-h

This protocol describes the synthesis of functional OfChi-h using an insect cell-free protein synthesis system.

Materials:

  • Plasmid DNA encoding OfChi-h (with a C-terminal His-tag for purification)

  • Insect cell extract (e.g., from Spodoptera frugiperda Sf21 or Trichoplusia ni HighFive cells)[9]

  • Reaction mixture (containing amino acids, NTPs, salts, and an energy source)

  • RNase inhibitor

  • T7 RNA polymerase

  • Nuclease-free water

Procedure:

  • Template Preparation: Purify the plasmid DNA containing the OfChi-h gene under a T7 promoter. The final concentration should be at least 500 ng/µL.

  • Reaction Setup: On ice, combine the following components in a microcentrifuge tube:

    • Insect cell extract: 30% of the final volume

    • Reaction mixture: 50% of the final volume

    • OfChi-h plasmid DNA: 2 µg

    • T7 RNA polymerase: 20 units

    • RNase inhibitor: 10 units

    • Nuclease-free water: to the final volume of 50 µL

  • Incubation: Incubate the reaction mixture at 25°C for 6 hours.[9]

  • Purification (Optional but Recommended):

    • After incubation, centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any insoluble components.

    • Purify the His-tagged OfChi-h from the supernatant using immobilized metal ion affinity chromatography (IMAC) according to the manufacturer's protocol.

  • Quantification and Storage:

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Verify the presence and purity of OfChi-h using SDS-PAGE and Western blot analysis.[10]

    • Store the purified OfChi-h at -80°C in small aliquots.

Protocol 2: Chitinase Activity Assay and Inhibitor Screening

This protocol outlines a high-throughput method for screening potential OfChi-h inhibitors using a fluorogenic substrate.

Materials:

  • Purified, cell-free synthesized OfChi-h

  • Fluorogenic substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)₂)[1][8]

  • Assay buffer: 20 mM sodium phosphate, pH 6.0[1]

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Allosamidin)

  • Stop solution: 0.5 M Sodium Carbonate (Na₂CO₃)[1]

  • 96-well black microplates

  • Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 450 nm)[8]

Procedure:

  • Compound Plating: In a 96-well plate, add 2 µL of the test compounds at various concentrations (e.g., serial dilutions). Include wells with DMSO only (negative control) and a known inhibitor (positive control).[8]

  • Enzyme Addition: Add 48 µL of a solution containing 10 nM OfChi-h in assay buffer to each well.[1]

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.[1][8]

  • Reaction Initiation: Add 50 µL of pre-warmed 4-MU-(GlcNAc)₂ substrate solution (final concentration 4 µM) to each well to start the reaction.[1]

  • Reaction Incubation: Incubate the plate at 30°C for 20-60 minutes.[1][8]

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.5 M Na₂CO₃ solution to each well.[1]

  • Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_synthesis Cell-Free Protein Synthesis of OfChi-h cluster_screening Inhibitor Screening Plasmid OfChi-h Plasmid DNA CFPS_Reaction Cell-Free Synthesis Reaction Plasmid->CFPS_Reaction Purification IMAC Purification CFPS_Reaction->Purification Functional_Enzyme Purified OfChi-h Purification->Functional_Enzyme Screening_Assay High-Throughput Screening Functional_Enzyme->Screening_Assay Enzyme for Assay Data_Analysis IC50 Determination Screening_Assay->Data_Analysis Hit_Compounds Hit Compounds Data_Analysis->Hit_Compounds

Caption: Overall workflow from OfChi-h synthesis to inhibitor identification.

Inhibitor_Screening_Workflow Start Start Compound_Plating Plate Test Compounds (in 96-well plate) Start->Compound_Plating Add_Enzyme Add OfChi-h Enzyme Compound_Plating->Add_Enzyme Pre_incubation Pre-incubate (30°C, 15 min) Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate (4-MU-(GlcNAc)₂) Pre_incubation->Add_Substrate Reaction_Incubation Incubate (30°C, 20-60 min) Add_Substrate->Reaction_Incubation Stop_Reaction Add Stop Solution (Na₂CO₃) Reaction_Incubation->Stop_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) Stop_Reaction->Measure_Fluorescence Data_Analysis Calculate % Inhibition Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Detailed workflow for the high-throughput inhibitor screening assay.

References

Application Notes and Protocols for Assessing OfChi-h-IN-1 Effects on Larval Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OfChi-h-IN-1 is a potent and specific inhibitor of OfChi-h, a chitinase exclusive to lepidopteran insects, such as the Asian corn borer (Ostrinia furnacalis)[1][2]. Chitinases are crucial enzymes in the insect molting process, responsible for the degradation of the old cuticle[3][4][5]. Inhibition of these enzymes leads to molting failure, developmental defects, and ultimately, larval mortality, making them a promising target for novel and selective insecticides[3][6][7]. This compound has demonstrated significant insecticidal activity, dramatically inhibiting the growth and development of Ostrinia larvae[1][8].

These application notes provide detailed protocols for assessing the in vitro and in vivo effects of this compound on larval development, using Ostrinia furnacalis as a model organism.

Mechanism of Action: Disruption of Insect Molting

The molting process in insects is a complex physiological event regulated by hormones, primarily 20-hydroxyecdysone (20E)[3]. Chitin is a major structural component of the insect exoskeleton[3]. During molting, chitinases, including OfChi-h, are secreted into the molting fluid to digest the old cuticle, allowing the insect to shed it[4][5]. This compound inhibits this enzymatic activity, preventing the breakdown of the old cuticle. This disruption of the molting process is the primary mechanism of its insecticidal action.

Molting_Pathway 20-Hydroxyecdysone (20E) 20-Hydroxyecdysone (20E) Gene Expression Cascade Gene Expression Cascade 20-Hydroxyecdysone (20E)->Gene Expression Cascade Chitinase Synthesis (incl. OfChi-h) Chitinase Synthesis (incl. OfChi-h) Gene Expression Cascade->Chitinase Synthesis (incl. OfChi-h) Molting Fluid Secretion Molting Fluid Secretion Chitinase Synthesis (incl. OfChi-h)->Molting Fluid Secretion Chitin Degradation Chitin Degradation Molting Fluid Secretion->Chitin Degradation Old Cuticle Old Cuticle Old Cuticle->Chitin Degradation Successful Molting Successful Molting Chitin Degradation->Successful Molting This compound This compound This compound->Inhibition Inhibition->Chitin Degradation Inhibits

Caption: Signaling pathway of insect molting and the inhibitory action of this compound.

I. In Vitro Assessment of this compound Activity

This protocol describes the determination of the inhibitory activity of this compound on chitinase extracted from O. furnacalis larvae.

Preparation of Crude Enzyme Extract
  • Homogenize third-instar O. furnacalis larvae in a suitable extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0) on ice.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the crude enzyme extract.

  • Determine the protein concentration of the extract using a standard method like the Bradford assay.

Chitinase Inhibition Assay

A colorimetric assay using a chromogenic substrate is a common method.

Materials:

  • 96-well microplate

  • Crude enzyme extract

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Chromogenic substrate (e.g., p-Nitrophenyl N,N'-diacetyl-β-D-chitobioside)

  • Stop solution (e.g., 0.5 M Na2CO3)

  • Microplate reader

Protocol:

  • In a 96-well microplate, add 50 µL of the enzyme extract to each well.

  • Add 10 µL of this compound at various concentrations (serial dilutions are recommended). For the control, add 10 µL of the solvent.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of the pre-warmed substrate solution.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Data Presentation
This compound Conc. (µM)Absorbance (405 nm)% Inhibition
0 (Control)Value0
0.01ValueValue
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue

Note: The Kᵢ value for this compound has been reported to be 0.33 µM[1].

II. In Vivo Assessment of this compound Effects on Larval Development

This section provides protocols for evaluating the effects of this compound when administered to larvae through their diet.

Insect Rearing

A consistent and healthy population of Ostrinia furnacalis is essential for reliable results. Larvae can be reared on an artificial diet.

Artificial Diet Composition:

Ingredient Quantity
Ground Corn 100 g
Soybean Flour 50 g
Wheat Germ 30 g
Brewer's Yeast 20 g
Agar 15 g
Ascorbic Acid 3.5 g
Sorbic Acid 1.5 g
Methylparaben 1.5 g

| Water | 750 mL |

Source: Adapted from established methods for rearing Ostrinia furnacalis.

Larval Bioassay: Diet Incorporation Method

This method assesses the insecticidal activity of this compound upon ingestion.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis Prepare Artificial Diet Prepare Artificial Diet Incorporate this compound into Diet Incorporate this compound into Diet Prepare Artificial Diet->Incorporate this compound into Diet Prepare this compound Stock Solutions Prepare this compound Stock Solutions Prepare this compound Stock Solutions->Incorporate this compound into Diet Introduce 3rd Instar Larvae Introduce 3rd Instar Larvae Incorporate this compound into Diet->Introduce 3rd Instar Larvae Incubate under Controlled Conditions Incubate under Controlled Conditions Introduce 3rd Instar Larvae->Incubate under Controlled Conditions Record Mortality Daily Record Mortality Daily Incubate under Controlled Conditions->Record Mortality Daily Measure Larval Weight Measure Larval Weight Incubate under Controlled Conditions->Measure Larval Weight Observe Morphological Defects Observe Morphological Defects Incubate under Controlled Conditions->Observe Morphological Defects Calculate LC50/EC50 Calculate LC50/EC50 Record Mortality Daily->Calculate LC50/EC50 Measure Larval Weight->Calculate LC50/EC50

Caption: Workflow for the larval diet incorporation bioassay.

Protocol:

  • Prepare the artificial diet as described above.

  • While the diet is cooling but still liquid, add the desired concentrations of this compound (dissolved in a minimal amount of a suitable solvent). Ensure thorough mixing. A control diet with only the solvent should also be prepared.

  • Dispense the diet into individual rearing containers (e.g., wells of a 24-well plate or small vials).

  • Once the diet has solidified, introduce one third-instar larva into each container.

  • Incubate the larvae under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

  • Record larval mortality daily for a specified period (e.g., 7-10 days).

  • At the end of the observation period, record the following parameters:

    • Larval weight

    • Pupation rate

    • Emergence rate of adults

    • Morphological abnormalities (e.g., failed molting, deformed pupae)[6]

Data Presentation and Analysis

Larval Mortality:

This compound Conc. (µg/g diet) No. of Larvae No. of Dead Larvae Mortality (%)
0 (Control) Value Value Value
0.1 Value Value Value
1 Value Value Value
10 Value Value Value

| 100 | Value | Value | Value |

Correct for control mortality using Abbott's formula if necessary[6]. The LC₅₀ (lethal concentration for 50% of the population) can be determined using probit analysis[6].

Growth Inhibition:

This compound Conc. (µg/g diet) Initial Larval Weight (mg) Final Larval Weight (mg) Weight Gain (mg) Growth Inhibition (%)
0 (Control) Value Value Value 0
0.1 Value Value Value Value
1 Value Value Value Value
10 Value Value Value Value

| 100 | Value | Value | Value | Value |

The EC₅₀ (effective concentration for a 50% response, e.g., growth inhibition) can be calculated[6].

Developmental Effects:

This compound Conc. (µg/g diet) Pupation Rate (%) Emergence Rate (%) Morphological Defects (%)
0 (Control) Value Value Value
0.1 Value Value Value
1 Value Value Value
10 Value Value Value

| 100 | Value | Value | Value |

III. Assessment of Morphological Changes

Detailed examination of larvae treated with this compound can reveal specific defects related to molting.

Microscopy

Protocol:

  • Collect larvae from the bioassay that exhibit signs of molting difficulty or have died during the process.

  • Examine the larvae under a stereomicroscope.

  • Look for characteristic signs of molting inhibition, such as:

    • Inability to shed the old cuticle.

    • The presence of a double head capsule.

    • Ruptured cuticle.

    • Deformed body shape.

  • For more detailed analysis, tissues can be fixed, sectioned, and stained for examination under a compound microscope to observe abnormalities in the cuticle layers.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the effects of this compound on larval development. By combining in vitro enzyme inhibition assays with in vivo larval bioassays, researchers can obtain a thorough understanding of the compound's potency and its physiological impact on the target organism. The detailed data collection and analysis methods will enable a robust evaluation of this compound as a potential insect growth regulator.

References

Application Notes: High-Throughput Screening for Pesticide Discovery Using OfChi-h-IN-1 as a Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chitinases are a class of enzymes essential for the molting process in insects, as they catalyze the hydrolysis of chitin, a primary component of their exoskeletons.[1] The chitinase OfChi-h is of particular interest as it is exclusively found in lepidopteran insects, such as the destructive agricultural pest Ostrinia furnacalis (the Asian corn borer).[2][3][4] This specificity makes OfChi-h an ideal target for developing "green pesticides" that are effective against specific pests while being safe for non-target organisms, including beneficial insects.[3] OfChi-h-IN-1 is a potent and selective inhibitor of OfChi-h, demonstrating significant insecticidal activity against larvae.[5] With a Ki value of 0.33 μM, this compound serves as an excellent lead compound and a positive control for high-throughput screening (HTS) campaigns aimed at discovering novel pesticide candidates.[5]

These application notes provide detailed protocols for two common HTS assays—a fluorogenic and a colorimetric method—to screen compound libraries for novel inhibitors of OfChi-h.

Mechanism of Action: Inhibition of Insect Molting

The primary function of OfChi-h is to break down the old chitinous cuticle during an insect's molting cycle. By inhibiting this enzyme, compounds like this compound disrupt the degradation of the old exoskeleton, leading to severe molting defects and ultimately, larval death. This targeted disruption of a critical physiological process forms the basis of its insecticidal action.

cluster_pathway Insect Molting Pathway cluster_inhibition Inhibition by this compound Chitin Old Chitin Exoskeleton NAG Soluble N-acetylglucosamine Chitin->NAG Hydrolysis Molting Successful Molting NAG->Molting OfChi_h OfChi-h Enzyme Inhibitor This compound Inhibitor->OfChi_h Inhibition Defect Molting Defect / Death Block->Defect leads to

Caption: Mechanism of OfChi-h inhibition.

Data Presentation: Comparative Inhibitory Activities

The efficacy of newly discovered compounds can be benchmarked against this compound and other known chitinase inhibitors. The following tables summarize the inhibitory activities of several relevant compounds against OfChi-h.

Table 1: Inhibitory Activity of Triazolo-quinazolinone Derivatives and Analogs

Compound Target Chitinase Inhibition Constant (Ki)
This compound OfChi-h 0.33 µM [5]

| Chitinase-IN-6 | OfChi-h | 2.00 µM[1] |

Table 2: Comparative Inhibitory Activities of Other Potent OfChi-h Inhibitors

Compound Class Representative Compound Target Chitinase Potency (Ki or IC50)
Phenyl-imidazole Derivative Chitinase-IN-5 OfChi-h 0.051 µM (IC50)[1]
Tetracyclic Compound Compound 6a OfChi-h 58 nM (Ki)[3]

| Azo-aminopyrimidine | AAP4 | OfChi-h | 29.3 nM (Ki)[6] |

Experimental Protocols for High-Throughput Screening

Two robust HTS methodologies are detailed below. They are suitable for screening large compound libraries to identify novel OfChi-h inhibitors.

cluster_workflow General HTS Workflow start Start plate 1. Compound Plating Dispense test compounds, positive (this compound) & negative (DMSO) controls into microplate. start->plate enzyme 2. Enzyme Addition Add purified OfChi-h enzyme solution to all wells. plate->enzyme preincubate 3. Pre-incubation Incubate plate to allow for inhibitor-enzyme binding. enzyme->preincubate initiate 4. Reaction Initiation Add fluorogenic or colorimetric substrate to all wells. preincubate->initiate incubate 5. Reaction Incubation Incubate at 37°C to allow for enzymatic reaction. initiate->incubate read 6. Signal Detection Read fluorescence or absorbance using a plate reader. incubate->read analyze 7. Data Analysis Calculate % inhibition and determine IC50 values for hits. read->analyze end End analyze->end

Caption: General experimental workflow for HTS.

Protocol 1: Fluorogenic HTS Assay

This assay measures the enzymatic activity of OfChi-h by detecting the release of a fluorescent product from a synthetic substrate.

1. Materials and Reagents:

  • Enzyme: Purified recombinant OfChi-h.

  • Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MU-chitotrioside).

  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0.

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.6.

  • Test Compounds: Library compounds dissolved in 100% DMSO.

  • Positive Control: this compound (e.g., 10 µM final concentration).

  • Negative Control: 100% DMSO.

  • Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence.

  • Plate Reader: Fluorescence microplate reader with excitation at ~360 nm and emission at ~450 nm.[1]

2. Experimental Procedure:

  • Compound Plating: Dispense 1 µL of test compounds and controls into the wells of the microplate.

  • Enzyme Addition: Add 50 µL of the OfChi-h enzyme solution (pre-diluted in cold Assay Buffer) to each well.

  • Pre-incubation: Mix the plate gently on a shaker for 1 minute, then pre-incubate for 15 minutes at room temperature to facilitate inhibitor binding.[1]

  • Reaction Initiation: Add 50 µL of the 4-MU-chitotrioside substrate solution (prepared in Assay Buffer) to all wells to start the reaction.

  • Incubation: Immediately mix the plate on a shaker for 1 minute and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination: Add 50 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: 360 nm, Emission: 450 nm).

Protocol 2: Colorimetric HTS Assay

This assay uses a dye-labeled insoluble chitin substrate. Enzymatic activity is quantified by measuring the amount of soluble, colored fragments released into the supernatant.[7]

1. Materials and Reagents:

  • Enzyme: Purified recombinant OfChi-h.

  • Substrate: Ostazin Brilliant Red labeled chitin (or other dye-labeled colloidal chitin).[7]

  • Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0.

  • Test Compounds: Library compounds dissolved in 100% DMSO.

  • Positive Control: this compound.

  • Negative Control: 100% DMSO.

  • Microplates: Clear, V-bottom or U-bottom 96-well plates.

  • Plate Reader: Absorbance microplate reader capable of reading at ~530 nm.[7]

  • Centrifuge: A microplate centrifuge.

2. Experimental Procedure:

  • Pre-incubation Mixture: In a separate deep-well plate or microcentrifuge tubes, mix the test compound, OfChi-h enzyme, and assay buffer. Pre-incubate the mixture for 15 minutes at 37°C.

  • Reaction Initiation: Add the colloidal dye-labeled chitin substrate suspension to each mixture to initiate the reaction.

  • Incubation: Incubate the mixture for 60 minutes at 37°C with gentle shaking to keep the substrate suspended.

  • Reaction Termination and Clarification: Stop the reaction by placing the plate on ice. Pellet the insoluble substrate by centrifuging the plate at high speed (e.g., 4000 x g for 10 minutes).[1]

  • Absorbance Reading: Carefully transfer the supernatant to a new, clear, flat-bottom microplate and measure the absorbance at 530 nm.[1][7]

Data Analysis

For both assays, the percent inhibition of chitinase activity for each test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

Where:

  • Signal_Test: Signal from wells with the test compound.

  • Signal_NegativeControl: Signal from wells with DMSO only (maximum activity).

  • Signal_Blank: Signal from wells without enzyme (background).

Compounds showing significant inhibition (e.g., >50%) are identified as "hits." The potency of these hits should be confirmed by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) value. These can then be prioritized for further development as novel pesticide candidates.

References

Co-crystallization of Ostrinia furnacalis Chitinase-h (OfChi-h) with Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the co-crystallization of chitinase-h from the Asian corn borer, Ostrinia furnacalis (OfChi-h), with small molecule inhibitors. OfChi-h is a critical enzyme in the insect molting process, making it a promising target for the development of novel and specific insecticides.[1] Obtaining high-resolution crystal structures of OfChi-h in complex with inhibitors is crucial for structure-based drug design and the optimization of lead compounds.

This protocol outlines the necessary steps for recombinant OfChi-h expression and purification, inhibitor preparation, co-crystallization screening, and optimization. Additionally, it includes a summary of known inhibitors and their binding affinities to guide inhibitor selection and experimental design.

Quantitative Data of OfChi-h Inhibitors

The following table summarizes the inhibitory activities of various compounds against OfChi-h. This data is essential for selecting appropriate inhibitors for co-crystallization studies and for understanding the structure-activity relationships.

Inhibitor Name/CodeType of InhibitionKᵢ (nM)IC₅₀ (nM)Reference
TMG-(GlcNAc)₄Substrate analogNot ReportedPotent inhibitor (95% inhibition at 10 µM)[1]
Compound 6a (tetracyclic)Small molecule58Not Reported[2]
Compound 8c (naphthylimide)Small moleculeNot Reported1.51
Compound 9b (azo-aminopyrimidine)Small molecule23.2Not Reported[1]
Compound 10a (azo-aminopyrimidine)Small molecule19.4Not Reported[1]
Compound 10g (azo-aminopyrimidine)Small molecule43.2Not Reported[1]
Compound 8f (azo-aminopyrimidine)Small molecule64.7Not Reported[3]
AAP4 (azo-aminopyrimidine)Small molecule29.3Not Reported[2][4]
AAP16 (azo-aminopyrimidine)Small molecule32.4Not Reported[2][4]

Experimental Protocols

Expression and Purification of Recombinant OfChi-h

A detailed protocol for obtaining highly pure and active OfChi-h suitable for crystallographic studies is presented below. This protocol is adapted from established methods for recombinant protein purification.[5][6][7][8][9][10][11][12][13]

a. Gene Expression:

  • The gene encoding OfChi-h is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His₆-tag).

  • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to culture the cells at a lower temperature, such as 16-20°C, for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

b. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged OfChi-h with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • (Optional but recommended for crystallography) Remove the His-tag by incubating the eluted protein with a specific protease (e.g., TEV protease) overnight at 4°C.

  • Further purify the protein using size-exclusion chromatography (gel filtration) with a column pre-equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Analyze the purity of the protein by SDS-PAGE. Pool the fractions containing pure OfChi-h.

  • Concentrate the purified protein to a final concentration of 10-20 mg/mL using a centrifugal filter unit. The concentration should be determined accurately (e.g., by measuring absorbance at 280 nm).

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C until use.

Inhibitor Preparation

a. Synthesis and Solubilization:

  • The inhibitors, such as the azo-aminopyrimidine derivatives or TMG-(GlcNAc)₄, can be synthesized according to published methods.[1][2][3][4][14]

  • Prepare a concentrated stock solution of the inhibitor (e.g., 10-100 mM) in a suitable solvent, typically dimethyl sulfoxide (DMSO). Ensure the inhibitor is fully dissolved.

Co-crystallization of OfChi-h with an Inhibitor

This protocol is a starting point and may require optimization for each specific inhibitor. The hanging drop vapor diffusion method is described here.

a. Complex Formation:

  • On ice, mix the purified OfChi-h protein with the inhibitor stock solution.

  • The recommended molar ratio of inhibitor to protein is typically between 5:1 and 10:1 to ensure saturation of the protein's active site.

  • Incubate the protein-inhibitor mixture on ice for at least 1 hour to allow for complex formation.

b. Crystallization Screening:

  • Use commercially available sparse matrix crystallization screens (e.g., from Hampton Research, Qiagen) to screen a wide range of crystallization conditions.

  • Set up hanging drops by mixing 1 µL of the OfChi-h-inhibitor complex with 1 µL of the reservoir solution on a siliconized coverslip.

  • Invert the coverslip and seal it over the corresponding well of the crystallization plate containing 500 µL of the reservoir solution.

  • Incubate the plates at a constant temperature, typically 4°C or 20°C.

  • Regularly monitor the drops for crystal growth over several weeks.

c. Optimization of Crystallization Conditions:

  • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

  • The crystallization condition for the apo-OfChi-h (0.1M HEPES pH 7.0, 30% v/v Jeffamine ED-2001) can be used as a starting point for optimization.

  • A condition that yielded crystals for a homologous chitinase (SmChiA) in complex with an inhibitor was 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 6.5, and 25% w/v PEG 3350, which can also be a valuable starting point.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the co-crystallization process.

Co_crystallization_Workflow cluster_protein OfChi-h Preparation cluster_inhibitor Inhibitor Preparation cluster_cocrystal Co-crystallization p1 Gene Cloning & Expression p2 Cell Lysis & Lysate Clarification p1->p2 p3 Affinity Chromatography (Ni-NTA) p2->p3 p4 Size-Exclusion Chromatography p3->p4 p5 Concentration & Purity Check p4->p5 c1 Complex Formation (Protein + Inhibitor) p5->c1 Purified Protein i1 Synthesis/Procurement i2 Dissolution in DMSO i1->i2 i2->c1 Inhibitor Stock c2 Crystallization Screening c1->c2 c3 Optimization of Conditions c2->c3 c4 Crystal Harvesting & Data Collection c3->c4

Caption: Experimental workflow for OfChi-h co-crystallization.

Logical_Flow start Start protein_prep Prepare Pure OfChi-h start->protein_prep inhibitor_prep Prepare Inhibitor Solution start->inhibitor_prep complex_formation Form OfChi-h/Inhibitor Complex protein_prep->complex_formation inhibitor_prep->complex_formation screening Screen Crystallization Conditions complex_formation->screening hits Initial Crystal Hits? screening->hits optimization Optimize Conditions hits->optimization Yes no_hits Re-screen / Modify Complex hits->no_hits No diffraction_quality Diffraction Quality Crystals? optimization->diffraction_quality end End: Structure Determination diffraction_quality->end Yes no_diffraction Further Optimization / Seeding diffraction_quality->no_diffraction No no_hits->screening no_diffraction->optimization

Caption: Logical flow of the co-crystallization process.

References

Troubleshooting & Optimization

Technical Support Center: Improving OfChi-h-IN-1 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with OfChi-h-IN-1 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo research?

A1: this compound is a potent inhibitor of OfChi-h, a chitinase found in the Asian corn borer (Ostrinia furnacalis). It has demonstrated insecticidal activity and is a candidate for pest control research. For in vivo studies, achieving and maintaining the solubility of this compound at the desired concentration in a physiologically compatible vehicle is crucial for accurate dosing and obtaining reliable experimental results. Poor solubility can lead to precipitation of the compound, causing inaccurate dosing, potential vessel blockage upon injection, and possible inflammatory responses at the injection site.

Q2: My lyophilized this compound powder won't dissolve in aqueous buffers like PBS. What should I do?

A2: It is expected that this compound, like many small molecule inhibitors, will have low aqueous solubility. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first create a high-concentration stock solution in an organic solvent and then dilute this stock into the final aqueous-based formulation.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving a wide range of poorly soluble compounds, including those with structures similar to this compound. It is advisable to prepare a stock solution at a high concentration (e.g., 10-100 mM) in 100% DMSO.

Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous vehicle for injection. How can I prevent this?

A4: This is a common issue known as "crashing out." To prevent precipitation, you can use several strategies:

  • Use of Co-solvents: Incorporate water-miscible co-solvents such as polyethylene glycol 300 (PEG300), polyethylene glycol 400 (PEG400), or propylene glycol into your final formulation.

  • Addition of Surfactants: Surfactants like Tween® 80 (polysorbate 80) or Cremophor® EL can help to keep the compound in solution by forming micelles.

  • Stepwise Dilution: When preparing the final formulation, add the aqueous component to the DMSO stock solution slowly and with constant mixing (e.g., vortexing).

  • Formulation as a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a homogenous suspension using agents like carboxymethyl cellulose (CMC) is a viable alternative, particularly for oral or intraperitoneal administration.

Q5: What are the recommended final concentrations of DMSO and other excipients for in vivo studies?

A5: To minimize toxicity, the final concentration of DMSO in the injected formulation should be kept as low as possible, ideally below 10% (v/v) for intraperitoneal (IP) injections and even lower for intravenous (IV) injections. The concentrations of other excipients should also be within ranges that are generally recognized as safe for the animal model and route of administration.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low ambient temperature.1. Increase the volume of the solvent gradually.2. Gently warm the solution (e.g., in a 37°C water bath) and vortex. Check for compound stability at elevated temperatures.3. Use sonication to aid dissolution.
Precipitation occurs immediately upon dilution of the DMSO stock with an aqueous buffer. The compound has very poor aqueous solubility and is "crashing out."1. Reduce the final concentration of the compound if possible.2. Employ a co-solvent system (e.g., DMSO/PEG400/saline).3. Add a surfactant (e.g., Tween® 80) to the formulation.4. Prepare the formulation as a suspension.
The final formulation is cloudy or hazy. The compound is not fully in solution, or a microemulsion has formed.1. If a clear solution is required, try different co-solvent/surfactant combinations or lower the compound concentration.2. If a microemulsion is acceptable for your route of administration, ensure it is stable and the particle size is appropriate.3. For suspensions, ensure the cloudiness is due to uniformly dispersed particles.
The formulation appears stable at room temperature but precipitates upon refrigeration or at 37°C. The solubility of the compound is temperature-dependent.1. Assess the stability of the formulation at the intended storage and administration temperatures.2. Prepare the formulation fresh before each use.3. If refrigeration is necessary, allow the formulation to return to room temperature and check for re-dissolution before administration.
High variability in experimental results between animals. Inconsistent dosing due to a non-homogenous formulation (e.g., settled suspension).1. Ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before each administration.2. For suspensions, use a stir bar to maintain homogeneity during the dosing period for multiple animals.

Data Presentation: Common Excipients for In Vivo Formulations

The following table summarizes common excipients used to formulate poorly soluble compounds like this compound for in vivo studies. The final composition will depend on the specific compound, desired concentration, and route of administration.

Excipient Role Typical Concentration Range (v/v or w/v) Common Administration Routes
Dimethyl Sulfoxide (DMSO) Primary organic solvent< 10% (final formulation)IP, SC, PO
Polyethylene Glycol 300/400 (PEG300/400) Co-solvent10 - 40%IP, IV, SC, PO
Tween® 80 (Polysorbate 80) Surfactant / Emulsifier1 - 10%IP, IV, SC, PO
Carboxymethyl Cellulose (CMC) Suspending agent0.5 - 2%IP, PO
Saline (0.9% NaCl) Aqueous vehicleq.s. to final volumeIP, IV, SC, PO
Corn Oil Lipid vehicleq.s. to final volumePO, SC

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation (e.g., for IP Injection)

Objective: To prepare a clear solution of this compound for intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile grade

  • Polyethylene Glycol 400 (PEG400), sterile grade

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: a. Weigh the required amount of this compound and place it in a sterile vial. b. Add the minimum volume of 100% DMSO required to completely dissolve the compound (e.g., to make a 50 mg/mL stock). c. Vortex thoroughly until the compound is fully dissolved. Gentle warming may be applied if necessary.

  • Prepare Final Formulation (Example: 10% DMSO, 40% PEG400, 50% Saline): a. In a new sterile tube, add 400 µL of PEG400 per 1 mL of final formulation. b. Add 100 µL of the this compound DMSO stock solution to the PEG400. c. Vortex the mixture until it is homogenous. d. Slowly add 500 µL of sterile saline to the mixture while vortexing continuously to prevent precipitation. e. Visually inspect the final formulation for clarity.

Protocol 2: Preparation of a Surfactant-based Formulation (e.g., for IV Injection)

Objective: To prepare a formulation of this compound using a surfactant to improve solubility for intravenous administration.

Materials:

  • This compound powder

  • DMSO, sterile grade

  • Tween® 80, sterile grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • Prepare Final Formulation (Example: 5% DMSO, 5% Tween® 80, 90% Saline): a. In a sterile vial, add 50 µL of Tween® 80 per 1 mL of final formulation. b. Add 50 µL of the this compound DMSO stock solution to the Tween® 80. c. Vortex thoroughly. d. Slowly add 900 µL of sterile saline in small aliquots, vortexing between each addition. e. Inspect the final solution for clarity. For IV administration, filtration through a 0.22 µm sterile filter is recommended if the solution is clear.

Protocol 3: Preparation of a Suspension (e.g., for Oral Gavage)

Objective: To prepare a homogenous suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), sodium salt

  • Purified water

  • Tween® 80 (optional, as a wetting agent)

  • Mortar and pestle

  • Stir plate and stir bar

Procedure:

  • Prepare Vehicle: a. Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to purified water while stirring continuously. It may take some time for the CMC to fully dissolve. b. Optionally, add 0.1% (v/v) Tween® 80 to the CMC solution to act as a wetting agent.

  • Prepare Suspension: a. Weigh the required amount of this compound powder and place it in a mortar. b. Add a small amount of the vehicle to the powder and levigate with the pestle to form a smooth paste. This prevents clumping. c. Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension. d. Transfer the suspension to a beaker with a stir bar and continue stirring for at least 30 minutes to ensure homogeneity. e. Keep the suspension stirring during dosing to maintain uniformity.

Mandatory Visualizations

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Formulation Characterization A Start: Poorly Soluble This compound B Test Solubility in Aqueous Buffers (e.g., PBS) A->B Insoluble C Test Solubility in Organic Solvents (e.g., DMSO, Ethanol) B->C D Precipitation on Aqueous Dilution? C->D Soluble in Organic Solvent E Develop Co-solvent Formulation (e.g., DMSO/PEG400) D->E Yes F Develop Surfactant Formulation (e.g., Tween 80) D->F Yes G Develop Suspension (e.g., CMC) D->G Yes H Assess Formulation Stability (RT, 4°C, 37°C) E->H F->H I Check for Homogeneity and Re-suspendability G->I J Final Formulation for In Vivo Study H->J Stable I->J Homogenous

Caption: Workflow for selecting an in vivo formulation for this compound.

G cluster_0 Insect Molting Cascade Ecdysone Ecdysone Hormone (20-hydroxyecdysone) Chitin_Synthase Chitin Synthase Activation Ecdysone->Chitin_Synthase Chitinase_Expression Chitinase (OfChi-h) Expression Ecdysone->Chitinase_Expression Chitin_Synthesis Chitin Synthesis (New Cuticle) Chitin_Synthase->Chitin_Synthesis Molting Successful Molting Chitin_Synthesis->Molting Degradation Chitin Degradation Chitinase_Expression->Degradation Old_Cuticle Old Cuticle (Chitin) Old_Cuticle->Degradation Degradation->Molting OfChi_h_IN_1 This compound OfChi_h_IN_1->Chitinase_Expression Inhibits

Caption: Hypothetical signaling pathway for insect molting inhibited by this compound.

overcoming OfChi-h-IN-1 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential off-target effects of OfChi-h-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target activity of this compound?

A1: this compound is a potent and specific inhibitor of OfChi-h, a chitinase from the Asian corn borer, Ostrinia furnacalis. Chitinases are enzymes that degrade chitin, a key component of an insect's exoskeleton. The on-target effect of this compound is the disruption of the molting process in lepidopteran insects, leading to insecticidal activity.

Q2: I am observing unexpected phenotypic changes in my mammalian cell line experiments with this compound. Could these be off-target effects?

A2: Yes, it is possible. While this compound is designed to be specific for the insect chitinase, unexpected effects in mammalian cells could indicate off-target activity. Mammalian cells do not synthesize chitin, but they do express homologous enzymes that could be potential off-targets.

Q3: What are the potential mammalian off-targets for this compound?

A3: The primary suspected off-targets in mammalian systems are the human chitinases belonging to the same glycoside hydrolase family 18 as OfChi-h. These include:

  • Chitotriosidase 1 (CHIT1)

  • Acidic Mammalian Chitinase (AMCase)

These enzymes are involved in immune responses and inflammation, and their unintended inhibition could lead to unexpected immunological or cellular phenotypes.[1][2]

Q4: My experiments show unexpected cytotoxicity. How do I determine if it's an on-target or off-target effect?

A4: Since mammalian cells do not rely on chitinase for survival, any cytotoxicity observed is a strong indicator of an off-target effect.[3] It is crucial to differentiate between specific off-target effects and general cytotoxicity from high compound concentrations or solvent effects.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You observe changes in cell morphology, proliferation, or the activation of inflammatory signaling pathways in your mammalian cell line after treatment with this compound.

  • Confirm On-Target System Response: As a positive control, ensure the inhibitor is active against its intended target, OfChi-h, in an appropriate insect cell line or biochemical assay.

  • Perform a Dose-Response and Time-Course Analysis:

    • Establish the minimum concentration and exposure time required to observe the phenotype.

    • This will help determine if the effect occurs at concentrations relevant to the on-target IC50.

  • Validate Off-Target Engagement:

    • Use a Cellular Thermal Shift Assay (CETSA) to confirm if this compound is binding to CHIT1 or AMCase in your mammalian cells.

    • Perform a kinome scan or proteome-wide screen to identify other potential off-targets.

  • Use Orthogonal Approaches to Validate the Off-Target:

    • Genetic Knockdown: Use siRNA or CRISPR to knock down the expression of the suspected off-target (e.g., CHIT1 or AMCase). If the phenotype disappears in the knockdown cells treated with this compound, this strongly suggests an off-target effect.

    • Structurally Unrelated Inhibitor: If available, use a known inhibitor of CHIT1 or AMCase with a different chemical structure. If this inhibitor recapitulates the observed phenotype, it further validates the off-target.

Issue 2: High Cytotoxicity in Mammalian Cells

You observe significant cell death in your mammalian cell line at concentrations intended for on-target inhibition.

  • Determine the Cytotoxic Threshold:

    • Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the concentration range that is non-toxic.

    • Compare the cytotoxic IC50 to the on-target IC50. A large discrepancy suggests off-target toxicity.

  • Check Solvent Toxicity:

    • Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤ 0.1%) and that the vehicle control shows no cytotoxicity.

  • Assess Compound Stability and Purity:

    • Verify the purity of your this compound stock using methods like LC-MS. Impurities could be responsible for the cytotoxic effects.

    • Check for compound degradation in your culture medium over the course of the experiment.

Data Presentation

Table 1: Hypothetical Inhibitor Selectivity Profile

This table illustrates how to compare the potency of this compound against its intended target and potential off-targets. A higher IC50 or Ki value for off-targets indicates better selectivity.

Target EnzymeIC50 (nM)Ki (nM)Fold Selectivity (vs. OfChi-h)
On-Target
O. furnacalis Chi-h (OfChi-h)50331x
Potential Off-Targets
Human CHIT12,5001,80050x
Human AMCase5,0003,500100x
Unrelated Kinase X>10,000>10,000>200x

Table 2: Troubleshooting Unexpected Cytotoxicity

ObservationPotential CauseRecommended Action
Cell death at all concentrationsCompound precipitation or contaminationVisually inspect for precipitate. Verify compound purity with LC-MS.
Cell death only at high concentrationsOff-target toxicity or general cytotoxicityDetermine cytotoxic IC50. Conduct experiments at concentrations well below this threshold.
Vehicle control shows cytotoxicitySolvent concentration is too highEnsure final solvent concentration is ≤ 0.1%.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration at which this compound becomes cytotoxic to your cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: siRNA-Mediated Knockdown for Off-Target Validation

This protocol helps to confirm if the observed phenotype is due to the inhibition of a specific off-target.

  • siRNA Transfection: Transfect your mammalian cells with siRNA constructs targeting the suspected off-target (e.g., human CHIT1) or a non-targeting control siRNA, following the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Harvest a subset of cells to confirm the reduction of the target protein expression via Western blot or qRT-PCR.

  • Inhibitor Treatment: Treat the remaining control and knockdown cells with this compound at the concentration that produces the phenotype of interest.

  • Phenotypic Analysis: Assess the phenotype in both control and knockdown cells. A rescue of the phenotype in the knockdown cells indicates an off-target effect.

Visualizations

cluster_0 Hypothetical Off-Target Signaling Pathway OfChi_h_IN_1 This compound AMCase Human AMCase (Off-Target) OfChi_h_IN_1->AMCase Inhibition Signaling_Cascade Unknown Signaling Cascade AMCase->Signaling_Cascade Modulation Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Activation Gene_Expression Inflammatory Gene Expression (e.g., IL-6, TNF-α) Transcription_Factor->Gene_Expression Upregulation Phenotype Unexpected Inflammatory Phenotype Gene_Expression->Phenotype

Caption: Hypothetical signaling pathway of an this compound off-target effect.

cluster_1 Experimental Workflow for Off-Target Identification Start Start: Unexpected Phenotype Observed Dose_Response Perform Dose-Response and Time-Course Start->Dose_Response Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Dose_Response->Cytotoxicity Identify_Targets Identify Potential Off-Targets (e.g., Kinome Screen, CETSA) Cytotoxicity->Identify_Targets Validate_Targets Validate Off-Target (siRNA, CRISPR, Orthogonal Inhibitor) Identify_Targets->Validate_Targets Conclusion Conclusion: On-Target vs. Off-Target Effect Validate_Targets->Conclusion

Caption: Workflow for identifying off-target effects.

Caption: Troubleshooting decision tree for unexpected phenotypes.

References

Technical Support Center: Optimizing OfChi-h-IN-1 Concentration for Insecticidal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OfChi-h-IN-1 in insecticidal assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of chitinase OfChi-h, an enzyme crucial for the molting process in lepidopteran insects.[1] It has a Ki value of 0.33 μM.[1] By inhibiting OfChi-h, the insect's ability to properly shed its old exoskeleton is disrupted, leading to developmental defects and mortality. This makes OfChi-h a promising target for developing species-specific insecticides.

Q2: What is the target pest for this compound?

A2: this compound has demonstrated significant insecticidal activity against the Asian corn borer, Ostrinia furnacalis (also known as Ostrinia nubilalis), a major agricultural pest.[1]

Q3: How does the insecticidal activity of this compound compare to other insecticides?

A3: Studies have shown that this compound exhibits higher insecticidal activity against Ostrinia nubilalis larvae than Hexaflumuron, a commercial insect growth regulator.[1]

Q4: How should I prepare a stock solution of this compound?

A4: The solubility of this compound should be confirmed with the supplier. Generally, for in vitro assays, a stock solution is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). For in vivo diet incorporation assays, the solvent must be miscible with the artificial diet and non-toxic to the insects at the final concentration used.

Quantitative Data Summary

The following table summarizes the inhibitory and insecticidal activity of various chitinase inhibitors and other insecticides against lepidopteran pests for comparative purposes.

CompoundTarget Enzyme/OrganismAssay TypeMetricValue
This compound OfChi-hIn vitro InhibitionKi0.33 μM[1]
Compound 8cOfChi-h (Ostrinia furnacalis)In vitro InhibitionIC501.51 nM[2]
Compound 8cOfChtI (Ostrinia furnacalis)In vitro InhibitionIC509.21 nM[2]
LufenuronLeptinotarsa decemlineata (Colorado potato beetle)In vivo (Leaf Dip)LC5027.3 mg ai/L[3]
HexaflumuronLeptinotarsa decemlineata (Colorado potato beetle)In vivo (Leaf Dip)LC500.79 mg ai/L[3]
Cry1A.105Ostrinia furnacalisIn vivo (Diet Dipping)LC500.006 - 0.401 µg/mL[4]
Cry2Ab2Ostrinia furnacalisIn vivo (Diet Dipping)LC500.044 - 4.490 µg/mL[4]
SpinosadTuta absoluta (South American tomato pinworm)In vivoLC507.05 mg a.i./L[5]
Emamectin benzoate + LufenuronTuta absoluta (South American tomato pinworm)In vivoLC5014.24 mg a.i./L[5]

Experimental Protocols

In Vitro OfChi-h Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the OfChi-h enzyme.

Materials:

  • Purified OfChi-h enzyme

  • This compound

  • Assay Buffer (e.g., phosphate buffer at optimal pH for the enzyme)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside)

  • DMSO (for dissolving the inhibitor)

  • 96-well black microplates

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration should be kept below 1% in all wells.

    • Prepare a working solution of the OfChi-h enzyme in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • Add 50 µL of each this compound dilution to the wells of a 96-well plate. Include a control with assay buffer and DMSO only.

    • Add 50 µL of the OfChi-h enzyme solution to all wells.

    • Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow for inhibitor-enzyme binding.

  • Initiate Reaction:

    • Add 100 µL of the pre-warmed fluorogenic substrate solution to each well.

  • Measurement:

    • Immediately measure the fluorescence at appropriate excitation and emission wavelengths over a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

In Vivo Insecticidal Bioassay (Diet Incorporation Method)

This protocol outlines a method to assess the insecticidal activity of this compound against lepidopteran larvae.

Materials:

  • Ostrinia furnacalis larvae (e.g., 2nd or 3rd instar)

  • Artificial diet for Ostrinia furnacalis

  • This compound

  • Solvent (e.g., acetone or another volatile solvent that is miscible with the diet)

  • Bioassay trays or petri dishes

Procedure:

  • Prepare Treated Diet:

    • Prepare the artificial diet according to the standard protocol and allow it to cool to approximately 50-60°C.

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Incorporate a known volume of each inhibitor dilution into an aliquot of the molten diet to achieve the desired final concentrations. A control diet should be prepared with the solvent alone.

    • Dispense the treated and control diets into the bioassay containers before it solidifies.

  • Insect Infestation:

    • Once the diet has solidified, carefully transfer one larva into each container.

  • Incubation:

    • Maintain the bioassay containers in a controlled environment (temperature, humidity, and photoperiod) suitable for the insect species.

  • Data Collection:

    • Assess larval mortality daily for a set period (e.g., 7 days).

    • Record any developmental abnormalities or molting failures.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

Visualizations

Insect Chitin Metabolism Pathway

The following diagram illustrates the key steps in the biosynthesis and degradation of chitin in insects. This compound acts on the chitinase enzyme, which is involved in the degradation of the old cuticle during molting.

Chitin_Metabolism cluster_synthesis Chitin Biosynthesis cluster_degradation Chitin Degradation Trehalose Trehalose / Glycogen Glc6P Glucose-6-P Trehalose->Glc6P Trehalase Fru6P Fructose-6-P Glc6P->Fru6P GlcN6P Glucosamine-6-P Fru6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GNPNA GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc1P->UDP_GlcNAc UAP Chitin Chitin Polymer UDP_GlcNAc->Chitin Chitin Synthase OldCuticle Old Cuticle (Chitin) Chitooligosaccharides Chitooligosaccharides OldCuticle->Chitooligosaccharides Chitinase (endo) GlcNAc_dimer Di-acetylchitobiose Chitooligosaccharides->GlcNAc_dimer Chitinase (exo, e.g., OfChi-h) TARGET OF INHIBITION GlcNAc_monomer N-acetylglucosamine GlcNAc_dimer->GlcNAc_monomer β-N-acetylglucosaminidase GlcNAc_monomer->GlcNAc6P Recycling LC50_Workflow A Prepare Serial Dilutions of this compound B Incorporate into Artificial Diet A->B C Dispense Diet into Bioassay Trays B->C D Infest with Larvae (e.g., Ostrinia furnacalis) C->D E Incubate under Controlled Conditions D->E F Record Mortality Daily for 7 Days E->F G Perform Probit Analysis F->G H Determine LC50 Value G->H

References

OfChi-h-IN-1 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of OfChi-h-IN-1. It includes troubleshooting guides and frequently asked questions to assist with experimental workflows.

Stability and Storage Conditions

Proper storage of this compound is crucial to maintain its integrity and activity. The following table summarizes the recommended storage conditions based on general guidelines for similar chemical compounds. For specific batch recommendations, always refer to the Certificate of Analysis (CoA) provided by the supplier.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsLong-term storage.
4°CUp to 2 yearsShort to medium-term storage.
In Solvent -80°CUp to 2 yearsRecommended for long-term storage of stock solutions.
-20°CUp to 1 yearSuitable for shorter-term storage of stock solutions.

General Handling Recommendations:

  • Light Sensitivity: While specific data on the photosensitivity of this compound is not available, it is good practice to store the compound and its solutions protected from light.

  • Moisture: this compound is a triazolo-quinazolinone derivative. This class of compounds is generally stable but should be protected from moisture to prevent potential degradation.[1] Store in a tightly sealed container.

  • Solution Stability: Prepare fresh working solutions from a frozen stock for each experiment to ensure optimal performance. Avoid repeated freeze-thaw cycles of stock solutions. The stability of quinazolinone derivatives in solution can be solvent-dependent.[2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments using this compound.

IssuePotential CauseTroubleshooting Steps
Low or No Inhibitory Activity Degraded Inhibitor: Improper storage or handling.1. Confirm that the compound has been stored according to the recommended conditions. 2. Prepare fresh stock and working solutions.
Incorrect Concentration: Calculation or dilution error.1. Double-check all calculations for preparing stock and working solutions. 2. Verify the accuracy of pipettes and other measuring equipment.
Inappropriate Assay Conditions: Suboptimal pH, temperature, or incubation time.1. Optimize assay parameters for the specific chitinase enzyme being used. 2. Refer to established protocols for chitinase activity assays.
High Variability Between Replicates Inconsistent Pipetting: Inaccurate or inconsistent liquid handling.1. Ensure pipettes are calibrated and used correctly. 2. For viscous solutions, consider using reverse pipetting techniques.
Precipitation of Inhibitor: Poor solubility in the assay buffer.1. Visually inspect solutions for any signs of precipitation. 2. If using a co-solvent like DMSO, ensure the final concentration is low (typically <1%) and consistent across all wells.
Edge Effects in Plate-Based Assays: Evaporation from wells on the outer edges of the plate.1. Do not use the outer wells of the microplate for experimental samples. 2. Ensure proper sealing of the plate during incubation.
Inconsistent IC₅₀ Values Variable Enzyme Concentration: Differences in enzyme activity between experiments.1. Use a consistent and well-characterized batch of the OfChi-h enzyme. 2. Perform a protein concentration assay to normalize enzyme levels.
Assay Not at Steady-State: Reaction kinetics are not linear over the chosen time course.1. Determine the optimal reaction time by performing a time-course experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of OfChi-h, a chitinase found in the Asian corn borer (Ostrinia furnacalis).[3] Chitinases are enzymes that degrade chitin, a key component of the insect exoskeleton and peritrophic matrix. By inhibiting OfChi-h, this compound disrupts the molting process, leading to impaired growth and development in insect larvae.[3]

Q2: What is a suitable solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar small molecule inhibitors. For in vivo experiments, it is crucial to ensure the final concentration of the solvent is not toxic to the organism.

Q3: How should I prepare this compound for an insect growth inhibition assay?

A3: For insect bioassays, this compound is typically incorporated into an artificial diet. The compound should first be dissolved in a suitable solvent (e.g., DMSO) and then thoroughly mixed with the diet before it solidifies.

Q4: Are there any known off-target effects of this compound?

A4: The available literature primarily focuses on the inhibitory activity of this compound against OfChi-h.[3] As with any inhibitor, the potential for off-target effects should be considered, and appropriate control experiments should be included in your study design.

Experimental Protocols

Chitinase Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of this compound against the OfChi-h enzyme.

Materials:

  • This compound

  • Purified OfChi-h enzyme

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

  • Chromogenic or fluorogenic chitinase substrate (e.g., p-nitrophenyl β-D-N,N'-diacetylchitobiose)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in assay buffer).

  • Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed amount of OfChi-h enzyme to each well. Add the diluted this compound or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction: Add the chitinase substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a specific period, ensuring the reaction remains in the linear range.

  • Stop the reaction: Terminate the reaction by adding a stop solution (if required by the substrate manufacturer).

  • Measure the signal: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Insect Growth Inhibition Assay (In Vivo)

This protocol describes a method to evaluate the effect of this compound on the growth and development of Ostrinia furnacalis larvae.

Materials:

  • This compound

  • Ostrinia furnacalis larvae (e.g., 3rd instar)

  • Artificial diet for Ostrinia furnacalis

  • DMSO

  • Petri dishes or multi-well plates

Procedure:

  • Prepare the treated diet: Dissolve this compound in DMSO to create a stock solution. Add the stock solution to the molten artificial diet at various concentrations. Also, prepare a control diet containing only DMSO. Mix thoroughly.

  • Dispense the diet: Pour the diet into Petri dishes or the wells of a multi-well plate and allow it to solidify.

  • Introduce larvae: Place one larva in each Petri dish or well.

  • Incubation: Maintain the larvae under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, and a specific photoperiod).

  • Data collection: Monitor the larvae daily and record parameters such as larval weight, mortality, molting success, and time to pupation.

  • Data analysis: Analyze the collected data to determine the effect of different concentrations of this compound on larval growth and development.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock (in DMSO) mix_inhibitor Incorporate Inhibitor into Diet prep_inhibitor->mix_inhibitor prep_diet Prepare Artificial Diet prep_diet->mix_inhibitor control_diet Prepare Control Diet (DMSO only) prep_diet->control_diet place_larvae Place Larvae on Diet mix_inhibitor->place_larvae control_diet->place_larvae incubate Incubate under Controlled Conditions place_larvae->incubate observe Daily Observation incubate->observe collect_data Record Weight, Mortality, Molting Success observe->collect_data analyze Analyze Growth Inhibition Effects collect_data->analyze

Caption: Workflow for an insect growth inhibition assay using this compound.

References

Technical Support Center: OfChi-h Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing OfChi-h enzyme activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no OfChi-h enzyme activity?

A1: Low or no enzyme activity can stem from several factors:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure storage at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] It is always best to use a fresh aliquot of the enzyme for each experiment.[1]

  • Incorrect Assay Buffer pH: OfChi-h activity is highly dependent on pH. Verify that the pH of your assay buffer is within the optimal range for the specific enzyme being used.[1][2][3]

  • Suboptimal Substrate Concentration: If the substrate concentration is too low, the reaction rate will be minimal. It is important to determine the optimal substrate concentration (Km) for your enzyme.[1]

  • Presence of Inhibitors: Contaminants in the enzyme preparation or assay reagents can inhibit enzyme activity. The presence of certain metal ions or EDTA can affect activity.[3]

Q2: My results show high variability between replicates. What could be the cause?

A2: High variability in assay results can obscure the true effects of your experiment. Common causes include:

  • Inconsistent Pipetting: Ensure your pipettes are calibrated regularly. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[1]

  • Temperature Fluctuations: It is crucial to equilibrate all reagents to the reaction temperature before starting the assay.[1] Using a temperature-controlled plate reader or incubator can help maintain a consistent temperature.[1]

  • Edge Effects in Microplates: The outer wells of a microplate are more susceptible to evaporation and temperature changes. It is recommended to avoid using these wells for samples and instead fill them with buffer or water.[1]

  • Incomplete Mixing: Ensure thorough mixing of reaction components by pipetting up and down or using a plate shaker.[1]

Q3: How can I prepare a stable and effective colloidal chitin substrate?

A3: The preparation of the colloidal chitin substrate is critical for a successful assay. A standard method involves slowly dissolving chitin powder in concentrated hydrochloric acid with vigorous stirring.[4] The solution is then filtered and the chitin is precipitated by adding it to a large volume of cold water. The resulting colloidal chitin should be washed extensively with water until the pH is neutral and then resuspended in the assay buffer.[4] Store the colloidal chitin suspension at 4°C.[4]

Q4: What is the optimal pH and temperature for OfChi-h enzyme activity?

A4: The optimal pH and temperature for chitinase activity can vary depending on the source of the enzyme. Generally, fungal chitinases have an optimal pH range of 4.0 to 8.0 and an optimal temperature range of 40°C to 50°C.[5] However, some bacterial chitinases may have optimal activity at higher temperatures and pH values.[6][7][8] It is essential to determine the optimal conditions for your specific OfChi-h enzyme experimentally.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during OfChi-h enzyme activity assays.

Problem 1: Low or No Signal (Low Enzyme Activity)
Possible Cause Suggested Solution
Inactive Enzyme Use a fresh aliquot of enzyme. Verify proper storage conditions and avoid freeze-thaw cycles.[1]
Incorrect Buffer pH Prepare fresh buffer and verify the pH. Perform a pH profile experiment to determine the optimal pH for your enzyme.[1][3]
Suboptimal Substrate Concentration Titrate the substrate concentration to determine the optimal concentration (Km).[1]
Presence of Contaminants/Inhibitors If using crude enzyme preparations, consider adding a protease inhibitor cocktail.[1] Test for the presence of known inhibitors in your reagents.
Incorrect Incubation Time or Temperature Optimize the incubation time and temperature for your specific enzyme. Ensure the reaction kinetics are linear over the chosen time course.[1][8]
Problem 2: High Background Signal
Possible Cause Suggested Solution
Substrate Instability Prepare fresh substrate solution for each experiment. Some chromogenic substrates can hydrolyze spontaneously.[1] Include a "substrate only" control to measure spontaneous hydrolysis.
Contaminated Reagents Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
Non-enzymatic Reaction Run a control reaction without the enzyme to determine the extent of any non-enzymatic signal generation.
Problem 3: Inconsistent Results/High Variability
Possible Cause Suggested Solution
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[1]
Temperature Fluctuations Equilibrate all reagents to the reaction temperature before starting. Use a temperature-controlled instrument.[1]
Edge Effects Avoid using the outer wells of the microplate for critical samples.[1]
Incomplete Mixing Ensure thorough mixing of reagents in each well.[1]

Quantitative Data Summary

Table 1: Optimal Conditions for Chitinase Activity from Various Sources

Organism Source Optimal pH Optimal Temperature (°C) Reference
Trichoderma asperellum6.030[2]
Serratia marcescens XJ-018.032[6]
Stenotrophomonas maltophilia7.045[9]
Achromobacter xylosoxidans8.045[7]
Serratia marcescens B4A5.045[8]
Bacillus sp. Hu16.560[10]

Experimental Protocols

Protocol 1: Colorimetric Chitinase Activity Assay using DNS Method

This protocol measures the release of reducing sugars from the hydrolysis of colloidal chitin.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.0.[4]
  • Enzyme Solution: Prepare a stock solution of OfChi-h enzyme in the assay buffer.
  • Substrate Solution: 1% (w/v) colloidal chitin suspension in assay buffer.[4]
  • DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20ml of 2M NaOH in 80ml of distilled water and bring the final volume to 100ml.[4]

2. Assay Procedure:

  • In a microcentrifuge tube, add 250 µL of the colloidal chitin substrate.[4]
  • Add 125 µL of the enzyme solution (or buffer for the control).
  • Vortex gently to mix.
  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[4]
  • Stop the reaction by adding 500 µL of DNS reagent.[4]
  • Boil the tubes in a water bath for 10 minutes to allow for color development.[4]
  • Cool the tubes to room temperature.
  • Centrifuge the tubes at 5,000 x g for 5 minutes to pellet any remaining chitin.[4]
  • Transfer 200 µL of the supernatant to a 96-well plate.
  • Measure the absorbance at 540 nm using a microplate reader.[4]

3. Data Analysis:

  • Create a standard curve using known concentrations of N-acetyl-D-glucosamine (GlcNAc).
  • Determine the amount of reducing sugar produced in your samples by comparing their absorbance to the standard curve.[4]
  • Calculate the specific activity of the enzyme (Units/mg), where one unit is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the assay conditions.[6]

Visualizations

Troubleshooting_Workflow Start Start: Inconsistent or Unexpected Assay Results Check_Activity Is enzyme activity low or absent? Start->Check_Activity Check_Variability Is there high variability between replicates? Check_Activity->Check_Variability No Inactive_Enzyme Check for Inactive Enzyme: - Use fresh aliquot - Verify storage conditions - Avoid freeze-thaw cycles Check_Activity->Inactive_Enzyme Yes Check_Background Is the background signal high? Check_Variability->Check_Background No Pipetting Review Pipetting Technique: - Calibrate pipettes - Use reverse pipetting for viscous liquids Check_Variability->Pipetting Yes Substrate_Stability Check Substrate Stability: - Prepare fresh substrate - Run 'substrate only' control Check_Background->Substrate_Stability Yes Resolved Issue Resolved Check_Background->Resolved No Buffer_pH Verify Buffer pH: - Prepare fresh buffer - Confirm pH is optimal Inactive_Enzyme->Buffer_pH Substrate_Conc Optimize Substrate Conc.: - Titrate substrate to find Km Buffer_pH->Substrate_Conc Substrate_Conc->Resolved Temperature Ensure Temperature Stability: - Equilibrate reagents - Use temperature-controlled incubator Pipetting->Temperature Mixing Confirm Thorough Mixing: - Mix well by pipetting or shaking Temperature->Mixing Mixing->Resolved Reagent_Contam Assess Reagent Purity: - Use high-purity reagents Substrate_Stability->Reagent_Contam Reagent_Contam->Resolved Assay_Workflow Start Start: Prepare Reagents Setup_Reaction Set up Reaction: - Add substrate to tubes - Add enzyme solution Start->Setup_Reaction Incubate Incubate at Optimal Temperature Setup_Reaction->Incubate Stop_Reaction Stop Reaction with DNS Reagent Incubate->Stop_Reaction Develop_Color Develop Color by Boiling Stop_Reaction->Develop_Color Centrifuge Centrifuge to Pellet Chitin Develop_Color->Centrifuge Measure_Absorbance Measure Absorbance at 540 nm Centrifuge->Measure_Absorbance Analyze_Data Analyze Data: - Use standard curve - Calculate specific activity Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Synthesis of OfChi-h-IN-1 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of OfChi-h-IN-1 and its derivatives. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its synthesis a focus of research? A1: this compound is a potent inhibitor of chitinase h (OfChi-h), an enzyme found exclusively in lepidopteran insects and crucial for their molting process.[1][2] With a reported Ki value of 0.33 μM, it serves as a promising candidate for developing eco-friendly insect growth regulators.[3] The synthesis of its derivatives is a key area of research aimed at discovering novel and more effective pesticides for agricultural pest control.[4]

Q2: What chemical scaffolds are commonly used for OfChi-h inhibitors? A2: Research has identified several effective scaffolds. This compound itself is based on a triazolo-quinazolinone core.[3] Other potent derivatives include conformationally constrained tetracyclic compounds and azo-aminopyrimidine structures, which have shown high inhibitory activity against OfChi-h.[1][5]

Troubleshooting Guide

Q3: I am getting a very low yield during the final cyclization/condensation step. What are the common causes? A3: Low yields in heterocycle synthesis can stem from several factors:

  • Purity of Reactants: Ensure your precursor (e.g., the amine intermediate) is highly pure. Impurities can interfere with the reaction.

  • Reaction Conditions: The condensation reaction, for example using dimethylformamide dimethyl acetal (DMFDMA), is sensitive to temperature and moisture.[1] Ensure anhydrous conditions and optimize the reaction temperature and time.

  • Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products. Using a large excess of a reagent like DMFDMA (e.g., ~30 equivalents) has been reported to drive the reaction to completion.[1]

  • Product Degradation: The final products may be sensitive to prolonged heating or acidic/basic conditions during work-up. Minimize exposure to harsh conditions where possible.

Q4: My TLC shows multiple spots after the reaction. How can I effectively purify my target compound? A4: The presence of multiple spots indicates side products or unreacted starting materials.

  • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities and obtaining a high-purity compound.

  • Preparative HPLC: For difficult separations or to obtain very high purity material for biological assays, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.

Q5: The synthesized compound has poor solubility in common solvents for NMR and biological assays. What can I do? A5: Poor solubility is a common challenge with planar, heterocyclic molecules.

  • For NMR: Deuterated chloroform (CDCl3) and dimethyl sulfoxide (DMSO-d6) are common choices. If solubility is still an issue, gentle heating or sonication of the NMR tube may help. For some compounds, a few drops of trifluoroacetic acid (TFA-d) can aid dissolution, but be aware it will shift proton signals.

  • For Bioassays: A stock solution is typically prepared in 100% DMSO. Subsequent dilutions in aqueous buffer for the assay should be done carefully to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all samples, including controls.

Q6: How do I unambiguously confirm the structure of my final derivative? A6: A combination of spectroscopic techniques is essential for structural confirmation.

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the chemical structure and connectivity of atoms.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the confirmation of the elemental composition (molecular formula).[1]

  • Melting Point: A sharp and consistent melting point is a good indicator of purity for solid compounds.[1]

Experimental Protocols & Data

General Experimental Protocol: Synthesis of Tetracyclic OfChi-h Inhibitors (e.g., Compound 6a)

This protocol is adapted from the synthesis of related tetracyclic derivatives.[1]

Materials:

  • Precursor compound 5 (1.0 equivalent)

  • 1,1-dimethoxy-N,N-dimethylmethanamine (DMFDMA, approx. 30 equivalents)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a clean, dry round-bottom flask, add the precursor compound 5 (e.g., 0.5 mmol).

  • Add DMFDMA (e.g., 2.0 mL, ~15 mmol).

  • Attach a reflux condenser and heat the reaction mixture. The specific temperature and time will depend on the substrate and should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue using column chromatography or recrystallization to yield the final product.

  • Characterize the purified compound using NMR, HRMS, and melting point analysis.

Quantitative Data for Representative Derivatives

The following table summarizes data for synthesized tetracyclic derivatives as reported in the literature.[1]

Compound IDPhysical AppearanceYield (%)Melting Point (°C)
6fYellow solid59.1%303.9–305.1
6hYellow solid42.1%324.6–326.3

Visualizations

A general workflow for the synthesis and a troubleshooting guide for low product yield are presented below.

G General Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis cluster_result 4. Final Product A Precursor Compound B Add Reagents & Solvent A->B C Heat / Reflux Reaction Mixture B->C D Monitor Progress (TLC) C->D E Work-up & Purification (Column / Recrystallization) D->E F Structural Characterization (NMR, HRMS, M.p.) E->F G Purified this compound Derivative F->G

Caption: General workflow for the synthesis of this compound derivatives.

G Troubleshooting: Low Product Yield start Problem: Low or No Product Yield q1 Are starting materials pure and dry? start->q1 a1_no Action: Re-purify or re-dry starting materials. q1->a1_no No q2 Are reaction conditions (temp, time, atmosphere) optimal? q1->q2 Yes end Problem Resolved or Re-evaluate Synthetic Route a1_no->end a2_no Action: Optimize temperature, extend time, or ensure inert atmosphere. q2->a2_no No q3 Is product lost during work-up or purification? q2->q3 Yes a2_no->end a3_yes Action: Optimize extraction and chromatography conditions. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting flowchart for low product yield.

References

how to prevent degradation of OfChi-h-IN-1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of OfChi-h-IN-1 to minimize degradation in solution. The following information is based on general best practices for small molecule inhibitors and available data for this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, dimethyl sulfoxide (DMSO) is a common choice for many small molecule inhibitors due to its high solubilizing capacity. For aqueous-based assays, it is crucial to dilute the DMSO stock solution into your aqueous buffer. Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells or interfere with enzymatic assays. For a similar compound, Chitinase-IN-1, a solubility of 40 mg/mL in DMSO has been reported.[1]

Q2: What are the optimal storage conditions for this compound?

  • Solid Form: Store the lyophilized powder at -20°C for long-term stability (up to several years).[1]

  • In Solution (Stock Solution): Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to one year).[1]

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Avoid storing compounds in aqueous buffers for extended periods, as they are more susceptible to hydrolysis and microbial contamination.

Q3: My this compound solution has precipitated. What should I do?

Precipitation can occur if the solubility limit is exceeded in your working buffer. To redissolve the compound, you can try gentle warming (e.g., in a 37°C water bath) and sonication.[1] If precipitation persists, you may need to adjust the formulation by using a co-solvent such as PEG300 or Tween 80, or by lowering the final concentration of the compound.[1]

Q4: Is this compound sensitive to light or pH?

While specific data for this compound is not available, many complex organic molecules are sensitive to light and extreme pH conditions. It is a good practice to:

  • Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

  • Maintain a stable pH in your experimental buffer, typically within a physiological range (pH 6-8), unless your specific assay requires otherwise. Avoid highly acidic or basic conditions, which can catalyze hydrolysis of labile functional groups.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity over time Degradation of the compound in solution.Prepare fresh working solutions for each experiment. Aliquot and store stock solutions at -80°C. Perform a stability study to determine the compound's half-life in your specific experimental conditions.
Inconsistent experimental results Incomplete solubilization or precipitation of the compound. Repeated freeze-thaw cycles of the stock solution.Ensure the compound is fully dissolved before use. If necessary, use gentle warming or sonication. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
Color change of the solution Oxidation or other chemical degradation.Store solutions under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. Protect from light.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in your experimental buffer.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 100 µM in your aqueous experimental buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <1%).

  • Incubation:

    • Aliquot the 100 µM solution into multiple amber vials.

    • Incubate the vials at the desired temperature (e.g., room temperature, 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial and immediately freeze it at -80°C to stop any further degradation.

  • Analysis:

    • Once all time points are collected, analyze the samples by High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector.

    • Quantify the peak area of the parent this compound compound at each time point.

  • Data Interpretation:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) of the compound in your buffer, which is the time it takes for 50% of the compound to degrade.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solid This compound (Solid) prep_stock 10 mM Stock in DMSO prep_solid->prep_stock Dissolve prep_working 100 µM in Aqueous Buffer prep_stock->prep_working Dilute incubate Incubate at Desired Temperature prep_working->incubate timepoints Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->timepoints freeze Flash Freeze at -80°C timepoints->freeze hplc HPLC Analysis freeze->hplc quantify Quantify Peak Area hplc->quantify plot Plot % Remaining vs. Time quantify->plot halflife Calculate Half-life (t½) plot->halflife degradation_troubleshooting start Inconsistent or Reduced Activity check_solubility Is the compound fully dissolved? Any visible precipitate? start->check_solubility check_storage How was the stock solution stored? (Temp, Freeze-Thaw) check_solubility->check_storage Yes solubilize Action: Gentle warming and/or sonication. Consider co-solvents. check_solubility->solubilize No check_age Is the working solution fresh? check_storage->check_age Properly aliquot Action: Prepare single-use aliquots. Store at -80°C. check_storage->aliquot Improperly prepare_fresh Action: Always prepare working solutions fresh before each experiment. check_age->prepare_fresh No stability_study Further Investigation: Conduct a formal stability study (see protocol). check_age->stability_study Yes solubilize->check_storage aliquot->check_age prepare_fresh->stability_study

References

Technical Support Center: OfChi-h-IN-1 Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining molecular docking parameters for OfChi-h-IN-1, an inhibitor of Ostrinia furnacalis Chitinase h (OfChi-h).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is OfChi-h and why is it a target for inhibitors like this compound?

A: OfChi-h is a Chitinase h (Chi-h) enzyme from the destructive agricultural pest, the Asian corn borer (Ostrinia furnacalis).[1] Chitinases are essential for the molting process in insects. The loss of chitinase activity leads to severe exoskeletal defects and is lethal, making them promising targets for developing novel and eco-friendly pesticides.[1] OfChi-h is particularly interesting because it is exclusive to lepidopteran insects, suggesting that its inhibitors would have a targeted effect.[1]

Q2: What is the PDB code for the OfChi-h protein structure to be used in docking?

A: The recommended crystal structure of Ostrinia furnacalis Chitinase h (OfChi-h) for docking studies is PDB ID: 6JMN .[2][3][4] This structure is a complex of OfChi-h with an inhibitor, which provides a well-defined active site for docking simulations.[3][4]

Q3: What are the key active site residues of OfChi-h I should be aware of?

A: Molecular docking studies have shown that key interactions for inhibitors often involve the catalytic residue Glu308 . Other important residues that form the binding cleft include Tyr156 , Phe184 , Met381 , and Trp268 .[1] Successful docking poses should ideally show interactions, such as hydrogen bonds or hydrophobic contacts, with these residues.

Q4: Which molecular docking software is recommended for this system?

A: The original discovery and optimization of similar inhibitors successfully used the Schrödinger Suite (Glide) .[1] However, open-source software like AutoDock Vina is also a powerful and widely used alternative.[5] The choice depends on user familiarity and available computational resources. Both are reliable, but parameters and scoring functions are not directly comparable.[6][7]

Q5: How should I interpret the binding energy (docking score) from my results?

A: The binding energy, typically reported in kcal/mol, estimates the binding affinity between this compound and the OfChi-h protein.[8] A more negative score indicates a stronger predicted binding affinity.[9] It is crucial to use these scores for relative comparison (e.g., comparing different poses of this compound or comparing it to a known inhibitor) rather than as an absolute measure of binding strength.[10]

Q6: What is a "good" RMSD value after docking?

A: RMSD (Root Mean Square Deviation) measures the average distance between the atoms of the docked ligand pose and a reference pose (usually from a crystal structure). A lower RMSD value is better. Generally, an RMSD value of < 2.0 Å is considered a successful docking result, indicating the software has accurately reproduced the experimental binding mode.[9][11]

Part 2: Troubleshooting Guide

Problem 1: My docking scores are poor (close to zero or positive), or the inhibitor does not dock in the active site.

Possible Cause Troubleshooting Steps
Incorrect Protein Preparation Ensure all water molecules not involved in binding (e.g., beyond 5 Å from the active site) have been removed.[1][12] Add polar hydrogens and ensure correct protonation states for acidic/basic residues in the active site. Use a tool like PROPKA for pKa prediction.[1]
Incorrect Ligand Preparation Check that the 3D structure of this compound has been properly generated and energy minimized.[12] Ensure correct protonation states and formal charges are assigned.[13]
Poorly Defined Grid Box The grid box (search space) must encompass the entire active site.[14] For PDB 6JMN, define the grid box centered on the co-crystallized ligand. A typical size is a 20x20x20 Å cube, but verify it visually to ensure it covers key residues like Glu308.
Insufficient Sampling Increase the "exhaustiveness" parameter in AutoDock Vina or use a more rigorous docking precision mode (e.g., SP or XP instead of HTVS in Glide).[15] This allows the software to explore more possible conformations.

Problem 2: The docking pose looks sterically hindered or has unrealistic bond angles.

Possible Cause Troubleshooting Steps
High Energy Ligand Conformation The input ligand structure may be in a high-energy state. Perform a thorough energy minimization of the ligand using a suitable force field (e.g., OPLS3, MMFF94) before docking.[1][13]
Clashes with the Receptor After docking, perform a post-docking energy minimization of the ligand-protein complex. This can help relax any steric clashes and refine the interactions.[1]
Incorrect Rotatable Bond Definition For flexible docking, ensure that the rotatable bonds in this compound are correctly defined. Most software detects these automatically, but it's good practice to verify them.[13][14]

Problem 3: The docking results are not reproducible or consistent.

Possible Cause Troubleshooting Steps
Stochastic Nature of Algorithms Docking algorithms have a random component. To ensure reproducibility, set the "random seed" to a specific integer value. Run multiple independent docking jobs and cluster the results to find the most consistent binding poses.[16]
Overly Flexible Ligand If the ligand has too many rotatable bonds, it can be difficult for the algorithm to converge on a single best pose. Consider locking some bonds, such as those in rigid ring systems, to reduce the conformational search space.[13]
Receptor Flexibility Not Considered By default, the receptor is treated as rigid. If the active site is known to be flexible, consider using induced-fit docking (IFD) or allowing key side chains in the active site to move during the simulation.

Part 3: Experimental Protocols & Data

Protocol: Standard Molecular Docking Workflow for this compound

This protocol provides a generalized workflow applicable to most docking software.

  • Protein Preparation (Receptor):

    • Download the crystal structure of OfChi-h (PDB: 6JMN) from the RCSB PDB database.

    • Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, AutoDock Tools).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands/ions.

    • Add hydrogen atoms, assign bond orders, and fill in any missing side chains or loops.

    • Perform a restrained energy minimization on the protein structure to relieve steric clashes, typically using a force field like OPLS3 or AMBER.[1]

  • Ligand Preparation (this compound):

    • Obtain or draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation.

    • Assign correct bond orders and protonation states (e.g., at physiological pH 7.4).

    • Perform a thorough energy minimization of the 3D structure using a suitable force field.

  • Grid Generation and Docking:

    • Define the active site by selecting the co-crystallized ligand from the original PDB file or by selecting key residues (Glu308, Tyr156, Phe184, etc.).

    • Generate the docking grid box, ensuring it is centered on and completely encloses the defined active site (e.g., a 20 Å cube).

    • Configure the docking parameters (see Table 1 for examples). For initial runs, standard precision is sufficient.

    • Launch the docking simulation.

  • Post-Docking Analysis:

    • Analyze the output poses. The results are typically ranked by binding energy.

    • Visually inspect the top-ranked poses. Check for key interactions with active site residues (e.g., hydrogen bond with Glu308).

    • Calculate the RMSD of the best pose relative to the crystallographic ligand in 6JMN to validate the protocol. An RMSD < 2.0 Å is ideal.

Data Presentation: Docking Parameter Comparison

The following table provides a comparison of typical parameters for two common docking programs. Note that scoring functions are different and results are not directly comparable.

Table 1: Example Docking Parameters for Schrödinger Glide vs. AutoDock Vina

Parameter Schrödinger Glide (XP Mode) AutoDock Vina Description
Precision Mode Extra Precision (XP) N/A Defines the rigor of the search algorithm.
Grid Center Determined by co-crystallized ligand center_x, center_y, center_z Coordinates defining the center of the search space.
Grid Size Innerbox: 10x10x10 Å, Outerbox: determined by ligand size size_x, size_y, size_z (e.g., 20, 20, 20) Dimensions of the search space in Angstroms.
Exhaustiveness N/A (handled by precision mode) 8 (default), can be increased (e.g., 16, 32) Controls the amount of computational effort for sampling.
Scoring Function GlideScore XP Vina empirical scoring function Algorithm used to estimate binding affinity.[17]

| Output Poses | User-defined (e.g., 10) | num_modes (default 9) | The number of distinct binding poses to generate. |

Data Presentation: Interpreting Binding Affinity

Table 2: General Interpretation of Docking Binding Affinity Scores

Binding Affinity (kcal/mol) Predicted Binding Strength Interpretation
< -10 Very Strong High potential for being a potent inhibitor.
-8 to -10 Strong Good candidate for further investigation.
-6 to -8 Moderate Reasonable binding; may require optimization.
> -5 Weak / Unlikely Binder Low probability of significant inhibitory activity.

Note: These values are general guidelines. The relative ranking of compounds within the same study is more important than the absolute values.

Part 4: Visualizations

Caption: A standard workflow for molecular docking of this compound.

G Start Poor Docking Results (Low Score / Wrong Pose) CheckProtein Check Receptor Prep: - Hydrogens added? - Waters removed? - Correct protonation? Start->CheckProtein CheckLigand Check Ligand Prep: - Minimized? - Correct charges? CheckProtein->CheckLigand Prep OK FixProtein Action: Re-run protein preparation protocol. CheckProtein->FixProtein Error Found CheckGrid Check Grid Box: - Centered on active site? - Large enough? CheckLigand->CheckGrid Prep OK FixLigand Action: Re-minimize ligand structure. CheckLigand->FixLigand Error Found IncreaseSampling Increase Sampling: - Higher exhaustiveness? - Use XP/SP mode? CheckGrid->IncreaseSampling Grid OK FixGrid Action: Redefine grid box visually. CheckGrid->FixGrid Error Found FixSampling Action: Re-run docking with higher precision. IncreaseSampling->FixSampling Yes End Re-analyze Results IncreaseSampling->End No FixProtein->End FixLigand->End FixGrid->End FixSampling->End

Caption: A troubleshooting flowchart for common molecular docking issues.

References

Technical Support Center: OfChi-h-IN-1 Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of OfChi-h-IN-1, a potent triazolo-quinazolinone derivative. Our aim is to help you diagnose and resolve issues leading to low reaction yields and other synthetic difficulties.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the triazolo-quinazolinone core of this compound?

A common and efficient method for synthesizing the triazolo-quinazolinone scaffold is a one-pot, multi-component reaction. This typically involves the condensation of an aromatic aldehyde, a β-dicarbonyl compound (such as dimedone or ethyl acetoacetate), and 3-amino-1,2,4-triazole.[1] This approach is favored for its atom economy, reduced number of purification steps, and often results in good to excellent yields under optimized conditions.[1]

Q2: My overall yield for the synthesis is consistently low. What are the most critical steps to investigate?

Low overall yields in multi-step syntheses can often be traced back to one or two problematic steps. For a triazolo-quinazolinone synthesis, the most critical stages to scrutinize are:

  • The initial condensation and cyclization: The formation of the core heterocyclic structure is paramount. Suboptimal conditions here will have a significant negative impact on the overall yield.

  • Purification steps: Significant product loss can occur during workup and purification. Recrystallization and column chromatography should be optimized to minimize such losses.

  • Side reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield of the desired product.

Q3: I am observing a complex mixture of products by TLC/LC-MS analysis. What could be the cause?

A complex product mixture often points to several potential issues:

  • Purity of starting materials: Impurities in the reactants can lead to the formation of undesired side products.

  • Reaction temperature: The reaction may be running at too high a temperature, causing decomposition of the starting materials or the desired product.

  • Incorrect stoichiometry: Using incorrect molar ratios of reactants can lead to the formation of various intermediates and byproducts.

  • Presence of moisture or air: Some reactions are sensitive to atmospheric moisture and oxygen, which can lead to unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Yield in the One-Pot Synthesis of the Triazolo-Quinazolinone Core

Potential Causes and Solutions

Potential Cause Suggested Action Rationale
Suboptimal Catalyst Screen different acid or Lewis acid catalysts (e.g., CAN, acetic acid).[1][2]The choice of catalyst can significantly influence the reaction rate and yield. Some reactions may require a specific catalyst for optimal performance.
Incorrect Reaction Temperature Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.Temperature control is crucial. Too low a temperature may result in an incomplete reaction, while too high a temperature can lead to decomposition and side product formation.
Inappropriate Solvent Test a range of solvents with varying polarities (e.g., acetonitrile, ethanol, acetic acid).[1][2]The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism and rate.
Insufficient Reaction Time Monitor the reaction over a longer period to ensure it has reached completion.Some condensation and cyclization reactions can be slow. Prematurely stopping the reaction will result in a low yield.
Impure Reactants Ensure all starting materials (aldehyde, β-dicarbonyl, 3-amino-1,2,4-triazole) are pure and dry.Impurities can inhibit the catalyst or participate in side reactions, reducing the yield of the desired product.
Issue 2: Difficulty in Product Purification and Isolation

Potential Causes and Solutions

Potential Cause Suggested Action Rationale
Product Precipitation Issues After the reaction, cool the mixture to room temperature or in an ice bath to induce precipitation. If the product is soluble, carefully add a non-solvent to precipitate it.Ensuring complete precipitation of the product from the reaction mixture is key to maximizing the isolated yield.
Losses During Filtration Use appropriately sized filter paper and wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving the product.Mechanical losses during the filtration and washing steps can significantly reduce the final yield.
Challenges with Column Chromatography If purification by column chromatography is necessary, select an appropriate solvent system through TLC analysis to ensure good separation of the product from impurities.Poor separation on the column can lead to impure fractions and loss of product.
Product Oiling Out If the product "oils out" instead of crystallizing, try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.Oiling out prevents the formation of a pure, crystalline solid and can trap impurities.

Experimental Protocols

General Protocol for One-Pot Synthesis of a Triazolo-Quinazolinone Derivative

This protocol is a generalized procedure based on common methods for synthesizing triazolo-quinazolinone derivatives.[1][2] Researchers should optimize the specific conditions for their particular substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (e.g., dimedone, 1.0 mmol), and 3-amino-1,2,4-triazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile or acetic acid, 5-10 mL).

  • Catalyst Addition: Add the catalyst (e.g., ceric ammonium nitrate (CAN), 10 mol%[1], or a few drops of glacial acetic acid[2]) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 50-60 °C or reflux) for the required time (typically 1-6 hours).[1][2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum. If no precipitate forms, the solvent may need to be removed under reduced pressure, followed by purification of the residue.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reagents Assess Reagent and Solvent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_workup Review Workup and Purification Procedure start->check_workup purify_reagents Purify Reagents/ Use Dry Solvents check_reagents->purify_reagents Impure optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal modify_workup Modify Isolation/ Purification Method check_workup->modify_workup Losses Detected success Improved Yield purify_reagents->success optimize_conditions->success modify_workup->success

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product aldehyde Aromatic Aldehyde reaction Condensation & Cyclization [Catalyst, Solvent, Heat] aldehyde->reaction dimedone Dimedone dimedone->reaction triazole 3-Amino-1,2,4-triazole triazole->reaction product Triazolo-Quinazolinone Core reaction->product

Caption: A simplified diagram of a one-pot synthesis for a triazolo-quinazolinone core.

References

Validation & Comparative

Validating the Inhibitory Effect of OfChi-h-IN-1 on OfChi-h: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and pest management, the identification and validation of potent and selective enzyme inhibitors are of paramount importance. This guide provides a comprehensive comparison of OfChi-h-IN-1, a potent inhibitor of the insect chitinase OfChi-h, with other known inhibitors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of experimental workflows and the role of OfChi-h in the insect molting process.

Performance Comparison of OfChi-h Inhibitors

The efficacy of a chitinase inhibitor is primarily determined by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the inhibitory activities of this compound and other selected compounds against OfChi-h, a chitinase from the Asian corn borer, Ostrinia furnacalis.

InhibitorTypeTarget EnzymeKᵢ (nM)% InhibitionNotes
This compound Triazolo-quinazolinone DerivativeOfChi-h330[1]-Potent inhibitor with demonstrated insecticidal activity.[1]
TMG-(GlcNAc)₄Substrate AnalogOfChi-h-95% at 10 µM[2]A potent inhibitor that leads to severe pupation defects in O. furnacalis.[2]
AAP4Azo-aminopyrimidineOfChi-h29.3[3][4]-A potent multitarget inhibitor also targeting OfHex1.[3][4]
AAP16Azo-aminopyrimidineOfChi-h32.4[3][4]-Another potent multitarget inhibitor of OfChi-h and OfHex1.[3][4]
Compound 8fAzo-aminopyrimidineOfChi-h64.7[5]-Shows higher insecticidal activity than hexaflumuron.[5]
Compound 10aAzo-aminopyrimidineOfChi-h19.4[6][7]-Exhibits greater insecticidal activity than diflubenzuron and chlorbenzuron.[6]
Compound 6aTetracyclic CompoundOfChi-h58[3][8]-A novel, potent inhibitor developed through a conformational restriction strategy.[8]

Experimental Protocols

Accurate and reproducible experimental design is crucial for validating the inhibitory effect of a compound. The following section provides a detailed methodology for a common in vitro chitinase inhibition assay.

Fluorometric Chitinase Activity Assay

This assay is a sensitive method for determining the inhibitory potency of compounds against chitinase by measuring the fluorescence of a product released from a fluorogenic substrate.

Materials:

  • Purified recombinant OfChi-h enzyme

  • This compound and other test inhibitors

  • Assay Buffer: 50 mM sodium phosphate, pH 6.0

  • Substrate: 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside)

  • Stop Solution: 0.5 M sodium carbonate, pH 10.5

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer. A final concentration of dimethyl sulfoxide (DMSO) should be kept below 1% to avoid enzyme inhibition.

  • Enzyme Preparation: Prepare a working solution of OfChi-h in cold assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add 50 µL of each inhibitor dilution. For the positive control (no inhibition) and blank (no enzyme), add 50 µL of assay buffer with the same concentration of DMSO.

  • Enzyme Addition: Add 50 µL of the OfChi-h solution to all wells except for the blank.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of the 4-MU-chitobioside substrate in the assay buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

  • Incubation: Immediately mix the plate and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, can be determined by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be subsequently calculated using the Cheng-Prusoff equation, especially for competitive inhibitors.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex experimental workflows and biological processes. Below are Graphviz-generated diagrams for the validation workflow of an OfChi-h inhibitor and the role of OfChi-h in the insect molting process.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Prepare Inhibitor Stock Solutions (this compound & Comparators) plate_setup Set up 96-well plate with Inhibitor Dilutions inhibitor_prep->plate_setup enzyme_prep Prepare OfChi-h Enzyme Solution pre_incubation Add Enzyme and Pre-incubate enzyme_prep->pre_incubation substrate_prep Prepare 4-MU-chitobioside Substrate Solution reaction Initiate Reaction with Substrate and Incubate substrate_prep->reaction plate_setup->pre_incubation pre_incubation->reaction termination Stop Reaction reaction->termination measurement Measure Fluorescence termination->measurement calculation Calculate % Inhibition measurement->calculation ic50_ki Determine IC50 and Ki values calculation->ic50_ki G cluster_molting Insect Molting Process cluster_inhibition Inhibition by this compound Old_Cuticle Old Cuticle (Chitin Matrix) Molting_Fluid Molting Fluid Secretion Old_Cuticle->Molting_Fluid OfChi_h_Release OfChi-h Release into Molting Fluid Molting_Fluid->OfChi_h_Release Chitin_Degradation Chitin Degradation OfChi_h_Release->Chitin_Degradation Inhibition Inhibition of OfChi-h Activity New_Cuticle New Cuticle Formation Chitin_Degradation->New_Cuticle Molting_Failure Molting Failure & Insect Death Ecdysis Ecdysis (Shedding of Old Cuticle) New_Cuticle->Ecdysis OfChi_h_IN_1 This compound OfChi_h_IN_1->Inhibition Inhibition->Chitin_Degradation Inhibition->Molting_Failure

References

Comparative Analysis of OfChi-h-IN-1 and Hexaflumuron for Insect Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Potent Insect Growth Regulators

The development of targeted and effective insect control agents is a cornerstone of agricultural and public health research. This guide provides a detailed comparative analysis of two such agents: OfChi-h-IN-1, a novel chitinase inhibitor, and Hexaflumuron, a widely used chitin synthesis inhibitor. This analysis is based on available scientific literature and presents a side-by-side examination of their mechanisms of action, reported efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound and Hexaflumuron both disrupt the vital process of chitin metabolism in insects, but at different stages. Hexaflumuron, an established insect growth regulator (IGR), inhibits the synthesis of chitin, a key component of the insect exoskeleton.[1] This disruption of the molting process is a slow-acting mechanism that leads to the death of the insect.[1] In contrast, this compound is a potent inhibitor of OfChi-h, a specific chitinase enzyme crucial for the degradation and remodeling of the old cuticle during molting in certain insects like Ostrinia furnacalis. While direct, publicly available quantitative comparisons are limited, one study reports that this compound exhibits higher insecticidal activity against Ostrinia nubilalis larvae than Hexaflumuron.

Mechanism of Action

This compound: Inhibition of Chitinase

This compound is a potent and specific inhibitor of the chitinase enzyme OfChi-h, with a reported Ki value of 0.33 μM. Chitinases are enzymes that break down chitin, a process essential for the shedding of the old exoskeleton during molting. By inhibiting OfChi-h, this compound prevents the proper degradation of the old cuticle, leading to molting failure and ultimately, the death of the insect. This targeted approach, focusing on a specific enzyme in the chitin degradation pathway, presents a promising avenue for the development of selective insecticides.

Hexaflumuron: Inhibition of Chitin Synthesis

Hexaflumuron belongs to the benzoylurea class of insecticides and acts as a chitin synthesis inhibitor.[1] It interferes with the polymerization of N-acetylglucosamine into chitin chains, a fundamental step in the formation of the insect's exoskeleton.[1] As a result, insects exposed to Hexaflumuron are unable to form a new, functional cuticle during molting. This leads to a failure in ecdysis (the shedding of the old cuticle), resulting in mortality. Its slow-acting nature is a key feature, particularly in social insects like termites, as it allows for the transfer of the toxicant throughout the colony before its lethal effects are manifested.[1]

Data Presentation: A Comparative Overview

Direct quantitative comparisons of this compound and Hexaflumuron from a single, publicly available study are not available in the reviewed literature. However, data from various studies on their individual efficacy are summarized below. It is important to note that the target species and experimental conditions differ, which precludes a direct, definitive comparison of potency.

Table 1: Inhibitory and Insecticidal Activity Data

CompoundTargetMetricValueReference
This compoundOfChi-h (enzyme)Ki0.33 μM
HexaflumuronPlutella xylostella (larvae)LC501.48 mg/L[2]
HexaflumuronOstrinia nubilalis (larvae)-Reported ovicidal and larvicidal effects[3]

Note: The claim of higher insecticidal activity of this compound compared to Hexaflumuron against Ostrinia nubilalis is noted in the literature, but specific LC50 values from a direct comparative study were not found in the publicly available search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of this compound and Hexaflumuron.

Insecticidal Bioassay Protocol (Leaf Dip Method for Ostrinia nubilalis)

This protocol is a representative method for assessing the insecticidal activity of a compound against lepidopteran larvae.

1. Insect Rearing:

  • Ostrinia nubilalis larvae are reared on an artificial diet in a controlled environment (e.g., 25±1°C, 60±5% relative humidity, 16:8 h light:dark photoperiod).

2. Preparation of Test Solutions:

  • The test compound (this compound or Hexaflumuron) is dissolved in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution.

  • A series of dilutions are prepared from the stock solution using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coating of the leaves.

3. Bioassay Procedure:

  • Fresh, untreated corn leaves are cut into discs of a uniform size.

  • Each leaf disc is dipped into a test solution for a standardized time (e.g., 10 seconds) with gentle agitation.

  • Control leaf discs are dipped in the solvent-surfactant solution without the test compound.

  • The treated leaf discs are allowed to air dry.

  • Individual, pre-weighed third-instar larvae are placed in separate petri dishes containing a treated leaf disc.

  • The petri dishes are maintained in the same controlled environment as the insect rearing.

4. Data Collection and Analysis:

  • Larval mortality is assessed at regular intervals (e.g., 24, 48, 72, and 96 hours) after the initial exposure.

  • A larva is considered dead if it does not move when prodded with a fine brush.

  • The lethal concentration 50 (LC50), the concentration that causes 50% mortality of the test population, is calculated using probit analysis.

Chitinase Inhibition Assay Protocol

This protocol outlines a method to determine the inhibitory activity of a compound against a specific chitinase enzyme.

1. Enzyme Preparation:

  • The target chitinase (e.g., recombinant OfChi-h) is expressed and purified using standard biochemical techniques.

  • The concentration of the purified enzyme is determined.

2. Assay Procedure:

  • The assay is performed in a 96-well microplate format.

  • Each well contains a reaction mixture consisting of a buffer solution (e.g., sodium acetate buffer, pH 5.0), the purified chitinase enzyme, and the test inhibitor (this compound) at various concentrations.

  • A control group without the inhibitor is included.

  • The reaction is initiated by adding a chromogenic or fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).

  • The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

3. Data Measurement and Analysis:

  • The product of the enzymatic reaction is measured using a microplate reader (e.g., fluorescence at an excitation/emission of 360/450 nm).

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

  • The inhibition constant (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics.

Chitin Synthesis Inhibition Assay Protocol

This protocol describes a method to assess the effect of a compound on chitin synthesis in an insect cell-free system.

1. Preparation of Microsomal Fraction:

  • Tissues rich in chitin synthase (e.g., insect integument) are dissected and homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet cell debris, and the supernatant is further centrifuged at high speed to isolate the microsomal fraction, which contains chitin synthase.

2. Chitin Synthesis Assay:

  • The assay is conducted in a reaction mixture containing the microsomal fraction, a buffer, magnesium chloride, and the substrate UDP-N-acetyl-D-[U-¹⁴C]glucosamine.

  • The test compound (Hexaflumuron) is added to the reaction mixture at various concentrations.

  • A control group without the inhibitor is included.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a set time.

3. Measurement of Chitin Synthesis:

  • The reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated and collected on a filter.

  • The radioactivity of the precipitated chitin on the filter is measured using a scintillation counter.

4. Data Analysis:

  • The amount of chitin synthesized is proportional to the measured radioactivity.

  • The percentage of inhibition of chitin synthesis is calculated for each concentration of the test compound relative to the control.

  • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in chitin synthesis, is determined.

Mandatory Visualizations

G cluster_synthesis Chitin Synthesis Pathway cluster_degradation Chitin Degradation Pathway (Molting) UDP-N-acetylglucosamine UDP-N-acetylglucosamine Chitin Synthase Chitin Synthase UDP-N-acetylglucosamine->Chitin Synthase Substrate Chitin Polymer Chitin Polymer Chitin Synthase->Chitin Polymer Polymerization New Exoskeleton Formation New Exoskeleton Formation Chitin Polymer->New Exoskeleton Formation Hexaflumuron Hexaflumuron Hexaflumuron->Chitin Synthase Inhibits Old Exoskeleton (Chitin) Old Exoskeleton (Chitin) OfChi-h (Chitinase) OfChi-h (Chitinase) Old Exoskeleton (Chitin)->OfChi-h (Chitinase) Substrate Chitin Oligomers Chitin Oligomers OfChi-h (Chitinase)->Chitin Oligomers Hydrolysis Cuticle Remodeling Cuticle Remodeling Chitin Oligomers->Cuticle Remodeling This compound This compound This compound->OfChi-h (Chitinase) Inhibits Successful Molting Successful Molting New Exoskeleton Formation->Successful Molting Cuticle Remodeling->Successful Molting

Caption: Signaling pathways of chitin metabolism and points of inhibition.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Insect Rearing (O. nubilalis) C Prepare Leaf Discs A->C B Prepare Test Solutions (this compound & Hexaflumuron) D Leaf Dip Treatment B->D C->D E Larval Exposure D->E F Mortality Assessment E->F G LC50 Calculation (Probit Analysis) F->G

Caption: Experimental workflow for insecticidal bioassay.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Purify Chitinase (e.g., OfChi-h) D Reaction Incubation (Enzyme + Inhibitor + Substrate) A->D B Prepare Inhibitor Solutions (this compound) B->D C Prepare Substrate C->D E Measure Product Formation D->E F Calculate % Inhibition E->F G Determine IC50 / Ki F->G

Caption: Experimental workflow for chitinase inhibition assay.

References

A Comparative Guide to OfChi-h-IN-1 and Other Chitinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chitinase inhibitor OfChi-h-IN-1 against other notable alternatives. The content herein is supported by experimental data to facilitate informed decisions in the pursuit of novel insecticides and therapeutics.

Chitinases are enzymes that catalyze the hydrolysis of chitin, a vital structural component of insect exoskeletons and fungal cell walls.[1] Their inhibition presents a targeted approach for pest management and the development of antifungal agents.[2] OfChi-h, a specific chitinase found in the agricultural pest Ostrinia furnacalis (the Asian corn borer), has emerged as a promising target for selective insecticides.[3][4] This guide focuses on this compound, a potent inhibitor of OfChi-h, and compares its performance with other well-documented chitinase inhibitors.[5]

Quantitative Comparison of Chitinase Inhibitors

The efficacy of chitinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates greater potency. The following tables summarize the available quantitative data for this compound and a selection of other chitinase inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific chitinase enzymes used in different studies.

Table 1: Inhibitory Activity against Ostrinia furnacalis Chitinase h (OfChi-h)

InhibitorTypeKi (µM)IC50 (µM)Reference(s)
This compoundTriazolo-quinazolinone derivative0.33-[5]
Compound 8cNaphthylimide derivative-0.00151[3]
Anacardic acidNatural product0.48-[4]
Di(2-ethylhexyl) phthalate (DEHP)Natural product1.42-[4]
Chitinase-IN-4Azo-aminopyrimidine derivative0.06470.1[6]

Table 2: Inhibitory Activity of Other Notable Chitinase Inhibitors against Various Insect Chitinases

InhibitorTarget Enzyme/OrganismTypeKi (µM)IC50 (µM)Reference(s)
AllosamidinBombyx mori chitinaseNatural product (pseudotrisaccharide)-0.35[7]
Lucilia cuprina chitinase-0.0023 (at 37°C)[8]
Spodoptera litura chitinase-0.2[9]
ArgifinLucilia cuprina chitinaseNatural product (cyclic pentapeptide)-3.7 (at 37°C)[8][10]
Serratia marcescens chitinase B336.4
ArgadinLucilia cuprina chitinaseNatural product (cyclic pentapeptide)-0.15 (at 37°C)[11]
Bisdionin CAspergillus fumigatus chitinase B1Synthetic-0.20[12]
Bisdionin FHuman Acidic Mammalian Chitinase (AMCase)Synthetic0.420.92[13]

Mechanism of Action and Signaling Pathways

Many chitinase inhibitors, including the well-studied allosamidin and the cyclic peptides argifin and argadin, act as competitive inhibitors.[1][14] They possess molecular structures that mimic the natural substrate, chitin, allowing them to bind to the active site of the chitinase and block the hydrolysis of chitin.[2]

Inhibition of chitinase activity in insects leads to a disruption of the molting process, which is critical for their growth and development.[9] This disruption has been shown to interfere with the ecdysteroid signaling pathway.[9] Ecdysteroids are steroid hormones that regulate molting.[9] Chitinase inhibition can lead to an over-accumulation of ecdysone, a key ecdysteroid, and the upregulation of the transcription factor Broad Complex Z4 (Br-Z4), ultimately causing developmental arrest and mortality.[9]

Chitinase Inhibition Signaling Pathway inhibitor Chitinase Inhibitor (e.g., this compound) chitinase Chitinase (e.g., OfChi-h) inhibitor->chitinase chitin_degradation Chitin Degradation chitinase->chitin_degradation Catalyzes ecdysteroid Ecdysteroid Signaling chitinase->ecdysteroid Feedback Loop Disruption molting Normal Molting chitin_degradation->molting molting->ecdysteroid br_z4 Broad Complex Z4 (Br-Z4) Upregulation ecdysteroid->br_z4 ecdysone Ecdysone Over-accumulation ecdysteroid->ecdysone developmental_arrest Developmental Arrest & Mortality br_z4->developmental_arrest ecdysone->developmental_arrest

Simplified signaling pathway of chitinase inhibition in insects.

Experimental Protocols

Accurate and reproducible assessment of chitinase inhibitors is crucial for their development. Below are detailed methodologies for key experiments.

Fluorometric Chitinase Inhibition Assay

This is a highly sensitive method for determining chitinase activity and the inhibitory effects of compounds.

Materials:

  • Purified chitinase (e.g., recombinant OfChi-h)

  • Chitinase inhibitor (e.g., this compound)

  • Fluorogenic substrate: 4-Methylumbelliferyl N,N’-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)2)

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0

  • Stop Solution: 0.5 M Sodium Carbonate

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare serial dilutions of the chitinase inhibitor in the assay buffer.

  • In a 96-well black microplate, add the desired concentrations of the inhibitor. Include a control well with no inhibitor.

  • Add a fixed amount of the chitinase enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the 4-MU-(GlcNAc)2 substrate to each well.

  • Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding the Stop Solution to each well.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometric plate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence in the wells with the inhibitor to the control wells without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Colorimetric Chitinase Inhibition Assay (DNS Method)

This method quantifies the reducing sugars released from the hydrolysis of colloidal chitin.

Materials:

  • Purified chitinase

  • Colloidal chitin (1% w/v)

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.0

  • Chitinase inhibitor

  • Dinitrosalicylic acid (DNS) reagent

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the chitinase inhibitor.

  • In microcentrifuge tubes, pre-incubate the chitinase enzyme with each concentration of the inhibitor for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the colloidal chitin suspension to each tube.

  • Incubate the mixture at 37°C for 60 minutes with gentle shaking.

  • Stop the reaction by adding the DNS reagent to each tube.

  • Heat the tubes in a boiling water bath for 10 minutes to allow for color development.

  • Cool the tubes to room temperature and centrifuge to pellet any remaining insoluble chitin.

  • Measure the absorbance of the supernatant at 540 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control.

Experimental Workflow for Chitinase Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) plate_setup Set up 96-well plate with inhibitor dilutions reagent_prep->plate_setup add_enzyme Add Enzyme & Pre-incubate plate_setup->add_enzyme add_substrate Add Substrate & Incubate add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure_signal Measure Signal (Fluorescence or Absorbance) stop_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50/Ki calculate_inhibition->determine_ic50

A generalized workflow for screening chitinase inhibitors.

Conclusion

This compound is a potent inhibitor of the insect chitinase OfChi-h, demonstrating its potential as a lead compound for the development of targeted insecticides. When compared to other chitinase inhibitors, the landscape is diverse, with natural products like allosamidin and argadin showing broad-spectrum and high potency, while synthetic compounds offer opportunities for tailored specificity and novel scaffolds. The choice of inhibitor will ultimately depend on the specific research application, whether it be for broad-spectrum pest control or for the development of highly selective therapeutic agents. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these and other chitinase inhibitors.

References

Comparative Analysis of OfChi-h-IN-1: A Potent Lepidopteran Chitinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Cross-Reactivity and Specificity of the Chitinase Inhibitor OfChi-h-IN-1.

This compound, a novel triazolo-quinazolinone derivative, has emerged as a highly potent inhibitor of OfChi-h, a chitinase exclusive to lepidopteran insects.[1][2] With a Ki value of 0.33 μM against OfChi-h from the Asian corn borer, Ostrinia furnacalis, this inhibitor presents a promising avenue for the development of targeted pest control agents.[1][2][3] This guide provides a comprehensive comparison of this compound with other chitinase inhibitors, details the experimental protocols for assessing its activity, and visualizes key experimental and logical workflows.

Quantitative Comparison of Chitinase Inhibitor Activity

A direct comparative analysis of this compound's cross-reactivity against chitinases from diverse insect orders is limited by the currently available public data. The primary research has focused on its high efficacy against its target lepidopteran chitinase. To provide a useful comparison, this table includes data for this compound alongside other known chitinase inhibitors, illustrating the range of potencies and specificities observed in this class of enzymes.

InhibitorTarget ChitinaseInsect SpeciesInsect OrderInhibitory Constant (Ki)IC50
This compound (TQ19) OfChi-h Ostrinia furnacalis Lepidoptera 0.33 µM [1][2]-
Allosamidin-Bombyx mori (Silkworm)Lepidoptera-~1 µM
-Manduca sexta (Tobacco hornworm)Lepidoptera-~20 nM
-Spodoptera frugiperda (Fall armyworm)Lepidoptera-~10 nM
-Tribolium castaneum (Red flour beetle)Coleoptera-~10 µM
-Drosophila melanogaster (Fruit fly)Diptera-~100 µM
Cyclopentapeptide Inhibitors (Argifin, Argadin)-Various Insects-nM range-

Note: The lack of comprehensive cross-reactivity data for this compound is a notable gap in the current literature and highlights a key area for future research. The provided data for Allosamidin and cyclopentapeptide inhibitors is illustrative of how inhibitor potency can vary significantly across different insect orders.

Experimental Protocols

Accurate assessment of chitinase inhibition is fundamental to understanding inhibitor specificity and potency. Below are detailed methodologies for key experiments.

Protocol 1: Recombinant Chitinase Expression and Purification
  • Gene Cloning: The open reading frame of the target chitinase gene is amplified by PCR and cloned into a suitable expression vector (e.g., pET-28a(+) for E. coli expression or pFastBac for baculovirus-mediated insect cell expression).

  • Protein Expression:

    • E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific cell density, followed by incubation at a reduced temperature to enhance protein solubility.

    • Insect Cells: Recombinant bacmids are generated and used to transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells). The resulting recombinant baculovirus is then used to infect larger scale cultures for protein production.

  • Purification:

    • Cells are harvested by centrifugation and lysed.

    • The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Further purification can be achieved through size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

    • Protein concentration is determined using a standard method, such as the Bradford assay.

Protocol 2: In Vitro Chitinase Inhibition Assay (Fluorometric)

This assay measures the enzymatic activity of chitinase by monitoring the cleavage of a fluorogenic substrate.

  • Reagents:

    • Purified recombinant chitinase.

    • Fluorogenic substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG), 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-(GlcNAc)2), or 4-Methylumbelliferyl N,N',N''-triacetyl-β-D-chitotrioside (4-MU-(GlcNAc)3).

    • Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 6.0.

    • Inhibitor stock solution (e.g., this compound dissolved in DMSO).

    • Stop Solution: e.g., 0.5 M Na2CO3.

  • Procedure:

    • In a 96-well black microplate, add the assay buffer, the inhibitor at various concentrations (with a DMSO control), and the purified chitinase.

    • Pre-incubate the mixture for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for 4-MU).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in evaluating chitinase inhibitors, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow: Chitinase Inhibitor Screening A Compound Library (e.g., Triazolo-quinazolinones) B Primary Screening (Single High Concentration) A->B C Hit Identification (Compounds with >50% Inhibition) B->C D Dose-Response Assay C->D E IC50 Determination D->E F Mechanism of Action Studies (e.g., Ki Determination) E->F G Lead Compound (e.g., this compound) F->G

Caption: Workflow for screening and identifying potent chitinase inhibitors.

G cluster_1 Logical Relationship: Assessing Inhibitor Specificity Inhibitor This compound Lepidoptera Lepidopteran Chitinase (e.g., OfChi-h) Inhibitor->Lepidoptera Inhibits Coleoptera Coleopteran Chitinase Inhibitor->Coleoptera Cross-reactivity? Diptera Dipteran Chitinase Inhibitor->Diptera Cross-reactivity? Hymenoptera Hymenopteran Chitinase Inhibitor->Hymenoptera Cross-reactivity? Potent_Inhibition High Potency (Known) Lepidoptera->Potent_Inhibition Unknown_Inhibition Unknown Potency (Requires Testing) Coleoptera->Unknown_Inhibition Diptera->Unknown_Inhibition Hymenoptera->Unknown_Inhibition

Caption: Logical diagram illustrating the current knowledge of this compound specificity.

References

Unveiling the Binding Interaction of OfChi-h-IN-1 with the Insect Chitinase OfChi-h: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding mode of the inhibitor OfChi-h-IN-1 to its target, OfChi-h, a crucial chitinase in the Asian corn borer (Ostrinia furnacalis). This document outlines the experimental confirmation of this interaction and contrasts its performance with alternative inhibitors, supported by experimental data.

OfChi-h, a key enzyme in the molting process of lepidopteran insects, represents a promising target for the development of novel and specific insecticides. The inhibitor this compound has been identified as a potent antagonist of this enzyme. Understanding the precise mechanism of this inhibition is paramount for the rational design of more effective and environmentally benign pest control agents.

Comparative Analysis of OfChi-h Inhibitors

The inhibitory potential of this compound against OfChi-h has been quantified and compared with other known inhibitors. The equilibrium inhibition constant (Ki) serves as a primary metric for this comparison, with lower values indicating higher potency.

InhibitorChemical ClassKi Value (nM)Binding Mode Highlights
This compound (TQ19) [1]Triazolo-quinazolinone330[1][2]Identified through structure-based virtual screening.[1]
Compound 6a [3]Tetracyclic Compound58[3]Binds to subsites -3 to -1; forms a hydrogen bond with the catalytic residue Glu308.[3]
Berberine Derivative (19e) Alkaloid93Interacts via π–π stacking, electrostatic interactions, van der Waals forces, and hydrogen bonds.
Azo-aminopyrimidine (AAP4) Azo-aminopyrimidine29.3Predicted to occupy the -1 subsite and form H-bonds with catalytic residues.
Chitinase-IN-4 (8f) Azo-aminopyrimidine64.7
TMG-(GlcNAc)4 [4]Substrate AnalogPotent (95% inhibition at 10 µM)[4]Binds to the substrate-binding cleft.[4]

Deciphering the Binding Mode of this compound

The binding mode of this compound to OfChi-h was elucidated using a structure-based virtual screening approach.[1] This computational methodology leverages the known three-dimensional structure of the target enzyme to predict the binding orientation and affinity of potential inhibitors.

cluster_0 Structure-Based Virtual Screening Workflow PDB_Structure OfChi-h Crystal Structure (PDB) Docking Molecular Docking Simulation PDB_Structure->Docking Compound_Library Chemical Library (Triazolo-quinazolinones) Compound_Library->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Hit_Identification Hit Compound Identification (e.g., TQ19) Scoring->Hit_Identification Experimental_Validation In Vitro Enzymatic Assay Hit_Identification->Experimental_Validation Confirmed_Inhibitor Confirmed Inhibitor (this compound) Experimental_Validation->Confirmed_Inhibitor cluster_1 Chitin Degradation Pathway and Inhibition Chitin Chitin (in old cuticle) OfChi_h OfChi-h (Chitinase) Chitin->OfChi_h hydrolysis Chitooligosaccharides Chitooligosaccharides OfChi_h->Chitooligosaccharides Hexosaminidase β-N-acetylhexosaminidase Chitooligosaccharides->Hexosaminidase hydrolysis GlcNAc N-acetylglucosamine (recycled for new cuticle synthesis) Hexosaminidase->GlcNAc Inhibitor This compound Inhibitor->OfChi_h inhibition

References

Unveiling the Potential of Azo-aminopyrimidine Derivatives as OfChi-h Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various azo-aminopyrimidine derivatives as inhibitors of O-fucosyl-chitooligosaccharide-hydrolase (OfChi-h), a key enzyme in the molting process of lepidopteran pests. This analysis is supported by experimental data and detailed methodologies to aid in the development of novel and potent insecticides.

The quest for environmentally benign pesticides has identified insect-specific chitinases as promising targets. Among these, OfChi-h from the Asian corn borer, Ostrinia furnacalis, has emerged as a molecule of interest due to its critical role in the degradation of the insect's old cuticle. Azo-aminopyrimidine derivatives have shown significant promise as potent and selective inhibitors of this enzyme. This guide delves into a comparative analysis of their efficacy, presenting key inhibitory data and the experimental protocols used for their evaluation.

Comparative Efficacy of Azo-aminopyrimidine Derivatives

The inhibitory potential of several azo-aminopyrimidine derivatives against OfChi-h has been evaluated, with the inhibition constant (K_i_) serving as a key metric for comparison. A lower K_i_ value indicates a higher binding affinity and, consequently, more potent inhibition. The data presented in Table 1 summarizes the K_i_ values for a selection of these compounds.

Compound IDK_i_ (nM)Reference
8f 64.7[1][2]
9b 23.2[3]
10a 19.4[3]
10g 43.2[3]
AAP4 29.3[4][5][6]
AAP16 32.4[4][5][6]

Table 1: Inhibitory Efficacy (K_i_ values) of Azo-aminopyrimidine Derivatives against OfChi-h. This table provides a clear comparison of the potency of different derivatives. Notably, compound 10a exhibits the lowest K_i_ value, suggesting it is the most potent inhibitor among the listed compounds.[3] The development of these compounds has often been guided by rational design and structure-based virtual screening, leading to the identification of highly effective molecules.[1][2]

Experimental Protocols

The determination of the inhibitory efficacy and insecticidal activity of these compounds involves a series of well-defined experimental protocols.

OfChi-h Enzyme Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibitory effect of the azo-aminopyrimidine derivatives on OfChi-h activity using a fluorogenic substrate.

Materials:

  • Recombinant OfChi-h enzyme

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5)

  • Azo-aminopyrimidine derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the azo-aminopyrimidine derivatives.

  • In a 96-well plate, add the OfChi-h enzyme solution to each well.

  • Add the different concentrations of the inhibitor solutions to the respective wells. A control well should contain the solvent (DMSO) without the inhibitor.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence intensity over time using a microplate reader (excitation and emission wavelengths will depend on the specific fluorophore).

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The K_i_ values are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Insecticidal Bioassay (Leaf-Dip Method)

This method assesses the insecticidal activity of the compounds against the target pest, Ostrinia furnacalis.

Materials:

  • Ostrinia furnacalis larvae (e.g., 3rd instar)

  • Fresh corn leaves

  • Azo-aminopyrimidine derivatives dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Prepare different concentrations of the test compound solutions.

  • Dip fresh corn leaf discs into the respective test solutions for a set period (e.g., 10-20 seconds).

  • Allow the leaves to air-dry completely.

  • Place the treated leaf discs individually in petri dishes lined with moist filter paper.

  • Introduce one Ostrinia furnacalis larva into each petri dish.

  • A control group is established using leaves dipped only in the solvent and surfactant solution.

  • The petri dishes are maintained under controlled environmental conditions (temperature, humidity, and photoperiod).

  • Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after the initial exposure.

  • The lethal concentration (LC50) values, the concentration required to kill 50% of the test population, are calculated using probit analysis.

Visualizing the Mechanisms

To better understand the context of OfChi-h inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

OfChi_h_Signaling_Pathway cluster_Hormonal_Regulation Hormonal Regulation cluster_Chitin_Degradation Chitin Degradation & Molting 20-Hydroxyecdysone 20-Hydroxyecdysone EcR/USP Ecdysone Receptor (EcR/USP) 20-Hydroxyecdysone->EcR/USP Binds to Chitinase Gene Chitinase Gene EcR/USP->Chitinase Gene Activates Transcription OfChi-h mRNA OfChi-h mRNA Chitinase Gene->OfChi-h mRNA Transcription OfChi-h Enzyme OfChi-h Enzyme OfChi-h mRNA->OfChi-h Enzyme Translation Chitooligosaccharides Chitooligosaccharides OfChi-h Enzyme->Chitooligosaccharides Degrades Old Cuticle (Chitin) Old Cuticle (Chitin) Old Cuticle (Chitin)->OfChi-h Enzyme Substrate Molting Process Molting Process Chitooligosaccharides->Molting Process Enables Azo-aminopyrimidine Azo-aminopyrimidine Derivatives Azo-aminopyrimidine->OfChi-h Enzyme Inhibits

Caption: Simplified signaling pathway of OfChi-h regulation and inhibition.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation Biological Evaluation Virtual_Screening Structure-Based Virtual Screening Lead_Optimization Rational Lead Optimization Virtual_Screening->Lead_Optimization Synthesis Chemical Synthesis of Azo-aminopyrimidine Derivatives Lead_Optimization->Synthesis Enzyme_Assay OfChi-h Enzyme Inhibition Assay Synthesis->Enzyme_Assay Insecticidal_Assay Insecticidal Bioassay (Leaf-Dip Method) Synthesis->Insecticidal_Assay Ki_Determination Determination of Ki values Enzyme_Assay->Ki_Determination LC50_Determination Determination of LC50 values Insecticidal_Assay->LC50_Determination

Caption: Experimental workflow for OfChi-h inhibitor discovery and evaluation.

References

Validating OfChi-h as a Pesticide Target: A Comparative Guide to the Efficacy of OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OfChi-h-IN-1, a potent inhibitor of the insect-specific chitinase OfChi-h, against other chitinase inhibitors and conventional pesticides. By presenting key experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for validating OfChi-h as a promising target for the development of novel, selective insecticides.

Performance Comparison of Chitinase Inhibitors

The in vitro efficacy of this compound and other notable chitinase inhibitors is summarized below. This compound demonstrates significant inhibitory potential against OfChi-h, a key enzyme in the molting process of lepidopteran pests like Ostrinia furnacalis (the Asian corn borer).

InhibitorTarget EnzymeKi (μM)Source Organism of Enzyme
This compound OfChi-h 0.33 Ostrinia furnacalis
Anacardic acidOfChi-h0.48Ostrinia furnacalis
Di(2-ethylhexyl) phthalate (DEHP)OfChi-h1.42Ostrinia furnacalis
ShiononeOfChi-h27.33Ostrinia furnacalis
Anacardic acidOfChtI0.57Ostrinia furnacalis
Di(2-ethylhexyl) phthalate (DEHP)OfChtI0.53Ostrinia furnacalis
ShiononeOfChtI3.95Ostrinia furnacalis

Table 1: In Vitro Inhibitory Activity of Various Compounds against Ostrinia furnacalis Chitinases. This table highlights the potent and specific inhibition of OfChi-h by this compound compared to other natural product inhibitors.[1][2]

While direct, publicly available quantitative data (e.g., LC50 values) for the insecticidal activity of this compound against Ostrinia furnacalis is limited, it has been reported to exhibit higher insecticidal activity than Hexaflumuron, a commercial chitin synthesis inhibitor.[2] For context, the insecticidal activity of Hexaflumuron against other lepidopteran pests is provided below.

PesticideTarget PestLC50 (ppm)Bioassay Type
HexaflumuronEphestia figulilella (Raisin Moth)510.85Larval Spray
LufenuronEphestia figulilella (Raisin Moth)1030.93Larval Spray
NoviflumuronPectinophora gossypiella (Pink Bollworm)0.342Egg Treatment (Larvicidal)
NovaluronPectinophora gossypiella (Pink Bollworm)0.153Egg Treatment (Larvicidal)

Table 2: Insecticidal Activity of Benzoylphenylurea Insecticides against Lepidopteran Pests. This data provides a benchmark for the expected performance of chitin synthesis inhibitors. Direct comparative studies with this compound under identical conditions are needed for a conclusive assessment.[3][4]

Mechanism of Action: Disrupting the Molting Process

OfChi-h is a crucial enzyme in the degradation of the old insect cuticle during molting, a process tightly regulated by the steroid hormone 20-hydroxyecdysone (20E). Inhibition of OfChi-h disrupts this delicate process, leading to molting failure and ultimately, insect death. This targeted approach offers the potential for developing insecticides with high specificity for lepidopteran pests, minimizing harm to non-target organisms.

cluster_0 Hormonal Regulation cluster_1 Chitin Degradation Cascade 20E 20-Hydroxyecdysone (20E) EcR_USP EcR/USP Complex 20E->EcR_USP Binds to Early Genes Early Genes EcR_USP->Early Genes Activates Late Genes Late Genes Early Genes->Late Genes Induces OfChi_h OfChi-h Expression Late Genes->OfChi_h Upregulates Chitin_Degradation Old Cuticle Chitin Degradation OfChi_h->Chitin_Degradation Catalyzes OfChi_h_IN_1 This compound OfChi_h_IN_1->OfChi_h Inhibits Molting_Failure Molting Failure & Insect Death OfChi_h_IN_1->Molting_Failure Molting Successful Molting Chitin_Degradation->Molting Enables

Caption: Ecdysteroid signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Chitinase Inhibition Assay

This protocol is adapted from established methods for determining chitinase inhibitory activity.

1. Reagents and Materials:

  • Purified OfChi-h enzyme

  • 4-methylumbelliferyl-N,N′-diacetyl-β-D-chitobioside (MU-(GlcNAc)₂) as substrate

  • This compound and other test inhibitors

  • Assay buffer: 50 mM sodium phosphate buffer, pH 6.0

  • Stop solution: 0.5 M glycine-NaOH, pH 10.4

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)

2. Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibition), add 20 µL of assay buffer.

  • Add 20 µL of the purified OfChi-h enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the MU-(GlcNAc)₂ substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 140 µL of the stop solution.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 and Ki values.

cluster_workflow Chitinase Inhibition Assay Workflow A Prepare Inhibitor Dilutions B Add Inhibitor to Plate A->B C Add OfChi-h Enzyme & Incubate B->C D Add Substrate (MU-(GlcNAc)₂) C->D E Incubate at 37°C D->E F Stop Reaction E->F G Measure Fluorescence F->G H Calculate IC50 & Ki G->H

Caption: Workflow for the in vitro chitinase inhibition assay.

Insecticidal Bioassay (Leaf-Dip Method)

This protocol provides a general framework for assessing the insecticidal activity of compounds against Ostrinia furnacalis larvae.

1. Materials:

  • Ostrinia furnacalis larvae (e.g., 3rd instar)

  • Fresh corn leaves

  • This compound, Hexaflumuron, and other test compounds

  • Solvent (e.g., acetone with a surfactant like Triton X-100)

  • Petri dishes with moistened filter paper

  • Ventilated containers for rearing

2. Procedure:

  • Prepare serial dilutions of the test compounds in the solvent. The control group will use the solvent alone.

  • Cut fresh corn leaves into discs of a uniform size.

  • Dip each leaf disc into a specific concentration of the test compound solution for 10-30 seconds.

  • Allow the leaf discs to air dry completely.

  • Place one treated leaf disc into each Petri dish lined with moistened filter paper.

  • Introduce a single Ostrinia furnacalis larva into each Petri dish.

  • Maintain the Petri dishes in a controlled environment (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).

  • Record larval mortality at 24, 48, 72, and 96 hours post-treatment.

  • Calculate the LC50 values using probit analysis.

cluster_workflow Insecticidal Bioassay Workflow (Leaf-Dip) A Prepare Test Compound Dilutions B Dip Corn Leaf Discs A->B C Air Dry Leaf Discs B->C D Place Leaf in Petri Dish C->D E Introduce O. furnacalis Larva D->E F Incubate under Controlled Conditions E->F G Record Mortality at Intervals F->G H Calculate LC50 G->H

Caption: Workflow for the leaf-dip insecticidal bioassay.

Conclusion

The available data strongly supports OfChi-h as a viable and specific target for the development of new insecticides against lepidopteran pests. This compound emerges as a potent inhibitor in vitro, and qualitative reports of its superior in vivo efficacy compared to existing pesticides like Hexaflumuron are encouraging. To fully validate this compound as a lead compound for pesticide development, further studies generating quantitative, comparative insecticidal data are essential. The protocols and comparative data presented in this guide provide a solid foundation for researchers to pursue these critical next steps in the development of safer and more effective pest management solutions.

References

Unlocking Potent Inhibition of a Key Pest Enzyme: A Comparative Guide to OfChi-h-IN-1 Analogs and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of structure-activity relationship (SAR) studies on OfChi-h-IN-1 and its analogs, alongside alternative chemical scaffolds targeting the Ostrinia furnacalis chitinase-h (OfChi-h). This lepidopteran-exclusive enzyme is a critical target for developing next-generation, eco-friendly insecticides.

This guide synthesizes available experimental data on the inhibitory potency of various compound classes, details the methodologies for their synthesis and evaluation, and visualizes key experimental and biological pathways to facilitate a deeper understanding of their mechanism of action.

Performance Comparison of OfChi-h Inhibitors

The inhibitory activities of this compound (also reported as TQ19) and its related analogs are presented below, alongside other significant classes of OfChi-h inhibitors. This allows for a direct comparison of the potency of the triazolo-quinazolinone scaffold against alternative chemical starting points.

Compound ClassCompound IDKi (nM)Reference CompoundKi (nM)
Triazolo-quinazolinone This compound (TQ19)330Hexaflumuron>10,000
TQ8- [a]
Tetracyclic Compound 6a58--
Azo-aminopyrimidine 8f64.7Hexaflumuron>10,000
10a19.4Diflubenzuron>10,000
9b23.2Chlorbenzuron>10,000
10g43.2
Berberine Derivative 19e93Berberine (parent)16,100

[a] Specific Kᵢ value for TQ8 is not provided in the abstract, but it is noted to "dramatically inhibit the growth and development of Ostrinia nubilalis larvae"[1].

Deciphering the Path to Inhibition: Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further development. Below are detailed protocols for the synthesis of the triazolo-quinazolinone scaffold and the enzymatic assay used to determine inhibitory constants.

Synthesis of the Triazolo-quinazolinone Scaffold

The synthesis of triazolo-quinazolinone derivatives generally follows a multi-step procedure, as outlined in various chemical synthesis publications. A representative pathway is described below.

Step 1: Synthesis of 2-amino-N'-arylbenzohydrazides A solution of the appropriate anthranilic acid in a suitable solvent is treated with a dehydrating agent, followed by the addition of hydrazine hydrate to yield the corresponding 2-aminobenzohydrazide. This intermediate is then reacted with an aryl isothiocyanate to produce the N-aryl-2-aminobenzohydrazide.

Step 2: Cyclization to form the Quinazolinone Ring The N-aryl-2-aminobenzohydrazide is cyclized in the presence of a dehydrating agent, such as polyphosphoric acid, or by heating at high temperatures to form the quinazolinone core.

Step 3: Formation of the Triazole Ring The quinazolinone intermediate is then reacted with a suitable reagent, such as an orthoester, in the presence of a catalyst to construct the fused triazole ring, yielding the final triazolo-quinazolinone product.

Note: Specific reaction conditions, solvents, and purification methods may vary depending on the desired substitutions on the core scaffold.

OfChi-h Enzymatic Inhibition Assay

The inhibitory activity of the synthesized compounds against OfChi-h is typically determined using a colorimetric assay that measures the amount of N-acetyl-D-glucosamine (GlcNAc) released from a chitin substrate.

Reagents:

  • 50 mM Sodium Acetate Buffer (pH 5.0)

  • Colloidal Chitin (1% w/v)

  • Recombinant OfChi-h enzyme

  • Test inhibitors dissolved in DMSO

  • 3,5-Dinitrosalicylic acid (DNS) reagent

Procedure:

  • A reaction mixture containing the OfChi-h enzyme in sodium acetate buffer is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of the colloidal chitin substrate.

  • The reaction is allowed to proceed for 60 minutes at 37°C with gentle agitation.

  • The reaction is terminated by the addition of the DNS reagent.

  • The mixture is heated in a boiling water bath for 10 minutes to allow for color development.

  • After cooling to room temperature, the absorbance of the solution is measured at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated, and the Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation for competitive inhibitors.

Visualizing the Scientific Process and Biological Interactions

To further clarify the workflows and relationships, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start Starting Materials (e.g., Anthranilic Acid) step1 Formation of Benzohydrazide start->step1 step2 Quinazolinone Ring Cyclization step1->step2 step3 Triazole Ring Formation step2->step3 product Triazolo-quinazolinone Analogs step3->product inhibitor Test Compound (from Synthesis) product->inhibitor enzyme OfChi-h Enzyme preincubation Pre-incubation (Enzyme + Inhibitor) enzyme->preincubation inhibitor->preincubation reaction Enzymatic Reaction (+ Chitin Substrate) preincubation->reaction measurement Colorimetric Measurement (A540) reaction->measurement data_analysis Data Analysis (Ki Determination) measurement->data_analysis

Caption: Workflow for the synthesis and biological evaluation of OfChi-h inhibitors.

signaling_pathway OfChi_h OfChi-h Enzyme GlcNAc N-acetyl-D-glucosamine (Monomers & Oligomers) OfChi_h->GlcNAc Hydrolysis DefectiveMolting Defective Molting & Larval Lethality OfChi_h->DefectiveMolting Chitin Chitin (in insect cuticle) Chitin->OfChi_h Substrate Molting Successful Molting GlcNAc->Molting Inhibitor This compound & Analogs Inhibition Inhibitor->Inhibition Inhibition->OfChi_h Inhibition

Caption: Proposed mechanism of action for OfChi-h inhibitors in disrupting insect molting.

References

A Comparative Guide to the Efficacy of OfChi-h-IN-1: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of OfChi-h-IN-1, a potent inhibitor of the Ostrinia furnacalis chitinase OfChi-h. The performance of this compound is evaluated against other known chitinase inhibitors, supported by available experimental data. This document aims to be a valuable resource for researchers in the fields of insecticide development and insect biochemistry.

Introduction to OfChi-h and its Inhibition

Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the insect exoskeleton and peritrophic membrane. The precise regulation of chitin synthesis and degradation is critical for insect growth and development, particularly during the molting process. Chitinases are enzymes that hydrolyze chitin, and their inhibition presents a promising strategy for the development of novel insecticides.

OfChi-h is a specific chitinase found exclusively in lepidopteran insects, such as the destructive Asian corn borer, Ostrinia furnacalis. Its essential role in molting makes it an attractive target for selective pest control. This compound has been identified as a potent inhibitor of this enzyme, demonstrating significant insecticidal activity. This guide will delve into the quantitative aspects of its efficacy and compare it with other relevant compounds.

In Vitro Efficacy Comparison

The in vitro efficacy of chitinase inhibitors is typically determined by their ability to inhibit the enzymatic activity of purified OfChi-h. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for comparison.

InhibitorTarget EnzymeKi (μM)IC50 (nM)Source
This compound OfChi-h0.33Not Reported[1]
Compound 8c OfChi-hNot Reported1.51[2][3]
OfChtINot Reported9.21[2][3]
Berberine Derivative 19e OfChi-h0.093Not Reported[1]
Hexaflumuron Chitin SynthesisNot ReportedNot Reported[4]
Lufenuron Chitin SynthesisNot ReportedNot Reported[4]

Note: Hexaflumuron and Lufenuron are chitin synthesis inhibitors and act on a different step of the chitin pathway than chitinase inhibitors like this compound. Direct comparison of Ki or IC50 values for chitinase inhibition is therefore not applicable.

In Vivo Efficacy Comparison

The in vivo efficacy of an insecticide is a critical measure of its potential for practical application. This is often assessed by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects.

While specific LC50 or LD50 values for this compound are not publicly available, it has been reported to exhibit higher insecticidal activity than Hexaflumuron and to dramatically inhibit the growth and development of Ostrinia nubilalis larvae[1]. For comparison, data for other insecticides against Ostrinia furnacalis are presented below.

CompoundTarget PestParameterValueSource
This compound Ostrinia nubilalisGrowth and DevelopmentDramatically inhibits[1]
Hexaflumuron Ostrinia furnacalisEfficacy ComparisonLess effective than TXH09 at the same active dose[5]
Cyclosporin A Ostrinia furnacalis (neonate larvae)LC50113.02 µg/g (in diet)[6]
Ostrinia furnacalis (3rd-instar larvae)LC50198.70 µg/g (in diet)[6]
Cry1Ab toxin Ostrinia furnacalisLC500.86 - 71.33 ng/cm²[7]
Compound 8c Ostrinia furnacalisEfficacyComparable to commercial insecticides at low ppm concentrations[2][3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key in vitro and in vivo assays used to evaluate the efficacy of chitinase inhibitors.

In Vitro Chitinase Inhibition Assay (Colorimetric Method)

This protocol describes a method to determine the inhibitory activity of a compound against OfChi-h.

1. Reagent Preparation:

  • Enzyme Solution: Purified recombinant OfChi-h is diluted to a working concentration in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0-7.0).
  • Substrate Solution: A chromogenic or fluorogenic substrate, such as p-nitrophenyl β-D-N,N'-diacetylchitobiose (pNP-(GlcNAc)2), is dissolved in the assay buffer.
  • Inhibitor Solutions: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the assay buffer.

2. Assay Procedure:

  • In a 96-well microplate, add the enzyme solution to each well.
  • Add the serially diluted inhibitor solutions to the respective wells. A control group with solvent only should be included.
  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
  • Initiate the enzymatic reaction by adding the substrate solution to all wells.
  • Incubate the reaction mixture at the controlled temperature for a specific duration (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop solution (e.g., 0.5 M Na2CO3).
  • Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Insecticidal Activity Assay (Diet Incorporation Method)

This protocol outlines a method for assessing the in vivo efficacy of a test compound against Ostrinia furnacalis larvae.

1. Insect Rearing:

  • Ostrinia furnacalis larvae are reared on an artificial diet under controlled environmental conditions (e.g., 27 ± 1°C, 70-80% relative humidity, 16:8 h light:dark photoperiod).

2. Diet Preparation:

  • Prepare the artificial diet according to a standard formulation.
  • Dissolve the test compound (e.g., this compound) in a suitable solvent and mix it thoroughly with the diet at various concentrations. A control diet containing only the solvent should also be prepared.

3. Bioassay:

  • Place a standardized amount of the treated or control diet into individual wells of a multi-well plate or small containers.
  • Introduce one 2nd or 3rd instar larva of Ostrinia furnacalis into each well.
  • Seal the containers to prevent larvae from escaping and maintain humidity.
  • Maintain the bioassay under the same controlled environmental conditions as for rearing.

4. Data Collection and Analysis:

  • Record larval mortality at regular intervals (e.g., 24, 48, 72, 96, and 120 hours) after the start of the assay.
  • After a set period (e.g., 7-10 days), record sublethal effects such as larval weight, developmental stage, and pupation success.
  • Calculate the LC50 value using probit analysis based on the mortality data.
  • Analyze sublethal effects using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

Chitin Degradation Pathway in Insect Molting

The process of molting in insects is tightly regulated by hormones, primarily 20-hydroxyecdysone (20E). The degradation of the old cuticle's chitin is a crucial step, involving a cascade of chitinolytic enzymes. OfChi-h plays a key role in this process.

Chitin_Degradation_Pathway 20E_pulse 20-Hydroxyecdysone (20E) Pulse Epidermal_cells Epidermal Cells 20E_pulse->Epidermal_cells triggers Chitin_synthesis Chitin Synthesis Genes (e.g., CHS) Epidermal_cells->Chitin_synthesis Chitinolytic_enzyme_synthesis Chitinolytic Enzyme Synthesis (OfChtII, OfChtI, OfChi-h) Epidermal_cells->Chitinolytic_enzyme_synthesis Apolysis Apolysis Epidermal_cells->Apolysis initiates New_cuticle New Procuticle Formation Chitin_synthesis->New_cuticle Molting_fluid Secretion into Molting Fluid Chitinolytic_enzyme_synthesis->Molting_fluid Chitin_degradation Old Cuticle Chitin Degradation Molting_fluid->Chitin_degradation Ecdysis Ecdysis (Shedding of old cuticle) Chitin_degradation->Ecdysis enables OfChi_h_IN_1 This compound OfChi_h_IN_1->Chitin_degradation inhibits

Caption: Simplified signaling pathway of chitin degradation during insect molting.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the general workflow for assessing the in vivo insecticidal activity of a compound against Ostrinia furnacalis.

InVivo_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound Test Compound (this compound) Diet Artificial Diet Preparation Compound->Diet Incorporate at various concentrations Setup Transfer Larvae to Treated Diet Diet->Setup Larvae O. furnacalis Larvae (Synchronized Instar) Larvae->Setup Incubation Incubate under Controlled Conditions Setup->Incubation Mortality Record Mortality (e.g., 24, 48, 72h) Incubation->Mortality Sublethal Assess Sublethal Effects (Weight, Pupation) Incubation->Sublethal LC50 Calculate LC50 (Probit Analysis) Mortality->LC50 Stats Statistical Analysis of Sublethal Effects Sublethal->Stats

Caption: Workflow for the in vivo bioassay of this compound.

References

selectivity of OfChi-h-IN-1 for lepidopteran vs other insect chitinases

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Chitinase Inhibitor for Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and environmentally benign insecticides has led researchers to focus on molecular targets unique to specific pest groups. One such promising target is the group h chitinase (Chi-h), an enzyme exclusively found in and essential for the molting process of lepidopteran insects, an order that includes many of the world's most destructive agricultural pests.[1][2] This guide provides a comprehensive comparison of OfChi-h-IN-1, a potent inhibitor of OfChi-h from the Asian corn borer (Ostrinia furnacalis), and discusses its potential as a lepidopteran-specific insecticide.

High Potency Against a Lepidopteran-Specific Target

This compound, a triazolo-quinazolinone derivative also identified as TQ19, has demonstrated significant inhibitory activity against OfChi-h.[1] Experimental data reveals a Ki value of 0.33 μM for OfChi-h, indicating a strong binding affinity to the enzyme.[1] The in-vivo efficacy of this compound has been confirmed, showing that it can dramatically inhibit the growth and development of Ostrinia furnacalis larvae.[1]

Comparative Inhibitor Data

To contextualize the potency of this compound, the following table summarizes the inhibitory activities of various compounds against insect chitinases. It is important to note the diversity of both the inhibitors and the target enzymes, which can influence the inhibitory constants.

InhibitorTarget EnzymeInsect SpeciesInsect OrderInhibition Constant
This compound (TQ19) OfChi-h Ostrinia furnacalis Lepidoptera Ki = 0.33 µM [1]
Compound 6aOfChi-hOstrinia furnacalisLepidopteraKi = 58 nM
AAP4OfChi-hOstrinia furnacalisLepidopteraKi = 29.3 nM
AAP16OfChi-hOstrinia furnacalisLepidopteraKi = 32.4 nM
TMG-(GlcNAc)4OfChi-hOstrinia furnacalisLepidopteraPotent inhibitor (95% inhibition at 10 µM)[3]
TMG-(GlcNAc)4SmChiA, SmChiBSerratia marcescens(Bacterium)Weak inhibitor[3]

Experimental Protocols

The determination of chitinase inhibition is crucial for evaluating the efficacy and selectivity of compounds like this compound. Below are detailed methodologies for key experiments.

In Vitro Chitinase Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on chitinase activity using a fluorogenic substrate.

Materials:

  • Purified recombinant OfChi-h enzyme

  • Fluorogenic substrate (e.g., 4-methylumbelliferyl N,N′,N′′-triacetyl-β-D-chitotrioside)

  • Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.0)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In the wells of a 96-well microplate, add the assay buffer, the this compound dilutions, and the purified OfChi-h enzyme. Include a control with solvent only.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals using the microplate reader.

  • Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence signal.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

In Vivo Larval Growth Inhibition Assay

This bioassay assesses the effect of the inhibitor on the growth and development of lepidopteran larvae.

Materials:

  • Ostrinia furnacalis larvae (e.g., 3rd instar)

  • Artificial diet for the larvae

  • This compound dissolved in a suitable solvent

  • Rearing containers

Procedure:

  • Prepare the artificial diet according to a standard protocol.

  • Incorporate this compound into the diet at various concentrations. A control diet containing only the solvent should also be prepared.

  • Place individual larvae into rearing containers with the treated or control diet.

  • Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

  • Monitor the larvae daily for mortality, developmental abnormalities (e.g., molting defects), and measure larval weight at specified time points.

  • Calculate the mortality rate and the growth inhibition rate for each treatment group compared to the control group.

Visualizing the Workflow

To illustrate the process of evaluating a chitinase inhibitor, the following diagrams, generated using the DOT language, outline the key experimental workflows.

experimental_workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay cluster_synthesis Compound Source a Compound Dilution b Enzyme & Inhibitor Pre-incubation a->b c Substrate Addition b->c d Fluorescence Reading c->d e Data Analysis (IC50/Ki) d->e f Diet Preparation with Inhibitor g Larval Exposure f->g h Monitoring (Mortality, Growth) g->h i Data Analysis (Efficacy) h->i j This compound Synthesis j->a j->f

Caption: Experimental workflow for evaluating this compound.

logical_relationship target OfChi-h Enzyme (Lepidoptera-specific) binding Inhibitor Binds to Active Site target->binding inhibitor This compound inhibitor->binding inhibition Chitinase Inhibition binding->inhibition molting_defect Molting Defect inhibition->molting_defect lethality Larval Lethality molting_defect->lethality

Caption: Mechanism of action for this compound.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of any novel or uncharacterized chemical compound is a critical component of laboratory safety and environmental responsibility. As a potent inhibitor of the chitinase OfChi-h, OfChi-h-IN-1 should be handled with care throughout its lifecycle, including its final disposal. In the absence of a specific Safety Data Sheet (SDS) in publicly available databases, this compound and all materials it has contacted must be treated as hazardous waste. The following procedures are based on established best practices for laboratory chemical waste management and are intended to provide essential, immediate safety and logistical information.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, a thorough risk assessment is paramount.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent material. The contaminated materials must then be collected and disposed of as chemical waste. Clean the affected area thoroughly.

Waste Characterization and Segregation

Proper segregation of chemical waste is crucial to prevent hazardous reactions and ensure compliant disposal.[1][2]

  • Dedicated Containers: Use separate, clearly labeled containers for different types of this compound waste (e.g., solid, liquid, sharps).[1]

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. For instance, keep acidic and basic solutions separate and do not combine organic solvents with oxidizers.[3]

  • Aqueous vs. Organic: Collect aqueous solutions containing this compound separately from organic solvent solutions.[1]

The table below summarizes the key considerations for the disposal of different forms of this compound waste.

Waste TypeContainer RequirementsDisposal Considerations
Solid Waste Lined, puncture-resistant container with a secure lid.Segregate from liquid waste. Includes contaminated PPE (gloves, etc.), weigh paper, and absorbent materials.
Aqueous Liquid Waste Leak-proof, chemically compatible plastic or glass bottle with a screw cap.Segregate from organic solvents and other incompatible chemicals. Do not overfill; leave at least 10% headspace.[1]
Organic Liquid Waste Leak-proof, chemically compatible plastic or glass bottle with a screw cap.Segregate from aqueous solutions and oxidizers. Store in a well-ventilated area.
Sharps Waste Puncture-resistant sharps container.Includes needles, syringes, contaminated glass pipettes, or broken glass.

Step-by-Step Disposal Protocol

  • Containment: Collect waste in a designated, chemically compatible container that is in good condition and has a secure, tight-fitting lid.[4]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date accumulation started.

    • The primary hazards (e.g., "Toxic," "Environmental Hazard").[4]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment (e.g., a tray or tub) to contain any potential spills.[5]

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with this compound. The cleaning materials (e.g., wipes, paper towels) should be disposed of as hazardous waste.[4]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the waste. Provide them with all available information about the compound.[6]

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or in the regular trash.[7]

  • DO NOT evaporate solutions of this compound as a method of disposal.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal A Generation of this compound Waste B Wear Appropriate PPE A->B C Identify Waste Type B->C D Solid Waste C->D Solid E Liquid Waste C->E Liquid F Sharps Waste C->F Sharps G Place in Dedicated, Labeled Solid Waste Container D->G H Aqueous or Organic? E->H K Place in Puncture-Resistant Sharps Container F->K L Store in Designated Satellite Accumulation Area with Secondary Containment G->L I Place in Dedicated, Labeled Aqueous Waste Container H->I Aqueous J Place in Dedicated, Labeled Organic Waste Container H->J Organic I->L J->L K->L M Contact Environmental Health & Safety (EHS) for Pickup L->M

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling OfChi-h-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling OfChi-h-IN-1

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent, novel compounds like this compound. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to minimize risk and ensure regulatory compliance. This compound is a potent inhibitor of OfChi-h, a chitinase exclusive to lepidopteran insects, and demonstrates significant insecticidal activity.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent enzyme inhibitors and should be strictly adhered to.

Hazard Identification and Personal Protective Equipment (PPE)

Given that this compound is a biologically active molecule with insecticidal properties, it should be handled with care, assuming it could have potential biological effects on other organisms, including humans, until proven otherwise. The primary routes of exposure to be concerned about are inhalation, skin contact, and eye contact. A comprehensive PPE plan is critical to mitigate these exposure risks.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times when in the laboratory. A face shield must be worn over the goggles when there is a risk of splashing or when handling larger quantities of the compound.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of damage before use. Gloves should be changed frequently, and immediately if they become contaminated.

  • Body Protection: A full-length laboratory coat, buttoned completely, is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Respiratory Protection: All work with the solid form of this compound, or with solutions that could generate aerosols, must be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Quantitative Data for PPE Selection
PPE ComponentSpecificationPurpose
Gloves Nitrile or Neoprene, minimum thickness 4 mil (0.10 mm)Prevents skin contact with the chemical.
Eye Protection ANSI Z87.1 certified safety gogglesProtects eyes from splashes and airborne particles.
Face Shield ANSI Z87.1 certifiedProvides an additional layer of protection for the face from splashes.
Lab Coat Full-length, flame-resistant materialProtects skin and personal clothing from contamination.
Respirator NIOSH-approved N95 or higherPrevents inhalation of airborne particles of the solid compound.

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment and protecting the environment.

Step-by-Step Handling Procedure:
  • Preparation: Before handling this compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that all necessary PPE is readily available and in good condition.

  • Weighing and Aliquoting: When weighing the solid compound, perform this task within a chemical fume hood to minimize the risk of inhalation. Use dedicated spatulas and weigh boats to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing. Ensure that the container is appropriately labeled with the compound name, concentration, date, and your initials.

  • Experimental Use: Conduct all experiments involving this compound within a chemical fume hood. Always be mindful of potential exposure routes and handle the compound with care.

  • Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate disinfectant or cleaning agent as determined by your institution's safety protocols.

Disposal Plan:
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visual Guides for Safe Handling

To further ensure clarity and adherence to safety protocols, the following diagrams illustrate the recommended workflow for personal protective equipment and the general handling procedure for this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence assess_risk Assess Risks (Inhalation, Contact) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->select_ppe don_coat 1. Don Lab Coat don_respirator 2. Don Respirator (if required) don_coat->don_respirator don_goggles 3. Don Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves handle_chemical Handle this compound in Fume Hood don_gloves->handle_chemical doff_gloves 1. Remove Gloves handle_chemical->doff_gloves doff_goggles 2. Remove Goggles/Face Shield doff_gloves->doff_goggles doff_coat 3. Remove Lab Coat doff_goggles->doff_coat doff_respirator 4. Remove Respirator doff_coat->doff_respirator wash_hands Wash Hands Thoroughly doff_respirator->wash_hands

Caption: Workflow for selecting, donning, and doffing PPE for this compound.

Handling_Disposal_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal review_sds Review Safety Information (Assume Hazardous) prepare_hood Prepare Chemical Fume Hood review_sds->prepare_hood gather_ppe Gather Required PPE prepare_hood->gather_ppe don_ppe Don PPE Correctly weigh_solid Weigh Solid in Hood don_ppe->weigh_solid prepare_solution Prepare Solution in Hood weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate dispose_waste Dispose of Waste in Hazardous Waste Containers decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。